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Core Science & Biosynthesis

Foundational

Unraveling the Metabolic Checkpoints: Mechanism of Action of Oxalomalic Acid Sodium Salt in the TCA Cycle

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Biochemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I approach metabolic modulators no...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach metabolic modulators not merely as chemical tools, but as targeted perturbations within highly integrated biological networks. Oxalomalic acid (OMA) sodium salt (CAS: 89304-26-7) is a potent, naturally occurring dicarboxylic acid derivative formed in vivo by the condensation of oxaloacetate and glyoxylate.

By acting as a competitive inhibitor at critical junctions of the Tricarboxylic Acid (TCA) cycle—specifically targeting aconitase and NADP⁺-dependent isocitrate dehydrogenase (ICDH) —OMA induces profound downstream effects on cellular redox balance, iron homeostasis, and glycolytic plasticity , . This whitepaper dissects the biochemical mechanisms of OMA, outlines its cross-pathway implications, and provides field-proven, self-validating experimental protocols for its application in metabolic research.

Core Mechanisms of Action

Dual Blockade in the TCA Cycle

The primary mechanism of OMA revolves around the competitive inhibition of two sequential enzymes in the TCA cycle:

  • Aconitase (Aconitate Hydratase): Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. OMA structurally mimics the transition state, competitively binding to the active site at concentrations as low as 1 mM . Because aconitase also functions as Iron Regulatory Protein 1 (IRP1) in the cytosol, OMA's inhibition at higher concentrations (e.g., 5 mM) directly decreases IRP1 RNA-binding activity, thereby linking TCA cycle flux to cellular iron metabolism and glutamate secretion .

  • NADP⁺-Dependent Isocitrate Dehydrogenase (ICDH): Following aconitase, ICDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that strictly requires NADP⁺ and generates NADPH. OMA competitively inhibits this step, effectively halting the cycle and cutting off a primary source of cytosolic and mitochondrial NADPH .

Downstream Pathophysiological Consequences: Redox Imbalance

The inhibition of ICDH by OMA has severe consequences for cellular antioxidant defense. NADPH is the essential reducing equivalent required by glutathione reductase to regenerate reduced glutathione (GSH) from its oxidized state (GSSG). By depleting NADPH pools, OMA impairs GSH regeneration. In environments subjected to oxidative stress (such as exposure to peroxyl radical generators like AAPH), OMA pre-treatment significantly amplifies lipid peroxidation, protein oxidation, and oxidative DNA damage (measured via 8-OHdG) .

Cross-Pathway Modulation: PKM2 and Inflammation

Beyond the mitochondria, OMA exhibits off-target regulatory effects that highlight its utility in cancer and immunology research:

  • Glycolytic Reprogramming: OMA inhibits Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme overexpressed in tumor cells. This interference alters glycolytic flux, forcing cancer cells to rewire their metabolic dependencies .

  • Immunomodulation: In lipopolysaccharide (LPS)-activated macrophages, OMA (2.2–5 mM) significantly reduces nitrite production and suppresses inducible nitric oxide synthase (iNOS) protein expression, demonstrating potent anti-inflammatory properties .

TCA_Inhibition Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate ICDH NADP+-ICDH Isocitrate->ICDH aKG α-Ketoglutarate ICDH->aKG NADPH NADPH ICDH->NADPH Reduces NADP+ OMA Oxalomalic Acid (Sodium Salt) OMA->Aconitase Inhibits OMA->ICDH Inhibits ROS ROS & Lipid Peroxidation OMA->ROS Amplifies (via GSH depletion) GSH Reduced GSH NADPH->GSH Regenerates GSH->ROS Quenches

Mechanism of oxalomalic acid inhibiting TCA cycle enzymes and inducing oxidative stress.

Quantitative Data Summary

To guide experimental design, the following table synthesizes the effective concentrations and phenotypic outcomes of OMA across various biological models based on authoritative literature.

Target / ParameterBiological SystemEffective ConcentrationObserved Biological EffectRef.
Aconitase Cell-free enzymatic assay≥ 1.0 mMComplete competitive inhibition of citrate isomerization.,
NADP⁺-ICDH Cell-free enzymatic assay≥ 1.0 mMComplete competitive inhibition of isocitrate decarboxylation.,
IRP1 Binding Lens epithelial cells~ 5.0 mMDecreased RNA-binding activity; reduced glutamate secretion.
iNOS Expression J774 Macrophages (LPS)2.2 – 5.0 mMReduced nitrite production and suppressed iNOS expression.
ROS Accumulation U937 Cells (AAPH-exposed)1.0 – 5.0 mMDepleted intracellular GSH; enhanced lipid peroxidation.

Experimental Methodologies (Self-Validating Systems)

As scientists, we must design protocols that inherently verify their own accuracy. The following methodologies are engineered with internal logical checkpoints to ensure data integrity.

Protocol 1: In Vitro Enzymatic Profiling of ICDH Activity

Rationale: To prove that OMA acts specifically as a competitive inhibitor of ICDH, we must measure enzyme kinetics across varying substrate concentrations. A pure competitive inhibitor will alter the apparent Km​ without changing the Vmax​ .

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2​ , and 0.5 mM NADP⁺.

  • Enzyme Addition: Add 0.1 U/mL of purified cytosolic NADP⁺-dependent ICDH to the buffer.

  • Inhibitor Titration: Aliquot the mixture into a 96-well UV-transparent plate. Add OMA sodium salt to achieve final concentrations of 0, 0.5, 1.0, and 2.5 mM. Incubate for 10 minutes at 37°C.

  • Substrate Initiation: Initiate the reaction by adding varying concentrations of isocitrate (0.1 mM to 2.0 mM) across the different inhibitor cohorts.

  • Kinetic Readout: Immediately monitor the production of NADPH by measuring absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Checkpoint (Lineweaver-Burk Plot): Plot 1/V versus 1/[S] . If the lines intersect exactly at the y-axis ( 1/Vmax​ ), you have successfully validated that OMA is a competitive inhibitor, ruling out non-specific enzyme denaturation or assay artifacts.

Protocol 2: Cellular ROS and Lipid Peroxidation Assay

Rationale: To confirm that OMA-induced toxicity in cells is strictly mediated through the ICDH-NADPH-GSH redox axis, we utilize AAPH (a peroxyl radical generator) to create a baseline stress, and employ a pharmacological rescue cohort.

Exp_Workflow Step1 1. Cell Culture (U937 Cells) Step2 2. Pre-treatment (OMA + Controls) Step1->Step2 Step3 3. Stress Induction (AAPH Exposure) Step2->Step3 Step4 4. ROS Assay (DCFDA Probe) Step3->Step4 Step5 5. Quantification (Flow Cytometry) Step4->Step5

Step-by-step workflow for evaluating ROS accumulation in U937 cells using AAPH and oxalomalate.

Step-by-Step Workflow:

  • Cell Seeding: Seed U937 macrophages in a 6-well plate at 5×105 cells/well in RPMI-1640 medium.

  • Pre-treatment: Treat the experimental group with 2.5 mM OMA for 2 hours.

  • Self-Validation (Rescue Cohort): In a parallel well, co-treat cells with 2.5 mM OMA and 5 mM N-acetylcysteine (NAC) or glutathione monoethyl ester (GSH-ME). Causality Check: If OMA's effect is truly due to GSH depletion, exogenous NAC/GSH-ME will completely rescue the phenotype.

  • Stress Induction: Add 50 mM AAPH to all wells (except the absolute negative control) to induce lipid peroxidation. Incubate for 4 hours.

  • Probe Incubation: Wash cells with PBS and incubate with 10 µM H2DCFDA (for general ROS) or BODIPY 581/591 C11 (for lipid peroxidation) for 30 minutes in the dark.

  • Quantification: Analyze the fluorescence via flow cytometry (FITC channel for DCFDA). The OMA + AAPH group should show a massive rightward shift in fluorescence compared to AAPH alone, which should be entirely reversed in the OMA + AAPH + NAC rescue cohort.

References

  • Jo, S. H., et al. "Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, enhances lipid peroxidation-mediated oxidative damage in U937 cells." Archives of Biochemistry and Biophysics, 416(1), 31-37 (2003). Available at:[Link]

  • Ruffo, A., et al. "Control of the citric acid cycle by glyoxylate. The mechanism of inhibition of oxoglutarate dehydrogenase, isocitrate dehydrogenase and aconitate hydratase." Biochemical Journal, 114(3), 513–518 (1969). Available at:[Link]

Exploratory

Biochemical properties and molecular structure of sodium oxalomalate

An In-Depth Technical Guide to the Biochemical Properties and Molecular Structure of Sodium Oxalomalate Introduction Sodium oxalomalate, the trisodium salt of oxalomalic acid, is a pivotal, though often overlooked, molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biochemical Properties and Molecular Structure of Sodium Oxalomalate

Introduction

Sodium oxalomalate, the trisodium salt of oxalomalic acid, is a pivotal, though often overlooked, molecule in the study of cellular metabolism and redox biology. While not a primary component of major metabolic pathways, its significance arises from its potent and specific inhibitory actions on key enzymes that lie at the crossroads of energy production, biosynthesis, and antioxidant defense. Formed in vivo from the condensation of oxaloacetate and glyoxylate, it serves as a powerful chemical probe for dissecting complex biological processes.[1]

This technical guide provides a comprehensive overview of sodium oxalomalate for researchers, scientists, and drug development professionals. It delves into its molecular structure, core biochemical functions as a dual inhibitor of aconitase and NADP+-dependent isocitrate dehydrogenase, and its downstream effects on iron homeostasis and oxidative stress. Furthermore, this document offers detailed, field-proven experimental protocols to empower researchers to effectively utilize this compound as a tool in their own investigations.

Section 1: Molecular Profile and Physicochemical Characteristics

Sodium oxalomalate is commercially available as a crystalline solid.[1] Its fundamental properties are crucial for its application in experimental settings, particularly for calculating concentrations and ensuring solubility in aqueous buffers.

PropertyValueSource(s)
Formal Name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt[1]
Common Synonyms Oxalomalic Acid (sodium salt), Oxalomalate trisodium[1][2]
CAS Number 89304-26-7[1][2]
Molecular Formula C₆H₆O₈ • 3Na[1]
Formula Weight 275.0 g/mol [1]
Appearance A crystalline solid, often light yellow to yellow[1][2]
Solubility Soluble in water (e.g., 1 mg/mL)[1]
SMILES String OC(C(O)C(C(O)=O)C(C(O)=O)=O)=O[1]
InChI Key YILAUJBAPQXZGM-UHFFFAOYSA-N[1]

Section 2: Core Biochemical Function - Dual Enzyme Inhibition

The primary utility of sodium oxalomalate in biochemical research stems from its ability to competitively inhibit two critical enzymes: Aconitase and NADP+-dependent Isocitrate Dehydrogenase (ICDH).

Inhibition of Aconitase and Modulation of Iron Homeostasis

Aconitase (aconitate hydratase) is an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate in the second step of the citric acid cycle.[1] Oxalomalate acts as a potent competitive inhibitor of this reaction.[3][4] Studies with rat liver aconitase have determined the inhibition constants (Ki) to be exceptionally low: 1x10⁻⁶ M for the mitochondrial enzyme and 2.5x10⁻⁶ M for the cytoplasmic enzyme.[3] Intriguingly, pre-incubation of the enzyme with oxalomalate for as little as two minutes can lead to a tenfold increase in inhibition, rendering it effectively irreversible.[3]

The significance of this inhibition extends beyond energy metabolism. Cytosolic aconitase possesses a second, distinct function as an Iron-Regulatory Protein (IRP1). When cellular iron levels are low, the [4Fe-4S] cluster of aconitase is lost, and the protein undergoes a conformational change, converting it into IRP1. As IRP1, it binds to iron-responsive elements (IREs) on messenger RNAs (mRNAs), post-transcriptionally regulating the synthesis of proteins involved in iron uptake, storage, and utilization.

By binding to the active site of aconitase, oxalomalate locks the protein in its enzymatic conformation, preventing its conversion to the RNA-binding IRP1 form.[4] This action severely diminishes IRP1's ability to regulate iron metabolism, making oxalomalate a unique tool for studying the switch between these two fundamental cellular roles.[1][4]

cluster_0 High Iron cluster_1 Low Iron cluster_2 Inhibitory Action Aconitase Aconitase ([4Fe-4S] Cluster) Isocitrate Isocitrate Aconitase->Isocitrate Product IRP1 IRP1 (Apo-protein) Aconitase->IRP1 Conformational Switch Citrate Citrate Citrate->Aconitase Substrate mRNA Target mRNA (e.g., Ferritin, Transferrin Receptor) IRP1->mRNA Binds IREs Protein Iron Metabolism Proteins mRNA->Protein Translation Regulation OMA Sodium Oxalomalate OMA->Aconitase Competitive Inhibition (Locks Conformation)

Figure 1. Dual function of Aconitase/IRP1 and inhibition by Sodium Oxalomalate.
Inhibition of NADP+-Dependent Isocitrate Dehydrogenase (ICDH) and Induction of Oxidative Stress

Cytosolic NADP+-dependent isocitrate dehydrogenase (ICDH) is a primary source of the reducing equivalent NADPH in the cytoplasm.[5][6] NADPH is not just an anabolic cofactor but is the essential currency for the cell's antioxidant systems, particularly for the regeneration of reduced glutathione (GSH) by glutathione reductase.

Sodium oxalomalate is also a competitive inhibitor of ICDH.[5] By blocking ICDH activity, oxalomalate treatment leads to a cascade of detrimental effects on cellular redox balance:

  • Depletion of NADPH: The rate of NADPH production is significantly reduced.

  • Impaired Antioxidant Capacity: With less NADPH, the regeneration of GSH from its oxidized form (GSSG) is hampered, leading to a decrease in the intracellular GSH pool.[5]

  • Increased Oxidative Stress: The compromised antioxidant system is unable to effectively neutralize reactive oxygen species (ROS), leading to their accumulation.[5]

  • Cellular Damage: Elevated ROS levels result in oxidative damage to lipids (lipid peroxidation), proteins, and DNA, ultimately increasing the cell's susceptibility to apoptosis.[5][6][7]

This mechanism makes sodium oxalomalate a valuable agent for studying the role of ICDH in cellular defense against oxidative damage and for sensitizing cells to other oxidative insults.[6]

cluster_inhibitor Inhibitory Action ICDH NADP+-dependent Isocitrate Dehydrogenase (ICDH) aKG α-ketoglutarate ICDH->aKG NADPH NADPH ICDH->NADPH Isocitrate_substrate Isocitrate Isocitrate_substrate->ICDH GSH_Reductase Glutathione Reductase NADPH->GSH_Reductase Cofactor NADP NADP+ NADP->ICDH GSH GSH (Reduced) GSH_Reductase->GSH Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense Reductant GSSG GSSG (Oxidized) GSSG->GSH_Reductase ROS Reactive Oxygen Species (ROS) ROS->Antioxidant_Defense Neutralizes Damage Cellular Damage (Lipid Peroxidation, Apoptosis) ROS->Damage Causes OMA Sodium Oxalomalate OMA->ICDH Competitive Inhibition

Figure 2. Pathway of ICDH inhibition by Sodium Oxalomalate leading to oxidative stress.

Section 3: Synthesis and Handling

In Vitro and In Vivo Formation

A critical aspect for in vivo studies is that oxalomalate is not merely an exogenous inhibitor but can be formed endogenously through the aldol condensation of two Krebs cycle intermediates: oxaloacetate and glyoxylate.[1][8] This biological synthesis has been exploited experimentally, where injecting mice with equimolar concentrations of oxaloacetate and glyoxylate was used to study the in vivo effects of oxalomalate on IRP activity.[4][9]

Laboratory Handling and Storage
  • Storage: For maximum stability, sodium oxalomalate should be stored as a solid at -20°C.[2]

  • Preparation of Solutions: Prepare stock solutions by dissolving the solid in high-purity water or an appropriate buffer. Given its solubility of 1 mg/mL, preparing concentrated stocks is feasible.[1] Aliquot and store frozen at -20°C or below to avoid repeated freeze-thaw cycles.

  • Safety: This product is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions, including wearing gloves and eye protection, should be followed when handling the compound.

Section 4: Key Experimental Protocols

The following protocols provide a validated framework for investigating the biochemical effects of sodium oxalomalate.

Protocol: In Vitro Aconitase Inhibition Assay

This protocol details a method to measure the competitive inhibition of aconitase using a spectrophotometer. The assay monitors the formation of cis-aconitate from isocitrate at 240 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate: 20 mM Isocitrate solution in Assay Buffer.

    • Enzyme: Purified mitochondrial or cytosolic aconitase, diluted in Assay Buffer to a working concentration.

    • Inhibitor: 10 mM Sodium Oxalomalate stock solution in water. Prepare serial dilutions (e.g., 0.1 mM, 1 mM) in Assay Buffer.

  • Assay Procedure:

    • Set up a UV-compatible 96-well plate or cuvettes.

    • To each well, add Assay Buffer, the desired final concentration of Sodium Oxalomalate (e.g., 0 µM, 1 µM, 5 µM, 10 µM), and the aconitase enzyme solution.

    • Causality Check: Include a "no enzyme" control to ensure no spontaneous substrate degradation.

    • Equilibrate the plate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the isocitrate substrate to a final concentration of, for example, 2 mM.

    • Immediately begin monitoring the increase in absorbance at 240 nm every 30 seconds for 10-15 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.

    • To confirm competitive inhibition, repeat the experiment with varying substrate concentrations and generate a Lineweaver-Burk plot.

Rationale: This self-validating system directly quantifies the impact of oxalomalate on enzyme kinetics. The competitive nature predicts that higher substrate concentrations will require higher inhibitor concentrations to achieve the same level of inhibition.[3]

Protocol: Cellular Oxidative Stress Assessment Following ICDH Inhibition

This workflow assesses the downstream consequences of ICDH inhibition in a cultured cell line, such as the human monocytic cell line U937.[5]

cluster_endpoints Measure Endpoints start Seed U937 Cells in Culture Plates treat Treat Cells with Sodium Oxalomalate (e.g., 3-5 mM for 3h) start->treat stressor Optional: Add secondary oxidative stressor (e.g., AAPH, H₂O₂) treat->stressor ros ROS Production (DCFDA Staining, Flow Cytometry) treat->ros viability Cell Viability (MTT or Trypan Blue Assay) treat->viability apoptosis Apoptosis Markers (Caspase-3 Activity, Bax/Bcl-2 Ratio) treat->apoptosis stressor->ros

Figure 3. Experimental workflow for assessing cellular effects of Sodium Oxalomalate.

Methodology:

  • Cell Culture: Culture U937 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 0.5 x 10⁶ cells/mL.

  • Inhibitor Treatment: Pre-treat cells with sodium oxalomalate (e.g., a final concentration of 3-5 mM) for 3-6 hours.[6] Include an untreated control group.

  • Induction of Oxidative Stress (Optional): To test for sensitization, expose both control and oxalomalate-treated cells to a known oxidative stressor like AAPH (a lipid peroxidation inducer).[5]

  • Endpoint Analysis:

    • ROS Measurement: Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Upon oxidation by ROS, DCFDA becomes fluorescent. Quantify fluorescence using a plate reader or flow cytometer.

    • Cell Viability: Assess cell viability using an MTT assay or by direct cell counting with Trypan Blue exclusion.

    • Apoptosis: Measure the activity of key executioner caspases like caspase-3 using a colorimetric or fluorometric substrate. Analyze changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins via Western blot.[6] Rationale: This protocol provides a robust system to validate the hypothesis that ICDH inhibition by oxalomalate impairs the cell's ability to cope with oxidative stress. An increase in ROS and apoptosis in the oxalomalate-treated group, especially when challenged with a secondary stressor, provides strong evidence for this mechanism.[5][6]

Section 5: Summary of Biological Effects and Research Applications

The dual inhibitory nature of sodium oxalomalate leads to a range of observable biological phenomena, making it a versatile tool for cellular research.

Biological EffectModel SystemKey FindingSource(s)
Decreased Glutamate Secretion Cultured lens epithelial cells, neuronsInhibition of aconitase alters iron-regulated glutamate secretion.[1]
Reduced Nitrite Production LPS-activated J774 macrophagesInhibits iNOS protein expression and activity.[2]
Triglyceride-Lowering Activity Sprague Dawley ratsIn vivo administration lowered plasma and hepatic triglyceride levels.[10]
Enhanced Oxidative Damage U937 cellsIncreased lipid peroxidation and DNA damage upon co-exposure to an oxidant.[5]
Regulation of Apoptosis U937 cellsSensitizes cells to heat shock-induced apoptosis.[6]
Modulation of Iron Metabolism 3T3-L1 fibroblasts, miceDecreases the RNA-binding activity of IRP1 and IRP2.[4]

Future Directions: The unique properties of sodium oxalomalate open several avenues for future investigation. Its ability to modulate both iron metabolism and redox balance makes it a candidate for exploring therapeutic strategies in diseases characterized by dysregulation in these pathways, such as certain neurodegenerative disorders or cancers. Further studies could focus on developing more stable analogs or targeted delivery systems to exploit its inhibitory effects in specific tissues or disease models.

References

  • Adinolfi A, et al. (1971). Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Biochem J., 125(2), 557-62. [Link]

  • Lee SM, et al. (2003). Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, enhances lipid peroxidation-mediated oxidative damage in U937 cells. Arch Biochem Biophys., 416(1), 31-7. [Link]

  • Johanson RA, Reeves HC. (1977). Concerted Inhibition of NADP+-specific Isocitrate Dehydrogenase by Oxalacetate and Glyoxylate. I. Oxalomalate Formation and Stability, and Nature of the Enzyme Inhibition. Biochim Biophys Acta., 483(1), 24-34. [Link]

  • Wikipedia contributors. (2023). Oxalomalate lyase. Wikipedia, The Free Encyclopedia. [Link]

  • Festa M, et al. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochem J., 348(Pt 2), 315-20. [Link]

  • Kim HJ, Park JW. (2005). Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, regulates heat shock-induced apoptosis. Biochem Biophys Res Commun., 337(2), 685-91. [Link]

  • Park JY, et al. (2003). Effect of oxalomalate on lipid metabolism and antioxidant defense system in rats. J Biochem Mol Toxicol., 17(5), 295-302. [Link]

  • PubChem. (n.d.). 3-Oxalomalate. PubChem Substance Database. [Link]

  • Yang ES, et al. (2005). Oxalomalate, a Competitive Inhibitor of NADP+ -Dependent Isocitrate Dehydrogenase, Regulates Lipid Peroxidation-Mediated Apoptosis in U937 Cells. Free Radic Res., 39(1), 89-94. [Link]

  • Festa M, et al. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. PubMed. [Link]

Sources

Foundational

Decoupling Cellular Redox Metabolism: A Technical Guide to Oxalomalic Acid-Mediated Inhibition of NADP-Isocitrate Dehydrogenase

Executive Summary As drug development increasingly targets metabolic vulnerabilities in oncology and inflammatory diseases, understanding the cytosolic redox balance has become paramount. NADP-dependent isocitrate dehydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets metabolic vulnerabilities in oncology and inflammatory diseases, understanding the cytosolic redox balance has become paramount. NADP-dependent isocitrate dehydrogenase (NADP-ICDH) is a critical node in this network, responsible for generating the reducing equivalent NADPH. This whitepaper provides a comprehensive mechanistic and methodological framework for utilizing oxalomalic acid (OMA) sodium salt—a potent, competitive inhibitor of NADP-ICDH—as a precise pharmacological tool to probe redox biology, oxidative stress sensitization, and apoptosis.

Mechanistic Grounding: The Oxalomalate-ICDH Axis

NADP-ICDH catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate, concomitantly reducing NADP+ to NADPH. This NADPH pool is essential for regenerating reduced glutathione (GSH), which serves as the cell's primary defense against reactive oxygen species (ROS)[1].

Oxalomalic acid (OMA), formed in vivo and in vitro via the aldol condensation of oxaloacetate and glyoxylate, acts as a potent competitive inhibitor of NADP-ICDH[2]. The inhibition mechanism is highly dynamic. Kinetic studies reveal that the formation of the enzyme-inhibitor complex is time-dependent; oxaloacetate initially binds to the enzyme, followed by glyoxylate, forming a catalytically inactive complex[2]. Alternatively, pre-formed OMA competes directly with isocitrate for the active site, although it acts as a very poor substrate for the enzyme itself[3].

By effectively starving the cell of NADPH, OMA cripples the antioxidant defense system. In macrophage-like U937 cells, OMA pre-treatment significantly exacerbates lipid peroxidation, protein oxidation, and oxidative DNA damage (reflected by an increase in 8-hydroxy-2'-deoxyguanosine) when exposed to stressors like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH)[1]. Furthermore, OMA-mediated ICDH inhibition regulates heat shock-induced apoptosis by shifting the balance of pro- and anti-apoptotic proteins, specifically down-regulating Bcl-2 and up-regulating Bax and Caspase-3[4].

Pathway Glyoxylate Glyoxylate OMA Oxalomalic Acid (OMA) Glyoxylate->OMA Condensation Oxaloacetate Oxaloacetate Oxaloacetate->OMA ICDH NADP-ICDH OMA->ICDH Competitive Inhibition NADPH NADPH Depletion ICDH->NADPH Blocks Production ROS ROS Accumulation NADPH->ROS Impairs Antioxidant Defense Apoptosis Apoptosis (Caspase-3, Bax) ROS->Apoptosis Oxidative Stress

Pathway of NADP-ICDH inhibition by oxalomalate leading to oxidative stress and apoptosis.

Quantitative Data & Physicochemical Profile

To ensure reproducible assay design, it is critical to understand the physicochemical constraints and kinetic parameters of OMA. The table below synthesizes the core quantitative data necessary for experimental formulation.

ParameterValue / DescriptionReference
Compound Name Oxalomalic acid trisodium salt[5]
CAS Number 89304-26-7[5]
Molecular Weight 275.0 g/mol [5]
Primary Targets NADP-ICDH, Aconitase[5]
Mechanism of Action Competitive inhibition (vs. Isocitrate)[1]
Cellular Working Conc. 1 mM – 5 mM[5]
Aqueous Solubility 1 mg/mL[5]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust assay design requires built-in validation steps. The following protocols are engineered to isolate the specific effects of OMA on NADP-ICDH, explaining the causality behind each methodological choice.

Protocol A: Steady-State Kinetic Profiling of NADP-ICDH Inhibition

Objective: To determine the competitive inhibition kinetics of OMA against purified NADP-ICDH.

Workflow Prep Reagent Prep OMA + NADP+ Incubate Enzyme Pre-incubation (Pig Heart ICDH) Prep->Incubate Initiate Initiate Reaction Add Isocitrate Incubate->Initiate Measure Kinetic Readout Absorbance 340nm Initiate->Measure Analyze Data Analysis Calculate Ki Measure->Analyze

Spectrophotometric workflow for validating NADP-ICDH inhibition by oxalomalic acid.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare an assay buffer containing 85 mM Tris-HCl (pH 7.4) and 2 mM MgCl2​ . Causality: NADP-ICDH requires divalent cations ( Mg2+ or Mn2+ ) for catalytic activity. Maintaining pH 7.4 ensures optimal enzyme conformation and prevents the alkaline degradation of OMA[5].

  • Reagent Assembly : Freshly dissolve Oxalomalic acid sodium salt in deionized water to a 10 mM stock. Causality: OMA can spontaneously decompose into 4-hydroxy-2-oxoglutarate in aqueous solutions over extended periods, which is a significantly weaker inhibitor[3]. Fresh preparation guarantees structural integrity.

  • Enzyme Pre-incubation : Mix 0.1 U of purified pig heart NADP-ICDH with 0.5 mM NADP+, MgCl2​ , and varying concentrations of OMA (0.1 mM – 5.0 mM). Incubate at 25°C for 10 minutes prior to adding the substrate. Causality: The inhibition of ICDH by OMA exhibits a distinct time lag. Pre-mixing the enzyme with the inhibitor, cofactor (NADP+), and metal ions eliminates this lag phase, ensuring that the reaction rate approaches a constant steady-state value immediately upon initiation[6].

  • Validation Checkpoint : Run a parallel control lacking OMA to establish the uninhibited baseline velocity ( Vmax​ ).

  • Reaction Initiation : Initiate the reaction by adding the substrate, D-isocitrate (varying from 0.05 mM to 1.0 mM). Causality: Adding the substrate last allows for the precise measurement of initial velocities ( v0​ ) under conditions where the enzyme-inhibitor complex is already at equilibrium, which is critical for accurate competitive inhibition modeling[3].

  • Spectrophotometric Readout : Continuously monitor the absorbance at 340 nm for 5 minutes. Causality: The reduction of NADP+ to NADPH yields a stoichiometric increase in absorbance at 340 nm, providing a direct, real-time readout of enzyme velocity.

Protocol B: Cellular Redox Sensitization Assay (U937 Cells)

Objective: To quantify the amplification of oxidative stress and apoptosis following intracellular NADP-ICDH inhibition by OMA.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment : Seed U937 cells at 1×106 cells/mL. Pre-treat the experimental group with 3 mM OMA for 3 hours. Causality: A 3-hour incubation with a high extracellular concentration (3 mM) is required to ensure sufficient intracellular uptake of the highly polar OMA molecule to effectively engage cytosolic ICDH[4].

  • Stress Induction : Expose the cells to 50 mM AAPH or subject them to a 42°C heat shock for 1 hour. Causality: AAPH generates free radicals at a constant rate, specifically inducing lipid peroxidation. Heat shock promotes cellular oxidation events. Both stressors force the cell to rely heavily on the NADPH/GSH axis, exposing the vulnerability created by OMA[1][4].

  • ROS Quantification : Load cells with 10 μ M 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes. Measure fluorescence (Ex: 485 nm / Em: 535 nm). Causality: DCFDA is a cell-permeable probe that is oxidized by ROS into highly fluorescent DCF. A significant spike in fluorescence in the OMA-treated group confirms that ICDH inhibition has successfully crippled the cell's ROS-scavenging capabilities[1].

  • Apoptosis Evaluation : Lyse the cells and perform a Western blot for Caspase-3 cleavage and Bax/Bcl-2 expression. Causality: Measuring these specific apoptotic markers validates that the redox collapse induced by OMA directly translates to programmed cell death, linking metabolic inhibition to a terminal phenotypic outcome[4].

Conclusion

Oxalomalic acid sodium salt remains an indispensable pharmacological tool for isolating the function of NADP-ICDH in cellular metabolism. By understanding its competitive kinetics and time-dependent binding properties, researchers can design robust, self-validating assays that accurately map the intersection of metabolic flux, oxidative stress, and cell survival.

References

  • Mechanism of the inhibitory effect of glyoxylate plus oxaloacetate and oxalomalate on the NADP-specific isocitrate dehydrogenase. Source: nih.gov.
  • Concerted Inhibition of NADP+-specific Isocitrate Dehydrogenase by Oxalacetate and Glyoxylate. I. Oxalomalate Formation and Stability, and Nature of the Enzyme Inhibition. Source: nih.gov.
  • Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, enhances lipid peroxidation-mediated oxidative damage in U937 cells. Source: nih.gov.
  • Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, regulates heat shock-induced apoptosis. Source: nih.gov.
  • Kinetic mechanism of Escherichia coli isocitrate dehydrogenase and its inhibition by glyoxylate and oxaloacetate. Source: portlandpress.com.
  • Oxalomalic Acid (sodium salt) (CAS Number: 89304-26-7). Source: caymanchem.com.

Sources

Exploratory

Role of oxalomalic acid sodium salt in cellular metabolism regulation

The Role of Oxalomalic Acid Sodium Salt in Cellular Metabolism Regulation: Mechanisms, Workflows, and Therapeutic Implications Executive Summary Oxalomalic acid (OMA) sodium salt is a potent, endogenously formed metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of Oxalomalic Acid Sodium Salt in Cellular Metabolism Regulation: Mechanisms, Workflows, and Therapeutic Implications

Executive Summary Oxalomalic acid (OMA) sodium salt is a potent, endogenously formed metabolite and a highly specific dual-target inhibitor. By competitively inhibiting aconitase and NADP⁺-dependent isocitrate dehydrogenase (IDH), OMA acts as a master regulator of two critical cellular axes: iron metabolism and redox homeostasis. This technical guide explores the exact causality behind OMA’s mechanism of action, provides validated experimental workflows for its application in vitro, and outlines its therapeutic potential in angiogenesis, oncology, and inflammation.

Chemical Profile and Target Landscape

Oxalomalic acid (3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt) is formed in vivo via the condensation of oxaloacetate and glyoxylate[1]. As a structural analog within the tricarboxylic acid (TCA) cycle, OMA exerts its regulatory effects by mimicking the natural substrates of key metabolic enzymes.

The metabolic rewiring driven by OMA is primarily mediated through two high-affinity targets:

  • Aconitase (Cytosolic and Mitochondrial): The enzyme responsible for the stereospecific isomerization of citrate to isocitrate.

  • NADP⁺-dependent Isocitrate Dehydrogenase (IDH): The enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADPH in the process.

Mechanisms of Action: Rewiring Cellular Metabolism

As an Application Scientist, it is crucial to understand why OMA produces its downstream effects, rather than just observing the phenotypic changes. The causality of OMA's metabolic interference is rooted in structural biology and redox chemistry.

Aconitase Inhibition and the Iron-Regulatory Protein (IRP) Switch

Cytosolic aconitase functions as a dual-role biosensor. Under iron-replete conditions, it possesses a[4Fe-4S] cluster and functions as an active enzyme. When iron is scarce, it loses its iron-sulfur cluster, undergoes a massive conformational shift, and becomes Iron-Regulatory Protein 1 (IRP1), which binds to Iron-Responsive Elements (IREs) on mRNA to regulate the translation of iron metabolism proteins (e.g., ferritin, transferrin receptor)[2].

The Causality of OMA: OMA competitively binds to the active site of aconitase. This binding physically locks the enzyme in a conformation that prevents the structural switch to IRP1, even under iron-depleted conditions. Consequently, OMA drastically reduces the RNA-binding activity of IRP1, altering the cellular handling of iron and reducing iron-induced glutamate secretion[1][2].

IDH Inhibition and Redox Homeostasis (ROS Signaling)

NADP⁺-dependent IDH is a primary source of cytosolic and mitochondrial NADPH, the essential reducing equivalent required to regenerate antioxidant systems like glutathione (GSH) and thioredoxin.

The Causality of OMA: By competitively inhibiting IDH, OMA creates an artificial NADPH deficit. This starves the cellular antioxidant defense network, leading to a controlled accumulation of Reactive Oxygen Species (ROS)[3]. This ROS surge acts as a secondary messenger:

  • Apoptosis Sensitization: In cells exposed to stress (e.g., heat shock), the OMA-induced ROS spike triggers the activation of caspase-3 and up-regulates Bax, driving the cell into apoptosis[3].

  • Angiogenesis Suppression: In retinal pigment epithelium (RPE) cells, OMA-induced ROS activates the ATM-Chk2 signaling axis, which promotes the pVHL-mediated degradation of HIF-1α. This cascade ultimately suppresses the transcription and secretion of Vascular Endothelial Growth Factor (VEGF), halting angiogenesis[4].

Visualizing the Metabolic Interference Pathway

OMA_Metabolism OMA Oxalomalic Acid (OMA) Aconitase Aconitase OMA->Aconitase Competitive Inhibition IDH NADP+-dependent IDH OMA->IDH Competitive Inhibition IRP1 IRP1 RNA-Binding Aconitase->IRP1 Prevents Switch NADPH NADPH Production IDH->NADPH Reduces ROS ROS Accumulation NADPH->ROS Depletes Antioxidants VEGF VEGF Suppression & Apoptosis ROS->VEGF Triggers Signaling

Fig 1. OMA mechanistic pathways targeting Aconitase and IDH to modulate cellular metabolism and ROS.

Quantitative Data & Target Affinities

To design robust assays, researchers must utilize OMA at concentrations appropriate for the target enzyme. The table below synthesizes the effective working concentrations of OMA sodium salt across various validated models.

Target / PathwayCell Line / ModelWorking ConcentrationObserved Phenotypic Effect
Aconitase / IRP1 3T3-L1 Fibroblasts, SH-SY5Y1 mM – 5 mMDecreased IRP1 RNA-binding activity; reduced glutamate secretion[1][2].
NADP⁺-dependent IDH U937 Cells (Heat Shock)3 mMDown-regulation of Bcl-2; activation of caspase-3; enhanced apoptosis[3].
VEGF Expression ARPE-19 (RPE Cells)1 mM – 5 mMReduced VEGF mRNA transcription and protein secretion; HIF-1α degradation[4].
Inflammation (iNOS) J774 Macrophages (LPS-activated)2.2 mM – 5 mMConcentration-dependent reduction of nitrite production and iNOS protein expression[5].

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating specific controls (e.g., 2-mercaptoethanol), you can definitively prove that the observed metabolic shift is caused by OMA's direct structural interference rather than off-target toxicity.

Protocol 1: Assessing IRP1 RNA-Binding Activity via EMSA

This Electrophoretic Mobility-Shift Assay (EMSA) workflow validates OMA's ability to block the aconitase-to-IRP1 switch[2].

  • Cell Culture & Lysis: Culture 3T3-L1 mouse fibroblasts to confluence. Lyse cells using a non-denaturing lysis buffer (containing protease inhibitors but lacking reducing agents like DTT, which could artificially alter the Fe-S cluster).

  • OMA Incubation: Aliquot the lysate. Treat the experimental group with 5 mM OMA sodium salt for 30 minutes at 4°C.

  • The 2-ME Validation Step (Critical): To prove that OMA physically occupies the active site, treat a subset of OMA-incubated lysates with 2% 2-mercaptoethanol (2-ME). Causality Check: 2-ME normally reduces oxidized IRP1, restoring its RNA-binding capacity. If OMA is physically blocking the active site, 2-ME will fail to recover IRP1 activity[2].

  • Probe Binding: Incubate the lysates with a ³²P-labeled RNA probe containing the Iron-Responsive Element (IRE) sequence.

  • Separation & Detection: Resolve the RNA-protein complexes on a 6% non-denaturing polyacrylamide gel. Quantify the bands via autoradiography. A successful assay will show a stark decrease in the shifted IRP1 band in OMA-treated lanes.

EMSA_Workflow Step1 Cell Lysis (3T3-L1 Fibroblasts) Step2 OMA Incubation (with/without 2-ME) Step1->Step2 Step3 IRE Probe Binding (32P-labeled) Step2->Step3 Step4 PAGE Separation (Non-denaturing) Step3->Step4 Step5 Autoradiography (Quantify IRP1) Step4->Step5

Fig 2. Step-by-step EMSA workflow for validating OMA-induced changes in IRP1 RNA-binding activity.

Protocol 2: Evaluating ROS-Mediated Apoptosis under Heat Shock

This protocol isolates the effect of OMA on IDH and redox homeostasis[3].

  • Pre-treatment: Seed U937 cells and pre-treat with 3 mM OMA for 3 hours. This window allows OMA to inhibit IDH and deplete the NADPH pool.

  • Stress Induction: Expose the cells to heat shock (42°C for 1 hour).

  • Redox Assessment: Immediately post-shock, load cells with DCFDA (a fluorescent ROS probe) and measure fluorescence via flow cytometry. OMA-treated cells should exhibit significantly higher ROS peaks compared to vehicle controls.

  • Apoptosis Validation: 24 hours post-shock, lyse the cells and perform a Western blot for cleaved Caspase-3 and Bax/Bcl-2 ratio. The OMA cohort will demonstrate a self-validating cascade: Low NADPH → High ROS → High Cleaved Caspase-3.

Therapeutic Implications & Drug Development

For drug development professionals, OMA sodium salt serves as a highly valuable tool compound for exploring metabolic vulnerabilities in various pathologies:

  • Ophthalmology (Age-Related Macular Degeneration): Pathological angiogenesis in AMD is driven by RPE-secreted VEGF. Because OMA degrades HIF-1α via ROS-ATM signaling, it represents a novel, non-antibody-based metabolic approach to halting choroidal neovascularization (CNV)[4].

  • Oncology: Cancer cells heavily rely on IDH-generated NADPH to survive the high oxidative stress of the tumor microenvironment. Using OMA to inhibit IDH strips away this antioxidant shield, sensitizing tumor cells to ROS-inducing chemotherapies or thermal ablation therapies[3].

  • Immunology: In LPS-stimulated macrophages, OMA significantly curtails the expression of inducible nitric oxide synthase (iNOS) and subsequent nitrite production, highlighting its potential as a metabolic-immunomodulator[5].

References

  • Festa, M., Colonna, A., Pietropaolo, C., & Ruffo, A. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348(Pt 2), 315-320.[Link]

  • Kim, S. H., Kim, H., Ku, H. J., Park, J. H., Cha, H., Lee, S., Lee, J. H., & Park, J. W. (2016). Oxalomalate reduces expression and secretion of vascular endothelial growth factor in the retinal pigment epithelium and inhibits angiogenesis: Implications for age-related macular degeneration. Redox Biology, 10, 211-220.[Link]

  • Kim, H. J., & Park, J. W. (2005). Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, regulates heat shock-induced apoptosis. Biochemical and Biophysical Research Communications, 337(2), 685-691.[Link]

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Foundational

Binding Affinity and Mechanistic Modulation of Mitochondrial Enzymes by Oxalomalic Acid Sodium Salt

Executive Summary Oxalomalic acid (OMA), typically utilized as its trisodium salt (α-hydroxy-β-oxalosuccinic acid), is a potent, competitive inhibitor of critical tricarboxylic acid (TCA) cycle enzymes. By structurally m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxalomalic acid (OMA), typically utilized as its trisodium salt (α-hydroxy-β-oxalosuccinic acid), is a potent, competitive inhibitor of critical tricarboxylic acid (TCA) cycle enzymes. By structurally mimicking endogenous TCA intermediates, OMA exerts profound control over mitochondrial metabolic flux, specifically targeting aconitase (ACO2) and NADP+-dependent isocitrate dehydrogenase (IDH)[1]. This whitepaper provides an in-depth mechanistic analysis of OMA’s binding affinity, its downstream effects on metabolic reprogramming and iron homeostasis, and the rigorously validated protocols required to quantify its enzymatic inhibition in a laboratory setting.

Molecular Target Profile & Binding Kinetics

Oxalomalic acid sodium salt acts as a metabolic roadblock within the mitochondria by competitively binding to the active sites of two sequential enzymes in the TCA cycle.

Competitive Inhibition of Aconitase (ACO2)

Mitochondrial aconitase (ACO2) catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate. This enzyme relies on a solvent-exposed [4Fe-4S]²⁺ cubane cluster for its catalytic activity[2]. OMA acts as a direct competitive inhibitor of ACO2 by competing with citrate for the active site[3]. Because OMA structurally mimics the transition state of the substrate, it effectively locks the enzyme in an inactive complex, preventing the essential dehydration-rehydration steps. The immediate metabolic consequence is a sharp accumulation of upstream citrate and a depletion of downstream isocitrate, which can trigger a metabolic shift toward alternative pathways such as amino acid biosynthesis (e.g., the GABA shunt)[4].

Inhibition of NADP+-Dependent Isocitrate Dehydrogenase (IDH)

Following the aconitase step, isocitrate is oxidatively decarboxylated to α-ketoglutarate by isocitrate dehydrogenase. OMA is also a competitive inhibitor of NADP+-dependent IDH[1]. By occupying the active site of IDH, OMA prevents the reduction of NADP+ to NADPH. Because mitochondrial NADPH is a critical reducing equivalent required to maintain the glutathione (GSH) pool in its reduced state, the inhibition of IDH by OMA significantly increases cellular susceptibility to oxidative stress and reactive oxygen species (ROS)[].

TCA_Inhibition Citrate Citrate Aconitase Aconitase (ACO2) Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Isomerization IDH NADP+-IDH Isocitrate->IDH Substrate aKG α-Ketoglutarate IDH->aKG Decarboxylation OMA Oxalomalic Acid (OMA) OMA->Aconitase Competitive Inhibition OMA->IDH Competitive Inhibition

OMA competitively inhibits Aconitase and IDH, arresting the TCA cycle.

Modulation of Iron-Regulatory Proteins (IRP1/2)

Beyond direct TCA cycle arrest, OMA plays a highly specialized role in cellular iron homeostasis. Cytosolic aconitase (c-aconitase) functions dually as Iron-Regulatory Protein 1 (IRP1). When cellular iron is low, the[4Fe-4S] cluster disassembles, allowing IRP1 to bind to Iron Responsive Elements (IREs) on mRNA, thereby repressing the translation of iron-storage proteins like ferritin and stabilizing the transferrin receptor[6].

In vitro and in vivo studies demonstrate that OMA remarkably decreases the RNA-binding activity of both IRP1 and IRP2[7]. The mechanistic causality here is fascinating: OMA binds directly to the active site of the aconitase form of IRP1. This physical occupancy prevents the conformational switch required for the protein to transition into its RNA-binding state, even in the presence of reducing agents like 2-mercaptoethanol (2-ME)[6]. Consequently, OMA treatment leads to an artificial induction of cell ferritin levels, which can attenuate oxidative injury produced by iron overload (e.g., ferric ammonium citrate exposure)[8].

IRP1_Pathway IRP1 IRP1 (c-Aconitase) IRE Iron Responsive Element (IRE) IRP1->IRE Binds in Fe-depleted state IRP1->IRE Binding Blocked by OMA OMA Oxalomalic Acid OMA->IRP1 Binds Active Site Ferritin Ferritin mRNA Translation IRE->Ferritin Represses Translation

OMA blocks IRP1 RNA-binding, preventing IRE interaction and modulating ferritin.

Quantitative Data Summary

The following tables synthesize the binding profile and experimental parameters for utilizing OMA in metabolic and molecular assays.

Table 1: Target Profile of Oxalomalic Acid Sodium Salt

Target EnzymeSubcellular LocalizationBinding MechanismPrimary Metabolic Consequence
Aconitase (ACO2) MitochondriaCompetitive (vs. Citrate)Citrate accumulation; TCA cycle arrest
NADP+-IDH Mitochondria / CytosolCompetitive (vs. Isocitrate)NADPH depletion; ROS susceptibility
IRP1 (c-Aconitase) CytosolActive site occupancyInhibition of IRE-binding; Ferritin induction

Table 2: Standardized Experimental Conditions for OMA Assays

Assay TypeTargetOMA ConcentrationKey ReagentsAnalytical Readout
Coupled Enzyme AssayACO21.0 - 5.0 mMCitrate, NADP+, IDH, Fe²⁺Absorbance at 340 nm (NADPH)
EMSAIRP1 / IRP21.0 mM³²P-IRE probe, 2-MEAutoradiography
Cell Culture (Macrophage)iNOS / Nitrite2.2 - 5.0 mMLPS, J774 cellsiNOS protein expression

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the reagent choices to prevent false negatives/positives.

Protocol 1: Aconitase Enzyme Kinetics & Inhibition Assay

Because the conversion of citrate to isocitrate yields no strong optical shift, aconitase activity must be measured via a coupled assay with IDH, tracking the generation of NADPH[2]. Furthermore, ACO2 is highly sensitive to oxidation; the [4Fe-4S] cluster must be chemically reconstituted prior to the assay to ensure baseline activity is not artificially low.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate the crude or purified mitochondrial aconitase preparation on ice for 1 hour in an activation buffer containing 50 mM Tris (pH 7.4), 50 mM cysteine, and 1 mM ferrous ammonium sulfate. Causality: Cysteine acts as a reducing agent while Fe²⁺ reconstitutes the labile Fe-alpha atom of the [4Fe-4S] cluster, ensuring maximum baseline catalytic activity[2].

  • Reaction Mixture Preparation: Prepare a master mix containing the activated aconitase, excess NADP+, exogenous isocitrate dehydrogenase (to ensure IDH is not the rate-limiting step), and citrate substrate.

  • Inhibitor Introduction: Aliquot the mixture into microplate wells. Add Oxalomalic acid sodium salt at a gradient of concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM)[1].

  • Kinetic Readout: Incubate at room temperature for 30 minutes. Measure the NADPH generation rate by recording the absorbance at 340 nm every 2 minutes using a spectrophotometer[2].

  • Validation: Subtract the background rate (wells containing OMA but lacking citrate) to determine the true competitive inhibition constant ( Ki​ ).

Protocol 2: Electrophoretic Mobility-Shift Assay (EMSA) for IRP RNA-Binding

This protocol determines the extent to which OMA locks IRP1 in its enzymatic conformation, preventing it from binding to mRNA[6].

Step-by-Step Methodology:

  • Lysate Preparation: Culture 3T3-L1 or SH-SY5Y cells, lyse them, and clarify the homogenate via centrifugation.

  • OMA Incubation: Incubate the cell lysates in vitro with 1 mM OMA. Divide the samples into two cohorts: one treated with 2% 2-mercaptoethanol (2-ME) and one without. Causality: 2-ME forces the disassembly of the Fe-S cluster, which normally maximizes IRP1 RNA-binding. If OMA prevents 2-ME from recovering the binding activity, it confirms that OMA is physically blocking the active site rather than merely altering the cellular redox state[6].

  • Probe Hybridization: Add a ³²P-labeled IRE RNA probe to the lysates and incubate to allow RNA-protein complex formation.

  • Resolution & Quantification: Resolve the complexes on a 6% non-denaturing polyacrylamide gel. Dry the gel and quantify the reduction in IRP1/IRP2 RNA-binding activity using autoradiography and densitometry[6].

Sources

Exploratory

In Vitro Metabolic Effects of Oxalomalic Acid Sodium Salt: A Technical Guide

Executive Summary Oxalomalic acid (OMA) sodium salt is a potent, competitive inhibitor of key tricarboxylic acid (TCA) cycle and cytosolic enzymes, notably aconitase and NADP+-dependent isocitrate dehydrogenase (IDH1/IDH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxalomalic acid (OMA) sodium salt is a potent, competitive inhibitor of key tricarboxylic acid (TCA) cycle and cytosolic enzymes, notably aconitase and NADP+-dependent isocitrate dehydrogenase (IDH1/IDH2)[1]. Formed endogenously via the non-enzymatic aldol condensation of oxaloacetate and glyoxylate, OMA serves as a critical tool compound for interrogating cellular redox homeostasis, iron metabolism, and metabolic reprogramming in oncology and ophthalmology[2][3]. This whitepaper synthesizes the mechanistic pharmacology of OMA, provides validated in vitro protocols, and outlines its downstream metabolic consequences for researchers and drug development professionals.

Mechanistic Pathways & Target Inhibition

Aconitase and Iron Regulatory Proteins (IRPs)

Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. In the cytosol, aconitase possesses a dual function: when iron is abundant, it acts as an active enzyme utilizing a [4Fe-4S] cluster; upon iron depletion, it loses this cluster and converts into Iron Regulatory Protein 1 (IRP1), which binds to iron-responsive elements (IREs) on mRNA to regulate the translation of iron metabolism proteins[1].

OMA competitively binds to the active site of aconitase[4]. In vitro, the addition of OMA to cell lysates leads to a severe decrease in the RNA-binding activity of IRP1 and IRP2[5]. Crucially, the addition of reducing agents like 2-mercaptoethanol (2-ME) fails to recover IRP1 binding in the presence of OMA. This biochemical behavior proves that OMA's mechanism relies on direct active-site occupation, preventing the conformational switch to IRP1, rather than causing oxidative disassembly of the iron-sulfur cluster[5][6].

NADP+-Dependent Isocitrate Dehydrogenase (IDH1/IDH2)

IDH1 (cytosolic) and IDH2 (mitochondrial) are primary sources of cellular NADPH, which is essential for regenerating reduced glutathione (GSH) and maintaining redox balance[3]. OMA competitively inhibits these enzymes, leading to a precipitous drop in NADPH levels[7].

This inhibition severely sensitizes cells to oxidative stress. For example, in U937 cells, OMA pretreatment exacerbates lipid peroxidation, depletes intracellular GSH, and amplifies reactive oxygen species (ROS) production upon exposure to free radical initiators[7]. Furthermore, this ROS accumulation triggers the ATM-Chk2-E2F1 signaling axis, promoting the pVHL-mediated degradation of HIF-1α, which profoundly reduces Vascular Endothelial Growth Factor (VEGF) expression[3].

Emerging Targets: PKM2 and ACLY

Recent profiling indicates OMA also modulates Pyruvate Kinase M2 (PKM2) and ATP-citrate lyase (ACLY). By mimicking oxaloacetate, OMA competitively inhibits ACLY, disrupting the conversion of citrate to cytosolic acetyl-CoA, thereby restricting de novo lipid biosynthesis[8]. Its interaction with PKM2 further alters glycolytic flux in cancer models[9].

OMA_Mechanism OMA Oxalomalic Acid (OMA) Aconitase Aconitase (Cytosolic/Mitochondrial) OMA->Aconitase Competitive Inhibition IDH NADP+-IDH (IDH1 / IDH2) OMA->IDH Competitive Inhibition IRP IRP1 / IRP2 RNA Binding Aconitase->IRP Prevents Switch NADPH NADPH Production IDH->NADPH Decreases ROS ROS Accumulation NADPH->ROS Fails to clear HIF1A HIF-1α Degradation ROS->HIF1A Activates ATM-Chk2 VEGF VEGF Secretion HIF1A->VEGF Decreases

Fig 1. OMA inhibitory pathways on Aconitase and IDH modulating redox and angiogenesis.

Quantitative Data Summary

The following table synthesizes the in vitro metabolic effects and inhibitory parameters of oxalomalic acid sodium salt across various targets and cell lines based on established literature.

Target / ParameterCell Line / Assay SystemEffective ConcentrationKey Metabolic OutcomeRef
Aconitase (c-Aconitase) 3T3-L1, SH-SY5Y lysates1 - 5 mMComplete inhibition of IRP1/IRP2 RNA-binding activity; resistant to 2-ME recovery.[4],[1]
NADP+-IDH (IDH1/2) U937 Macrophages3 mMDepletion of GSH; enhanced ROS; sensitization to heat-shock apoptosis.[7],[10]
VEGF Secretion RPE Cells (In vitro AMD model)Dose-dependentPromotes HIF-1α degradation; inhibits CNV-related angiogenesis.[3]
ATP-Citrate Lyase (ACLY) Cell-free enzymatic assayCompetitiveMimics oxaloacetate; reduces cytosolic acetyl-CoA and lipid biosynthesis.[8]
iNOS Expression LPS-activated J774 Macrophages2.2 - 5 mMReduces nitrite production and iNOS protein expression (no effect on mRNA).[11],[12]

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, the following protocols incorporate internal controls that validate the causality of the mechanism of action.

Protocol 1: Electrophoretic Mobility-Shift Assay (EMSA) for IRP1 Activity

Causality Check: The inclusion of 2-mercaptoethanol (2-ME) differentiates between oxidative damage to the [4Fe-4S] cluster (which 2-ME reverses) and direct competitive inhibition by OMA (which 2-ME cannot reverse)[5].

Step-by-Step Methodology:

  • Lysate Preparation: Culture 3T3-L1 fibroblasts to 80% confluence. Lyse cells in a hypertonic buffer containing protease inhibitors. Centrifuge at 12,000 x g for 15 min at 4°C to obtain the cytosolic fraction[6].

  • OMA Incubation: Aliquot the lysate and incubate with 5 mM oxalomalic acid sodium salt for 30 minutes at room temperature[4].

  • Reduction Step (The Validation Control): Split the OMA-treated and control lysates into two parallel sets. To one set, add 2% 2-mercaptoethanol (2-ME)[5].

  • Probe Binding: Add a 32P-labeled Iron-Responsive Element (IRE) RNA probe to all samples and incubate for 20 minutes.

  • Resolution: Resolve the IRP-IRE complexes on a 6% non-denaturing polyacrylamide gel.

  • Analysis: Quantify bands via autoradiography. Expected Result: OMA drastically reduces the band shift. The 2-ME treated OMA sample will remain inhibited, confirming direct active-site binding rather than oxidative cluster loss[5].

Protocol 2: Measurement of IDH-Mediated Redox Collapse

Causality Check: Measuring both NADPH and ROS ensures that the observed oxidative stress is directly downstream of IDH inhibition rather than an off-target pro-oxidant effect[7].

Step-by-Step Methodology:

  • Cell Treatment: Seed U937 cells at 1×106 cells/mL. Pre-treat with 3 mM OMA for 3 hours to establish IDH inhibition[10].

  • Stress Induction: Expose cells to a mild lipid peroxidation initiator, such as 50 mM AAPH, for 2 hours[7].

  • NADPH/NADP+ Quantification: Lyse a subset of cells and use an NADP/NADPH cycling assay kit. Expected Result: OMA shifts the ratio heavily toward NADP+ due to IDH1/2 blockade.

  • ROS Measurement: Incubate the remaining intact cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes in the dark.

  • Flow Cytometry: Wash cells with PBS and analyze DCF fluorescence via flow cytometry (Ex: 488 nm, Em: 525 nm). Expected Result: A synergistic spike in fluorescence in the OMA + AAPH group compared to AAPH alone, validating the collapse of the NADPH-dependent antioxidant defense[7].

Protocol_Workflow Seed Seed U937 Cells (1x10^6 cells/mL) OMA Pre-treat with 3 mM OMA (3h) Seed->OMA Stress Induce Stress (50 mM AAPH, 2h) OMA->Stress Split Split Sample Stress->Split NADPH NADPH/NADP+ Assay (Validates IDH Block) Split->NADPH ROS DCFH-DA Flow Cytometry (Validates ROS Spike) Split->ROS

Fig 2. Workflow for validating OMA-induced redox collapse via IDH inhibition in U937 cells.

Therapeutic Implications

The metabolic reprogramming induced by oxalomalic acid sodium salt has profound implications for drug development:

  • Oncology: By inhibiting IDH1/2 and PKM2, OMA starves cancer cells of both the NADPH required to survive high intrinsic ROS levels and the glycolytic intermediates needed for proliferation. In melanoma models, OMA exerts potent ROS-dependent proapoptotic and antiangiogenic effects[13].

  • Ophthalmology (AMD): The ability of OMA to downregulate VEGF secretion in retinal pigment epithelial (RPE) cells via HIF-1α degradation presents a novel metabolic approach to treating choroidal neovascularization (CNV) in age-related macular degeneration[3].

  • Metabolic Disorders: By mimicking oxaloacetate and inhibiting ACLY[8], alongside its observed triglyceride-lowering activity in vivo[14], OMA serves as a structural scaffold for designing therapies targeting hepatic steatosis and lipid accumulation.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation of Oxalomalic Acid Sodium Salt Stock Solutions for In Vitro Assays

Abstract Oxalomalic acid is a known inhibitor of key metabolic enzymes, including aconitase and NADP-dependent isocitrate dehydrogenase[][2][3]. Its application in in vitro assays is crucial for studying metabolic pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Oxalomalic acid is a known inhibitor of key metabolic enzymes, including aconitase and NADP-dependent isocitrate dehydrogenase[][2][3]. Its application in in vitro assays is crucial for studying metabolic pathways, iron regulation, and glutamate secretion[2][4]. The accuracy and reproducibility of such experiments are fundamentally dependent on the correct preparation and handling of the inhibitor's stock solution. This guide provides a comprehensive, field-proven protocol for preparing oxalomalic acid sodium salt stock solutions, emphasizing the critical parameters of solvent choice, pH control, and solution stability to ensure experimental integrity. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and cellular assays.

Scientific Principles & Key Considerations

The successful use of oxalomalic acid sodium salt in an experimental setting hinges on a clear understanding of its chemical properties. Unlike a simple procedural checklist, this section explains the scientific rationale behind the protocol, empowering the researcher to make informed decisions.

Causality of Solvent Selection

The choice of solvent is the first critical decision in stock solution preparation. Oxalomalic acid sodium salt is a crystalline solid with limited but sufficient solubility in water for most applications[5].

  • Primary Solvent: High-Purity Water: Supplier data indicates a solubility of approximately 1 mg/mL in water[][2][5]. Given that many in vitro assays are aqueous-based, using water as the solvent is the most direct and compatible approach, minimizing the risk of solvent-induced artifacts in the experimental system.

  • Alternative Solvents (e.g., DMSO): While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide array of organic compounds[6], its use for oxalomalic acid sodium salt is not documented and should be approached with caution. Introducing an organic co-solvent can alter protein conformation or cell membrane permeability, potentially confounding results. If poor aqueous solubility becomes a limiting factor for a specific high-concentration requirement, a thorough validation of DMSO's effect on the specific assay system is mandatory. For the purposes of this standard protocol, water is the validated and recommended solvent.

The Critical Role of pH in Solution Stability

Chemical stability is not an inherent constant; it is environmentally dependent. For oxalomalic acid sodium salt, pH is the paramount factor governing its stability in an aqueous solution.

  • Optimal pH Range: The compound is most stable in a neutral pH range of 7.0 to 7.5[].

  • Risk of Degradation: Deviations into acidic or alkaline conditions can lead to decomposition of the molecule[]. This degradation is not always visually apparent but can result in a lower effective concentration of the active inhibitor, leading to diminished or inconsistent experimental outcomes. Therefore, verifying and, if necessary, adjusting the pH of the final stock solution is a non-negotiable step for ensuring the trustworthiness of the protocol.

Rationale for Fresh Preparation

Many reagents are stable for weeks or months in solution. However, oxalomalic acid sodium salt is an exception.

  • Limited Aqueous Stability: Technical datasheets strongly advise against storing the aqueous solution for more than one day[5]. This recommendation is based on empirical stability data and reflects the compound's susceptibility to hydrolysis or other forms of degradation over time, even at refrigerated temperatures.

  • Experimental Imperative: To ensure that the concentration of the inhibitor is consistent and accurate for every experiment, it is imperative to prepare the solution fresh on the day of use. This practice eliminates a significant source of potential variability and enhances the reproducibility of the research.

Materials and Equipment

  • Oxalomalic Acid Sodium Salt (CAS: 89304-26-7)

  • Analytical Balance (readability to 0.1 mg)

  • High-Purity, Nuclease-Free Water (e.g., Milli-Q® or equivalent)

  • Calibrated pH meter

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (for cell-based assays)

  • Sterile syringes

  • Micropipettes and sterile tips

  • Dilute (0.1 N) NaOH and HCl solutions (for pH adjustment)

Detailed Protocol for Aqueous Stock Solution Preparation (1 mg/mL)

This protocol details the preparation of a 1 mg/mL stock solution, which corresponds to approximately 3.64 mM based on a molecular weight of 275.0 g/mol [][2].

Step 1: Foundational Calculations

First, determine the required volume of stock solution. For this example, we will prepare 10 mL.

  • Mass required: 1 mg/mL * 10 mL = 10 mg

Step 2: Precise Weighing
  • Place a clean weigh boat on the analytical balance and tare.

  • Carefully weigh 10.0 mg of oxalomalic acid sodium salt powder. Meticulous weighing is the foundation of an accurate final concentration.

Step 3: Dissolution
  • Transfer the weighed powder to a 15 mL sterile conical tube.

  • Add approximately 8 mL (80% of the final volume) of high-purity water to the tube.

  • Cap the tube securely and vortex for 30-60 seconds, or until the solid is fully dissolved. A clear, particulate-free solution should be obtained. Do not heat the solution, as the compound can decompose at high temperatures[].

Step 4: Quality Control via pH Adjustment
  • Using a calibrated pH meter, measure the pH of the solution.

  • If the pH is outside the optimal 7.0-7.5 range, adjust it dropwise using 0.1 N HCl (to lower pH) or 0.1 N NaOH (to raise pH)[]. Mix gently after adding each drop and before re-measuring the pH. This step is critical for the stability and validity of the stock solution.

Step 5: Final Volume Adjustment (Quantum Satis)
  • Once the pH is confirmed to be within the 7.0-7.5 range, carefully add high-purity water to bring the final volume to exactly 10.0 mL.

  • Cap and invert the tube several times to ensure a homogenous solution.

Step 6: Sterilization for Biological Assays
  • For applications involving cell culture or other sterile systems, sterilization is mandatory to prevent contamination.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Dispense the solution through the filter into a new, sterile tube. This method is preferred over autoclaving, which would cause thermal degradation.

Step 7: Immediate Use and Handling
  • Clearly label the tube with the compound name, concentration (1 mg/mL), and the preparation date and time.

  • Use the solution on the same day it is prepared. Do not store aqueous solutions[5]. Discard any unused solution at the end of the day.

  • The solid, undissolved powder should be stored at -20°C for long-term stability (≥4 years)[5].

Workflow and Quality Control Visualization

The following diagram illustrates the validated workflow for preparing a reliable stock solution of oxalomalic acid sodium salt.

G start Start calculate Calculate Mass start->calculate weigh Weigh Solid calculate->weigh dissolve Dissolve in 80% H₂O weigh->dissolve qc_ph QC: Measure pH dissolve->qc_ph adjust_ph Adjust pH to 7.0-7.5 qc_ph->adjust_ph pH out of range qs_volume QS to Final Volume qc_ph->qs_volume  pH is 7.0-7.5 adjust_ph->qc_ph sterilize Sterile Filter (0.22 µm) qs_volume->sterilize end Ready for Assay (Use Same Day) sterilize->end

Caption: Workflow for preparation and QC of oxalomalic acid sodium salt stock solution.

Data Summary Table

For quick reference, the key parameters for handling oxalomalic acid sodium salt are summarized below.

ParameterSpecificationSource(s)
Compound Oxalomalic Acid Sodium Salt[][2]
CAS Number 89304-26-7[][2][3]
Molecular Weight ~275.0 g/mol [][2][4]
Recommended Solvent High-Purity Water[5]
Max. Aqueous Solubility ~1 mg/mL[][2][5]
Recommended Stock Conc. ≤ 1 mg/mL[5]
pH for Optimal Stability 7.0 - 7.5[]
Storage (Solid Form) -20°C (Long-term)[5]
Storage (Aqueous Solution) Not Recommended; Prepare Fresh[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Solid will not fully dissolve. Exceeded solubility limit (1 mg/mL).Prepare a more dilute solution. Do not heat to force dissolution.
Solution pH is acidic or basic. Inherent property of the compound lot.Adjust carefully with dilute 0.1 N NaOH or 0.1 N HCl as described in the protocol.
Precipitate forms when added to assay media. Saturation issue or reaction with media components (e.g., divalent cations).Ensure the final concentration in the assay is well below the solubility limit. Perform a small-scale compatibility test with the assay buffer/media.
Inconsistent results between experiments. Degradation of stock solution.Strictly adhere to the "prepare fresh" rule. This is the most common cause of variability.

References

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application

Optimal oxalomalic acid sodium salt concentration for aconitase inhibition

Application Note: Optimizing Oxalomalic Acid Sodium Salt Concentration for Aconitase Inhibition Executive Summary Oxalomalic acid (OMA) trisodium salt is a potent, competitive inhibitor of aconitase (ACO1/ACO2) and NADP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing Oxalomalic Acid Sodium Salt Concentration for Aconitase Inhibition

Executive Summary

Oxalomalic acid (OMA) trisodium salt is a potent, competitive inhibitor of aconitase (ACO1/ACO2) and NADP-dependent isocitrate dehydrogenase. Aconitase is a highly conserved iron-sulfur [4Fe-4S] protein that catalyzes the stereospecific isomerization of citrate to isocitrate in the tricarboxylic acid (TCA) cycle. Beyond energy metabolism, cytosolic aconitase (c-aconitase/ACO1) acts as an Iron Regulatory Protein (IRP1); when intracellular iron is depleted, it loses its Fe-S cluster and binds to Iron Responsive Elements (IREs) on mRNA to regulate iron homeostasis[1].

For drug development professionals and metabolic researchers, determining the precise working concentration of OMA is critical. Because OMA is a highly polar trisodium salt, its in vitro kinetic affinity drastically differs from the concentrations required to achieve phenotypic changes in live cell cultures. This guide details the mechanistic causality behind OMA concentration optimization and provides self-validating protocols for both cell-free and cell-based assays.

Mechanistic Rationale: The Causality of Inhibition

The efficacy of OMA is dictated by its structural mimicry. Formed in vivo by the condensation of oxaloacetate with glyoxylate, OMA competes directly with citrate for the aconitase active site.

The Preincubation Imperative: In isolated enzyme assays, adding OMA simultaneously with the citrate substrate yields standard competitive inhibition. However,2[2]. This causality suggests a slow, tight-binding transition-state analog mechanism. Therefore, experimental design must include a preincubation phase before substrate initiation to capture the true inhibitory potential of the compound.

Dual-Target Blockade: At higher concentrations (typically 5 mM in cell culture), OMA not only halts the TCA cycle but also sterically blocks the RNA-binding cleft of the IRP1 apoenzyme. This prevents IRP1 from binding to IREs, leading to downstream effects such as3[3].

Pathway Citrate Citrate (Substrate) Aconitase Aconitase (Holoenzyme) [4Fe-4S] Cluster Active Citrate->Aconitase Binds Active Site Isocitrate Isocitrate (Product) Aconitase->Isocitrate Isomerization IRP1 IRP1 (Apoenzyme) RNA-Binding Active Aconitase->IRP1 Fe-S Cluster Loss (Low Iron) OMA Oxalomalic Acid (OMA) Trisodium Salt OMA->Aconitase Competitive Inhibition (Ki ~1-2.5 µM) OMA->IRP1 Steric Blockade of RNA Binding Cleft IRE Iron Responsive Elements (IRE) Translational Control IRP1->IRE Post-transcriptional Regulation

Caption: Mechanism of oxalomalic acid (OMA) inhibiting aconitase and preventing IRP1 RNA-binding.

Quantitative Data: Optimal Concentration Matrix

The required concentration of OMA trisodium salt (CAS: 89304-26-7) varies by orders of magnitude depending on the experimental model. The table below synthesizes established kinetic parameters to guide your dosing strategy.

ParameterValueContext / ModelCausality / Rationale
Ki​ (Mitochondrial) ~1.0 µMIn vitro purified enzymeHigh affinity competitive binding against citrate[2].
Ki​ (Cytosolic) ~2.5 µMIn vitro purified enzymeSlightly lower affinity due to structural variance between ACO1 and ACO2[2].
In Vitro Working Conc. 0.01 - 0.2 mMIsolated enzyme assaysSufficient to outcompete standard spectrophotometric assay substrate concentrations[2].
Cell Culture Working Conc. 2.2 - 5.0 mM3T3-L1, J774 MacrophagesOvercomes poor membrane permeability of the highly polar trisodium salt and outcompetes high intracellular citrate (~1 mM) 4.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, an assay must be self-validating. Aconitase is notoriously sensitive to oxidative degradation of its [4Fe-4S] cluster. If aconitase activity drops, you must prove it was caused by OMA binding, not accidental oxidation during sample prep.

Workflow Prep Step 1: OMA Prep Aqueous Reconstitution (1-5 mM final) Preincubate Step 2: Preincubation 2-30 min with Enzyme (Drives Irreversibility) Prep->Preincubate Assay Step 3: Execution Add Citrate Substrate Monitor Absorbance Preincubate->Assay Validate Step 4: Validation 2-ME Recovery Control (Self-Validating Step) Assay->Validate

Caption: Step-by-step experimental workflow for establishing aconitase inhibition using OMA.

Protocol A: In Vitro Spectrophotometric Aconitase Assay

Objective: Measure direct competitive inhibition of isolated aconitase.

  • Reagent Preparation: Reconstitute OMA trisodium salt in deionized H2​O to a stock concentration of 10 mM. Note: OMA requires ultrasonic agitation and slight warming for complete dissolution at high concentrations[4].

  • Buffer Setup: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.6 mM MnCl₂ and 20 mM trisodium citrate.

  • Preincubation (The Critical Step): Mix the purified aconitase enzyme with OMA (final concentration 0.1 mM) in the buffer without citrate. Incubate at 25°C for exactly 2 minutes.

    • Causality: This drives the enzyme-inhibitor complex into the tight-binding, irreversible state[2].

  • Reaction Initiation: Add the citrate substrate to initiate the reaction.

  • Measurement: Monitor the formation of cis-aconitate by measuring the increase in absorbance at 240 nm ( A240​ ) over 5 minutes.

  • Self-Validation (Reversibility Check): In a parallel control, attempt to rescue the enzyme by adding an excess of substrate (50 mM citrate). Because 2-minute preincubation renders OMA inhibition irreversible, the A240​ slope should remain flat. If the slope recovers, your preincubation time was insufficient.

Protocol B: Cell-Based IRP1 Electrophoretic Mobility-Shift Assay (EMSA)

Objective: Confirm OMA blocks IRP1 RNA-binding activity in live cells (e.g., 3T3-L1 or J774 macrophages).

  • Cell Treatment: Culture cells to 80% confluence. Treat the media with 5.0 mM OMA for 30 minutes at 37°C.

    • Causality:5[5].

  • Lysate Extraction: Lyse cells using a non-denaturing buffer (e.g., 1% Triton X-100, 40 mM KCl, 25 mM Tris-HCl, pH 7.4). Centrifuge at 12,000 x g to isolate the cytosolic fraction.

  • Probe Incubation: Incubate 10 µg of the cytosolic extract with a ³²P-labeled IRE RNA probe.

  • Self-Validation (The 2-ME Control): Divide your OMA-treated lysates into two aliquots. To one aliquot, add 2% 2-mercaptoethanol (2-ME) prior to the IRE probe.

    • Causality: 2-ME is a reducing agent that artificially strips the Fe-S cluster from active aconitase, forcing it into the RNA-binding IRP1 form.5[5]. If 2-ME does recover binding, your OMA concentration was too low, and the initial loss of activity was merely due to spontaneous oxidation.

  • Resolution: Resolve the IRP-IRE complexes on a 6% non-denaturing polyacrylamide gel and visualize via autoradiography.

References

  • Title: Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins Source: Biochemical Journal (via ResearchGate / PubMed) URL: [Link]

  • Title: Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Iron alters glutamate secretion by regulating cytosolic aconitase activity Source: American Journal of Physiology-Cell Physiology URL: [Link]

Sources

Method

Application Notes and Protocols for Oxalomalic Acid Sodium Salt in Mammalian Cell Culture

Introduction: Unraveling Metabolic Reprogramming with Oxalomalic Acid In the intricate landscape of cellular metabolism, the citric acid cycle (TCA cycle) stands as a central hub, orchestrating the conversion of nutrient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling Metabolic Reprogramming with Oxalomalic Acid

In the intricate landscape of cellular metabolism, the citric acid cycle (TCA cycle) stands as a central hub, orchestrating the conversion of nutrients into energy and biosynthetic precursors. The ability to precisely modulate this pathway is paramount for researchers investigating metabolic reprogramming in diverse fields such as oncology, neurobiology, and immunology. Oxalomalic acid, a competitive inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase, offers a targeted approach to dissecting the downstream consequences of TCA cycle perturbation.[1][2][3] This document provides a comprehensive guide for the utilization of oxalomalic acid sodium salt in mammalian cell culture, detailing its mechanism of action, experimental protocols, and methods for assessing its biological effects.

Oxalomalic acid sodium salt is a stable, water-soluble compound that effectively inhibits the conversion of citrate to isocitrate within the TCA cycle.[1][4] This inhibition leads to an accumulation of citrate and a depletion of downstream TCA cycle intermediates, profoundly impacting cellular bioenergetics and biosynthetic capabilities. Furthermore, oxalomalic acid has been shown to modulate the activity of iron regulatory proteins (IRPs) and decrease glutamate secretion in various cell types, highlighting its pleiotropic effects on cellular function.[1][4]

These application notes are designed for researchers, scientists, and drug development professionals seeking to employ oxalomalic acid as a tool to investigate metabolic pathways and their role in health and disease.

Mechanism of Action: A Tale of Two Enzymes

Oxalomalic acid exerts its primary effects by targeting two key enzymes in the early stages of the citric acid cycle:

  • Aconitase: This enzyme catalyzes the stereospecific isomerization of citrate to isocitrate. Oxalomalic acid acts as a competitive inhibitor of aconitase, leading to the accumulation of citrate.[1][2]

  • NADP-dependent Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. Oxalomalic acid also inhibits this enzyme, further downstream blockade of the TCA cycle.[1][5]

The dual inhibition of these enzymes results in a significant disruption of the TCA cycle, leading to a cascade of downstream metabolic consequences.

cluster_TCA Citric Acid Cycle (Mitochondria) cluster_consequences Downstream Consequences Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Citrate_acc Citrate Accumulation alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase TCA_inter_dep TCA Intermediate Depletion Glut_sec_dec Decreased Glutamate Secretion Oxalomalate Oxalomalic Acid Oxalomalate->Citrate Inhibits Oxalomalate->Isocitrate Inhibits

Figure 1: Mechanism of Oxalomalic Acid Inhibition.

Core Protocols: A Step-by-Step Guide

This section provides a detailed workflow for utilizing oxalomalic acid sodium salt in mammalian cell culture, from initial preparation to downstream analysis.

I. Reagent Preparation and Storage

Materials:

  • Oxalomalic acid sodium salt (CAS: 89304-26-7)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: Prepare a stock solution of oxalomalic acid sodium salt by dissolving it in sterile, nuclease-free water. The solubility is approximately 1 mg/mL.[4][5] For a 100 mM stock solution, dissolve 27.5 mg of oxalomalic acid sodium salt (FW: 275.0 g/mol ) in 1 mL of sterile water.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (≥4 years as a solid).[4] Crucially, aqueous solutions are not recommended for storage for more than one day. [4] Prepare fresh dilutions from the stock for each experiment.

II. Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, primary neurons)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates (e.g., 96-well, 24-well, 6-well)

  • Oxalomalic acid sodium salt stock solution

Protocol:

  • Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Optimal seeding density should be determined empirically for each cell line.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare working concentrations of oxalomalic acid by diluting the stock solution in complete cell culture medium. Recommended starting concentrations range from 1 mM to 5 mM.[1][6]

  • Controls: Include the following controls in your experimental design:

    • Vehicle Control: Treat cells with the same volume of vehicle (sterile water) used to dilute the oxalomalic acid.

    • Untreated Control: Cells cultured in medium alone.

  • Incubation: Replace the existing medium with the medium containing the desired concentrations of oxalomalic acid or controls. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific endpoint being measured.

start Start seed Seed Cells start->seed adhere Adhere (24h) seed->adhere prepare_treatment Prepare Treatment & Controls adhere->prepare_treatment treat Treat Cells prepare_treatment->treat incubate Incubate (24-72h) treat->incubate analysis Downstream Analysis incubate->analysis

Figure 2: General Cell Treatment Workflow.

III. Assessing the Effects of Oxalomalic Acid

A multi-pronged approach is recommended to comprehensively evaluate the impact of oxalomalic acid on cellular function.

A. Cell Viability and Proliferation Assays

It is essential to determine the cytotoxic effects of oxalomalic acid on the chosen cell line. Tetrazolium-based assays, such as MTT and XTT, are reliable methods for assessing cell viability by measuring metabolic activity.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases.Well-established, cost-effective.Requires a solubilization step for the formazan crystals.[4]
XTT Reduction of XTT to a water-soluble orange formazan product.Simpler workflow (no solubilization step), higher sensitivity.[4]More expensive than MTT.

Experimental Protocol (XTT Assay - Recommended):

  • Following treatment with oxalomalic acid, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 630-690 nm.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Metabolic Analysis

1. Extracellular Flux Analysis (Seahorse Assay):

This technology allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Protocol Outline:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with oxalomalic acid as described in Section II.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.

  • Analyze the data to determine the impact of oxalomalic acid on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

2. Intracellular Metabolite Extraction and LC-MS Analysis:

To directly measure the accumulation of citrate and the depletion of other TCA cycle intermediates, perform metabolomic analysis.

Protocol for Adherent Cells:

  • After treatment, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding liquid nitrogen directly to the culture plate.

  • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the metabolites and analyze by liquid chromatography-mass spectrometry (LC-MS).

C. Glutamate Secretion Assay

Given that oxalomalic acid can decrease glutamate secretion, this is a key functional endpoint to measure, particularly in neuronal cell cultures.

Protocol:

  • After treatment, replace the culture medium with a low-glutamate assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Incubate for a defined period (e.g., 30-60 minutes) to allow for glutamate release.

  • Collect the conditioned medium from each well.

  • Quantify the glutamate concentration in the collected medium using a commercially available glutamate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate.

  • Normalize the glutamate levels to the total protein content of the cells in each well.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
High cytotoxicity at low concentrations Cell line is highly sensitive to TCA cycle inhibition.Perform a dose-response curve with a wider range of lower concentrations. Shorten the incubation time.
No significant change in OCR/ECAR Insufficient inhibition or compensatory metabolic pathways are activated.Increase the concentration of oxalomalic acid. Increase the incubation time. Analyze intracellular metabolites to confirm TCA cycle inhibition.
High variability in glutamate secretion Inconsistent cell health or assay conditions.Ensure consistent cell seeding density and health. Pre-wash cells carefully before adding the assay buffer.

Conclusion

Oxalomalic acid sodium salt is a valuable tool for investigating the intricate role of the citric acid cycle in cellular physiology and pathophysiology. By following the detailed protocols outlined in these application notes, researchers can confidently employ this inhibitor to modulate cellular metabolism and gain deeper insights into the metabolic underpinnings of their biological systems of interest. The combination of viability, metabolic, and functional assays will provide a comprehensive understanding of the cellular response to TCA cycle inhibition.

References

  • Ruffo, A., Testa, E., Adinolfi, A., & Pelizza, G. (1967). Control of the citric acid cycle by glyoxylate. Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate. Biochemical Journal, 103(1), 19–23. Retrieved from [Link]

  • Bio-protocol. (2024). 2.6. Measurement of Mitochondrial Respiration. Retrieved from [Link]

  • Protocols.io. (2024, February 5). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PMC. (n.d.). Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines. Retrieved from [Link]

  • PMC. (2024, March 19). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: Aqueous Solubility, Buffer Compatibility, and Experimental Protocols for Oxalomalic Acid Sodium Salt

Introduction & Mechanistic Overview Oxalomalic acid sodium salt (also known as oxalomalate trisodium) is a potent, competitive inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase (IDH)[1][2]. Formed e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Oxalomalic acid sodium salt (also known as oxalomalate trisodium) is a potent, competitive inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase (IDH)[1][2]. Formed endogenously via the condensation of oxaloacetate with glyoxylate, this tricarboxylic acid intermediate plays a critical role in metabolic studies and iron-regulatory protein (IRP) signaling[3].

By inhibiting aconitase—the enzyme responsible for the stereospecific isomerization of citrate to isocitrate—oxalomalate triggers a cascade of intracellular events. At concentrations between 1 mM and 5 mM, it significantly decreases the RNA-binding activity of IRP1, which subsequently modulates downstream targets such as vascular endothelial growth factor (VEGF) expression and glutamate secretion[1][3][4].

Mechanism OMA Oxalomalic Acid (Sodium Salt) Aconitase Aconitase / IDH OMA->Aconitase Competitive Inhibition Isocitrate Isocitrate Aconitase->Isocitrate Isomerization IRP1 IRP1 RNA-Binding Activity Aconitase->IRP1 Iron Regulation Citrate Citrate Citrate->Aconitase Substrate VEGF VEGF Expression & Glutamate Secretion IRP1->VEGF Downstream Modulation

Metabolic blockade by oxalomalate and its downstream effects on IRP1 and VEGF.

Physico-Chemical Properties & Solubility Profile

Understanding the physical chemistry of oxalomalic acid sodium salt is critical for reproducible assay design. The compound is supplied as a crystalline solid and is highly soluble in water, though it requires specific handling to achieve complete dissolution[1][2].

PropertySpecification
Chemical Name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt
CAS Number 89304-26-7
Molecular Formula C6H6O8 • 3Na
Molecular Weight 275.0 g/mol
Aqueous Solubility 1 mg/mL (~3.68 mM)
Optimal pH Range 7.0 – 7.5
Storage (Solid) -20°C (Stable for ≥4 years)
Storage (Solution) -80°C (Up to 6 months); Do not store at 4°C > 1 day
Buffer Compatibility & Stability Dynamics

pH Sensitivity: Oxalomalate is an α-hydroxy-β-oxalosuccinic acid derivative. It is stable in aqueous solutions strictly within a neutral pH range (7.0–7.5)[]. Exposure to highly acidic or alkaline environments catalyzes rapid spontaneous decarboxylation and hydrolysis, irreversibly destroying the active pharmacophore[]. Buffer Systems: The compound is highly compatible with HEPES (pH 7.5) and Tris-HCl (pH 8.0) buffer systems[3][4]. HEPES is particularly recommended for enzymatic assays because it provides temperature-independent pKa stability, ensuring the pH remains locked at 7.5 during 37°C incubations.

Validated Experimental Protocols

The following protocols have been engineered to ensure structural integrity of the compound and self-validation of the experimental results.

Protocol 1: Preparation of a 3.68 mM (1 mg/mL) Aqueous Stock Solution

Causality Focus: Overcoming lattice energy without inducing thermal degradation.

  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Opening cold vials introduces atmospheric moisture, which causes localized hydrolysis and degrades the batch[6].

  • Solvent Addition: Weigh 1.0 mg of oxalomalic acid sodium salt and add 1.0 mL of sterile, double-distilled water (ddH2O).

  • Dissolution (Critical Step): As a trisodium salt, the compound forms a rigid crystalline lattice. To overcome the hydration activation energy, apply ultrasonic water bath sonication for 5–10 minutes, accompanied by gentle warming (strictly ≤ 37°C)[2]. Reasoning: Excessive heat (>40°C) will cause thermal decomposition of the molecule[].

  • Validation: Visually inspect the solution against a dark background. A properly prepared stock must be optically clear with zero particulate matter.

  • Storage: Use the aqueous solution immediately. If storage is mandatory, aliquot into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C for a maximum of 6 months[2]. Do not store at 4°C for more than 24 hours[6].

Protocol 2: Cytosolic Aconitase Inhibition Assay (HEPES System)

Causality Focus: Maintaining the [4Fe-4S] cluster while evaluating competitive inhibition.

  • Buffer Formulation: Prepare a 10 mM HEPES buffer (pH 7.5) supplemented with 3 mM MgCl2, 40 mM KCl, 5% glycerol, 1 mM DTT, and 0.2% Nonidet P-40 (NP-40)[4]. Reasoning: DTT is strictly required to maintain the iron-sulfur [4Fe-4S] cluster of aconitase in its reduced, catalytically active state. HEPES prevents pH drift that would otherwise degrade the oxalomalate.

  • Lysate Preparation: Lyse the target cells in the HEPES buffer on ice for 15 minutes, then clear the lysate by centrifugation (20,000 × g, 10 min, 4°C).

  • Inhibitor Incubation: Add the oxalomalate stock solution to the lysate to achieve a final working concentration of 1 mM to 5 mM[1]. Incubate on ice for 15 minutes to allow competitive binding at the active site.

  • Substrate Addition & Validation: Introduce 0.2 mM cis-aconitate. Monitor the disappearance of cis-aconitate spectrophotometrically at 240 nm for 10 minutes[4].

    • Self-Validating Control: A parallel control reaction containing the vehicle (ddH2O) instead of oxalomalate must exhibit a linear decrease in A240, confirming baseline enzyme viability.

Protocol 3: Cell Lysis for IRP/VEGF Immunoblotting (TEGN System)

Causality Focus: Complete solubilization of membrane-associated complexes.

  • TEGN Buffer Formulation: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% glycerol, 0.5% NP-40, 400 mM NaCl, 1 mM DTT, and a broad-spectrum protease inhibitor cocktail[3]. Reasoning: Tris-HCl (pH 8.0) buffers the extract slightly above physiological pH to minimize endogenous lysosomal protease activity. The high ionic strength (400 mM NaCl) combined with NP-40 efficiently disrupts protein-lipid interactions, ensuring complete extraction of IRPs and VEGF without denaturing them.

  • Harvesting: Wash oxalomalate-treated cells (e.g., Retinal Pigment Epithelial cells) with cold PBS. Scrape the cells directly into the TEGN buffer.

  • Extraction: Incubate on ice for 15 minutes to ensure complete lysis, followed by centrifugation at 20,000 × g for 10 minutes at 4°C[3].

  • Downstream Analysis: Collect the supernatant, quantify via BCA assay, and proceed to standard SDS-PAGE and immunoblotting.

References

  • Festa, M., et al. "Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins." Biochemical Journal 348(Pt. 2), 315-320 (2000).[Link]

  • Kim, S.H., et al. "Oxalomalate reduces expression and secretion of vascular endothelial growth factor in the retinal pigment epithelium and inhibits angiogenesis: Implications for age-related macular degeneration." PLoS One / NIH PMC (2015).[Link]

Sources

Method

Application Note: In Vivo Dosing and Administration Routes for Oxalomalic Acid Sodium Salt

Executive Summary As researchers transition from in vitro enzymatic assays to complex in vivo models, the administration of metabolic inhibitors requires rigorous optimization to ensure target engagement without off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers transition from in vitro enzymatic assays to complex in vivo models, the administration of metabolic inhibitors requires rigorous optimization to ensure target engagement without off-target toxicity. Oxalomalic acid (OMA) sodium salt is a potent, competitive inhibitor of two critical tricarboxylic acid (TCA) cycle-associated enzymes: aconitase and NADP-dependent isocitrate dehydrogenase (IDH). This application note bridges the gap between OMA’s molecular pharmacology and its in vivo execution, providing field-proven dosing strategies, formulation guidelines, and self-validating protocols tailored for oncology, ophthalmology, and metabolic disease research.

Mechanistic Grounding & Causality

The pharmacological utility of OMA stems from its dual-inhibition profile. By competitively inhibiting aconitase, OMA prevents the conversion of citrate to isocitrate, which directly modulates the RNA-binding activity of Iron Regulatory Proteins (IRP1 and IRP2), thereby altering cellular iron metabolism (1[1]).

Simultaneously, OMA inhibits NADP-dependent IDH. The causality of this inhibition is profound: IDH is a primary source of cytosolic NADPH. Depleting NADPH impairs the regeneration of reduced glutathione, leading to a controlled accumulation of Reactive Oxygen Species (ROS). This ROS accumulation acts as a signaling mechanism that:

  • In Oncology: Activates the ATM-Chk2 signaling axis, leading to p53-mediated apoptosis in melanoma models (2[2]).

  • In Ophthalmology: Promotes pVHL-mediated degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently downregulates Vascular Endothelial Growth Factor (VEGF) secretion, halting Choroidal Neovascularization (CNV) in Age-Related Macular Degeneration (AMD) (3[3]).

  • In Immunology: Reduces inducible nitric oxide synthase (iNOS) protein expression and nitrite production in activated macrophages (4[4]).

MOA OMA Oxalomalic Acid (OMA) Aconitase Aconitase OMA->Aconitase Competitive Inhibition IDH NADP-dependent IDH OMA->IDH Competitive Inhibition iNOS iNOS Inhibition OMA->iNOS Reduces NO IRP IRP1 / IRP2 Modulation Aconitase->IRP Alters RNA Binding ROS ROS Accumulation IDH->ROS Reduces NADPH HIF1a HIF-1α Degradation ROS->HIF1a Activates ATM/Chk2 Apoptosis Melanoma Apoptosis ROS->Apoptosis Pro-apoptotic VEGF VEGF Downregulation HIF1a->VEGF Reduces Expression Angiogenesis Decreased Angiogenesis VEGF->Angiogenesis Inhibits CNV

Fig 1: Mechanistic pathways of Oxalomalic Acid inhibiting Aconitase and IDH in vivo.

Physicochemical Properties & Formulation Guidelines

The free acid form of oxalomalic acid is highly unstable. Therefore, it is exclusively supplied and administered as a trisodium salt . This form provides thermodynamic stability and excellent aqueous solubility, which is critical for formulating high-concentration in vivo stocks without the use of organic solvents (like DMSO) that could introduce confounding toxicity (5[5]).

Table 1: Physicochemical Properties of Oxalomalic Acid Sodium Salt
PropertySpecification
Formal Name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt
CAS Number 89304-26-7
Molecular Formula C₆H₆O₈ · 3Na
Molecular Weight 275.0 g/mol
Aqueous Solubility ≥ 1 mg/mL in Water/Saline
Storage (Solid) -20°C (Stable for >1 year)
Storage (Solution) -80°C for up to 6 months; -20°C for 1 month (6[6])

In Vivo Dosing Strategies & Route Selection

Route selection is dictated by the target tissue's accessibility and the required local concentration of the inhibitor.

  • Intraperitoneal (IP): Ideal for systemic metabolic studies and subcutaneous xenograft models (e.g., melanoma). IP delivery ensures rapid absorption into the portal vein, allowing for systemic IDH inhibition and metabolic modulation (7[7]).

  • Intravitreal (IVT): Mandatory for ocular models (e.g., AMD). The blood-retinal barrier restricts systemic drug penetrance; direct IVT injection ensures maximum local concentration at the retinal pigment epithelium (RPE) to degrade HIF-1α without causing systemic NADPH depletion (3[3]).

Table 2: Summary of In Vivo Dosing Parameters
Application AreaAnimal ModelAdmin RouteRecommended DoseFrequencyKey Validation Biomarkers
Lipid Metabolism Sprague Dawley RatsIP25 mg/kg BWEvery 2 daysPlasma leptin, Hepatic triglycerides
Melanoma Mice (Xenograft)IP25 - 50 mg/kg BWEvery 2-3 daysTumor volume, ROS, p53 expression
AMD / CNV Mice (Laser-induced)Intravitreal1 - 5 µg / eyeSingle doseCNV lesion volume, HIF-1α, VEGF
Inflammation Rats (LPS-stimulated)IP5 mM equivalentSingle doseiNOS protein, Nitrite levels

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation checkpoint. This prevents researchers from misinterpreting a lack of phenotypic response as a failed hypothesis when it may simply be a failure of target engagement.

Workflow Prep Formulation (Saline, pH 7.4) Admin Administration (IP / SubQ / IVT) Prep->Admin Monitor In Vivo Monitoring (Weight, Tumor Vol) Admin->Monitor Tissue Tissue Harvest (Liver, Eye, Tumor) Monitor->Tissue Assay Validation Assays (WB, IHC, ROS) Tissue->Assay

Fig 2: Self-validating in vivo experimental workflow for Oxalomalic Acid administration.

Protocol A: Formulation of OMA Trisodium for In Vivo Use

Causality: Because OMA is a trisodium salt, dissolving high concentrations can slightly shift the pH of unbuffered solutions, causing injection-site necrosis. Buffering is essential.

  • Weighing: Equilibrate the OMA trisodium vial to room temperature in a desiccator to prevent condensation. Weigh the required mass.

  • Dissolution: Dissolve the powder in sterile 1X Phosphate-Buffered Saline (PBS) or 0.9% NaCl to achieve a stock concentration (e.g., 50 mg/mL).

  • pH Adjustment: Verify the pH. Adjust to 7.2–7.4 using dilute HCl or NaOH if necessary.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Storage: Aliquot into single-use sterile tubes. Store at -80°C. Thaw only once immediately prior to injection.

Protocol B: Intraperitoneal (IP) Administration for Systemic/Tumor Studies

Target: Melanoma xenografts or systemic lipid metabolism models (7[7]).

  • Preparation: Dilute the OMA stock solution with sterile saline to achieve a working concentration that allows for a 10 µL/g body weight injection volume (yielding a 25 mg/kg dose).

  • Administration: Restrain the rodent securely. Swab the lower right quadrant of the abdomen with 70% ethanol. Insert a 27G needle at a 30-degree angle, aspirate slightly to ensure no organ puncture, and inject the solution.

  • Regimen: Repeat administration every 48 hours for the duration of the study (up to 8 weeks).

  • Validation Checkpoint (Self-Validation): At necropsy, harvest a portion of the liver or tumor tissue. Perform a fluorometric assay for intracellular ROS or an Electrophoretic Mobility-Shift Assay (EMSA) to confirm decreased IRP1 RNA-binding activity. If IRP1 binding is unchanged, the OMA dose was insufficient or degraded prior to injection.

Protocol C: Intravitreal (IVT) Administration for AMD Models

Target: Laser-induced Choroidal Neovascularization (CNV) (3[3]).

  • Preparation: Prepare a highly concentrated working solution of OMA (e.g., 1-5 µg/µL) in sterile saline.

  • Anesthesia & Dilation: Anesthetize the mouse (e.g., Ketamine/Xylazine). Dilate the pupil using 1% tropicamide drops.

  • Administration: Under a surgical microscope, make a small pilot puncture at the pars plana using a 30G needle. Insert a 33G blunt-tipped Hamilton syringe through the puncture into the vitreous cavity.

  • Injection: Slowly inject 1 µL of the OMA solution. Leave the needle in place for 10 seconds to prevent reflux, then withdraw gently. Apply topical antibiotic ointment.

  • Validation Checkpoint (Self-Validation): 7 days post-injection, harvest the RPE/choroid complex. Perform Western blotting for HIF-1α and VEGF. Successful IDH inhibition by OMA will show a marked degradation of HIF-1α compared to the vehicle-treated contralateral eye.

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Application

Application Note: Inducing Targeted Mitochondrial Dysfunction via Aconitase Inhibition Using Oxalomalic Acid Sodium Salt

Executive Summary & Mechanistic Rationale Oxalomalic acid (OMA) is a dicarboxylic acid derivative that acts as a highly specific, competitive inhibitor of aconitase (ACO2) and NADP+-dependent isocitrate dehydrogenase ()[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Oxalomalic acid (OMA) is a dicarboxylic acid derivative that acts as a highly specific, competitive inhibitor of aconitase (ACO2) and NADP+-dependent isocitrate dehydrogenase ()[1]. Formed endogenously by the condensation of oxaloacetate and glyoxylate, OMA structurally mimics the transition state of citrate isomerization[1]. By binding directly to the active site of aconitase, OMA effectively halts the tricarboxylic acid (TCA) cycle, making it a powerful pharmacological tool for inducing targeted mitochondrial dysfunction[2].

The causality of OMA-induced mitochondrial dysfunction operates through three distinct mechanistic axes:

  • Metabolic Blockade: Competitive inhibition at the aconitase node prevents the conversion of citrate to isocitrate. This leads to profound intracellular citrate accumulation, forcing a metabolic shift toward alternative pathways such as the GABA shunt and amino acid biosynthesis[3].

  • Iron-Regulatory Disruption: Aconitase functions dualistically; its cytosolic form acts as an Iron Regulatory Protein (IRP1). OMA binding locks the enzyme, preventing its conformational switch to the RNA-binding IRP1 state. This disrupts post-transcriptional iron metabolism and reduces iron-induced glutamate production ()[4].

  • Mitochondrial Membrane Alteration: The downstream effect of TCA arrest and iron dysregulation manifests as targeted mitochondrial damage. In cellular models (e.g., ovarian cancer cells), this is characterized by the downregulation of outer mitochondrial membrane translocases (TOM20/TOM70) and the reversal of iron-induced cell death ()[5].

Physicochemical Properties & Reagent Handling

Understanding the physical limitations of OMA sodium salt is critical for experimental reproducibility. As a Senior Application Scientist, I must emphasize that aqueous instability is the primary cause of experimental failure when working with this compound.

PropertySpecificationOperational Implication
CAS Number 89304-26-7Ensure procurement of the trisodium salt for optimal solubility[6].
Molecular Formula C6H3Na3O8MW: 272.05 g/mol (Anhydrous basis)[7].
Solubility Water (~1 mg/mL)Requires vigorous vortexing. Do not use organic solvents (DMSO/EtOH)[6].
Aqueous Stability < 24 HoursCritical: OMA rapidly degrades in aqueous solutions. Stock solutions must be prepared fresh daily[6].

Pathway Visualization: OMA-Induced Mitochondrial Dysfunction

Pathway OMA Oxalomalic Acid (Sodium Salt) ACO2 Aconitase (ACO2) Active Site OMA->ACO2 Competitive Inhibition Citrate Citrate Accumulation (TCA Blockade) ACO2->Citrate Prevents Isomerization IRP IRP1 / IRP2 RNA-Binding Inhibition ACO2->IRP Disrupts Iron Sensing MetabolicShift Metabolic Shift (GABA Shunt / Amino Acids) Citrate->MetabolicShift Substrate Diversion MitoDys Mitochondrial Dysfunction (Reduced TOM20/70, ATP Depletion) Citrate->MitoDys TCA Arrest IRP->MitoDys Altered Iron Homeostasis CellSurvival Modulation of Cell Survival MitoDys->CellSurvival Reverses Iron-Induced Toxicity

Figure 1: Mechanistic pathway of Oxalomalic Acid inducing targeted mitochondrial dysfunction.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. Every critical phase includes a Validation Checkpoint to ensure that observed phenotypes are due to OMA-mediated aconitase inhibition rather than off-target cytotoxicity or reagent degradation.

Protocol A: In Vitro Aconitase Inhibition & Target Engagement

Causality: Aconitase relies on a highly labile [4Fe-4S] cluster. If the cluster oxidizes, the enzyme loses activity independently of OMA. Therefore, the assay buffer must contain reducing agents, and baseline activity must be established first[4]. Because OMA competes with citrate, the assay must be performed at precise physiological citrate concentrations to accurately determine target engagement[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate mitochondria from the target cell line using differential centrifugation. Lyse the mitochondrial pellet in a mild extraction buffer (50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100).

  • Buffer Optimization: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM sodium citrate, and 2 mM 2-mercaptoethanol (to maintain the [4Fe-4S] cluster)[4].

  • Inhibitor Introduction: Reconstitute OMA sodium salt in sterile ddH2​O to a 50 mM stock immediately before use[6]. Add OMA to the reaction buffer to achieve final concentrations ranging from 0.1 mM to 5.0 mM.

  • Kinetic Measurement: Add the mitochondrial lysate to initiate the reaction. Monitor the formation of cis-aconitate by measuring absorbance at 240 nm continuously for 10 minutes at 25°C.

  • Validation Checkpoint: Run a parallel reaction using 1 mM fluorocitrate as a positive control for irreversible aconitase inhibition[2]. If the vehicle control shows declining baseline activity, discard the lysate (indicating artefactual [4Fe-4S] cluster degradation).

Protocol B: Cellular Induction of Mitochondrial Dysfunction

Causality: Because OMA competes with endogenous citrate, high extracellular concentrations (typically 5 mM) are required to achieve sufficient intracellular target engagement[6]. To prove that cell survival changes are mitochondria-dependent, we must measure outer mitochondrial membrane markers (TOM20/TOM70) and utilize orthogonal mitochondrial inhibitors[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEY ovarian cancer cells (or your equivalent model) at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Treatment Regimen:

    • Cohort 1 (Vehicle Control): Fresh media + ddH2​O .

    • Cohort 2 (OMA Target Engagement): Fresh media + 5 mM OMA[6].

    • Cohort 3 (Iron Stress Induction): Fresh media + 100 μM Ferric Ammonium Citrate (FAC)[5].

    • Cohort 4 (Rescue/Dysfunction Modulation): Fresh media + 100 μM FAC + 5 mM OMA[5].

  • Incubation: Incubate cells for 48–72 hours at 37°C, 5% CO2​ .

  • Mitochondrial Membrane Assessment: Harvest cells and extract total protein. Perform Western blotting probing for TOM20 and TOM70. Normalize densitometry against β -actin.

  • Validation Checkpoint: In a parallel set of wells, substitute OMA with Ru360 (10 μM), an inhibitor of the mitochondrial calcium uniporter. Both OMA and Ru360 should yield similar reversal profiles of iron-induced toxicity, validating that the survival modulation is strictly mitochondria-dependent[5].

Expected Quantitative Outcomes

To facilitate rapid comparison of experimental outcomes, the following table summarizes the expected quantitative benchmarks when utilizing OMA as a targeted disrupter.

Assay / ParameterTarget AnalyteVehicle ControlOMA Treatment (5 mM)Mechanistic Implication
Enzymatic Activity Aconitase (Abs 240 nm)100% (Baseline)< 15%Direct target engagement and competitive inhibition[2].
Metabolite Profiling Intracellular Citrate1.0 (Normalized)4.0x – 6.0x IncreaseSuccessful TCA cycle blockade[3].
RNA-Binding Assay IRP1 Activity (EMSA)100%~ 30%Disruption of iron-sensing capabilities[4].
Protein Expression TOM20 / TOM701.0 (Normalized)< 0.4Induction of outer mitochondrial membrane damage[5].
Cell Viability Iron-loaded Cells (FAC)~ 40% (Toxicity)> 80% (Rescued)Reversal of mitochondria-dependent iron toxicity[5].

References

  • Bauckman K, Haller E, Taran N, Rockfield S, Ruiz-Rivera A, Nanjundan M. "Iron alters cell survival in a mitochondria-dependent pathway in ovarian cancer cells." Biochemical Journal, 2015. URL:[Link]

  • Festa M, Colonna A, Pietropaolo C, Ruffo A. "Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins." Biochemical Journal, 2000. URL:[Link]

  • Ruffo A, Testa E, Adinolfi A, et al. "Control of the citric acid cycle by glyoxylate. Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate." Biochemical Journal, 1967. URL:[Link]

  • Adinolfi A, Guarriera-Bobyleva V, Olezza S, Ruffo A. "Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase." Biochemical Journal, 1971. URL:[Link]

Sources

Method

Assay Rationale: Overcoming Background Noise in Crude Matrices

Application Note: High-Fidelity Aconitase Activity Quantification Using Sodium Oxalomalate for Background Subtraction Aconitase (ACO1/ACO2) is a critical metalloenzyme that catalyzes the stereo-specific isomerization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Aconitase Activity Quantification Using Sodium Oxalomalate for Background Subtraction

Aconitase (ACO1/ACO2) is a critical metalloenzyme that catalyzes the stereo-specific isomerization of citrate to isocitrate via a cis-aconitate intermediate. Accurate quantification of aconitase activity in crude biological matrices (e.g., cell lysates, tissue homogenates) is notoriously difficult. Endogenous enzymes such as glucose-6-phosphate dehydrogenase and malic enzyme can independently reduce NADP+ to NADPH, creating false-positive baseline drift in standard spectrophotometric assays.

To establish a self-validating system, this protocol utilizes a coupled-enzyme kinetic assay integrated with sodium oxalomalate (OMA) . OMA (α-hydroxy-β-oxalosuccinic acid) is a potent, structurally specific competitive inhibitor of both aconitase and NADP+-specific isocitrate dehydrogenase 1[1]. By running parallel reactions—one standard and one spiked with OMA—researchers can completely arrest the target pathway in the control well. Any residual NADPH generation in the OMA well is definitively off-target background, allowing for precise background subtraction and high-confidence specific activity calculations 2[2].

Mechanistic Pathway & Inhibition Dynamics

AssayMechanism Citrate Citrate Aconitase Aconitase (Analyte) Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate IDH Isocitrate Dehydrogenase (Coupling Enzyme) Isocitrate->IDH aKG α-Ketoglutarate IDH->aKG NADPH NADPH (Abs 340 nm) IDH->NADPH Reduction NADP NADP+ NADP->IDH OMA Sodium Oxalomalate (OMA) OMA->Aconitase Inhibits OMA->IDH Inhibits

Coupled Aconitase-IDH Assay Pathway and Dual Inhibition by Sodium Oxalomalate (OMA).

Reagent Architecture & Preparation

Expert Insight: Aconitase relies on a highly labile [4Fe-4S] cluster for catalysis. Do NOT use EDTA, EGTA, or other metal chelators during cell lysis, as they will irreversibly strip the iron core.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Aconitase Activation Solution: 50 mM L-cysteine and 1 mM Ferrous ammonium sulfate [Fe(NH₄)₂(SO₄)₂] in Assay Buffer. Prepare fresh.

  • Substrate Solution: 20 mM Sodium Citrate in Assay Buffer.

  • Cofactor / Coupling Enzyme Mix: 10 mM NADP+ and 10 U/mL Isocitrate Dehydrogenase (NADP+-dependent) in Assay Buffer.

  • Inhibitor Stock (Self-Validating Control): 100 mM Sodium Oxalomalate (OMA) in sterile dH₂O.

Self-Validating Kinetic Protocol

Phase 1: Sample Preparation & Cluster Reactivation During cellular extraction, the[4Fe-4S] cluster naturally oxidizes and degrades to an inactive [3Fe-4S] state. This step chemically reconstitutes the functional holoenzyme.

  • Homogenize tissue or lyse cells in cold Assay Buffer (chelator-free). Centrifuge at 10,000 x g for 10 minutes at 4°C to collect the supernatant.

  • Mix 100 µL of the crude lysate with 10 µL of the Aconitase Activation Solution .

  • Incubate on ice for exactly 60 minutes to allow the ferrous iron and cysteine to reduce and rebuild the iron-sulfur cluster.

Phase 2: Master Mix Formulation Prepare two separate Master Mixes to enable the background subtraction methodology.

  • Mix A (Total Activity): 170 µL Assay Buffer + 10 µL Substrate Solution + 10 µL Cofactor/Coupling Mix.

  • Mix B (Background Control): 160 µL Assay Buffer + 10 µL Substrate Solution + 10 µL Cofactor/Coupling Mix + 10 µL OMA Inhibitor Stock .

Phase 3: Microplate Setup (96-Well Format)

  • Add 10 µL of the activated biological sample to two adjacent wells (e.g., Well A1 and Well B1).

  • Add 190 µL of Mix A to Well A1 (Total Activity).

  • Add 190 µL of Mix B to Well B1 (Background Control).

  • Briefly shake the microplate for 10 seconds to ensure homogeneity.

Phase 4: Kinetic Measurement

  • Immediately place the microplate into a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 1 minute for a total of 30 minutes.

  • Identify the linear range of the reaction curve to calculate the change in absorbance per minute (ΔA₃₄₀/min).

Quantitative Benchmarks & Data Interpretation

By isolating the true specific rate from the crude matrix noise, researchers can accurately compare aconitase activity across different experimental conditions. Below is a representative data summary demonstrating the necessity of the OMA background subtraction.

Sample MatrixTotal Rate (ΔA₃₄₀/min)Background Rate (+OMA) (ΔA₃₄₀/min)Specific Rate (ΔA₃₄₀/min)Specific Aconitase Activity (mU/mg)
Wild-Type Liver Lysate 0.0520.0120.040 12.8
ACO2-Knockout Lysate 0.0150.0110.004 1.2
Purified Porcine Aconitase 0.0850.0010.084 26.9

Data Analysis Formula: To calculate the specific aconitase activity in the sample: Specific Rate (ΔA₃₄₀/min) = [Total Rate (Mix A)] -[Background Rate (Mix B)]

Aconitase Activity (U/mL) = (Specific Rate × V_total) / (ε × L × V_sample) Where:

  • V_total = Total reaction volume (200 µL)

  • ε = Extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹)

  • L = Path length of the microplate well (typically ~0.6 cm for 200 µL)

  • V_sample = Volume of the activated sample added (10 µL)

References

  • Santamaria, R., et al. "Induction of H-ferritin synthesis by oxalomalate is regulated at both the transcriptional and post-transcriptional levels." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.1

  • Luke, A., et al. "Carbonylation of Mitochondrial Aconitase with 4-Hydroxy-2-(E)-nonenal: Localization and Relative Reactivity of Addition Sites." National Institutes of Health (PMC). 2

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Technical Notes & Optimization

Troubleshooting

Improving the chemical stability of oxalomalic acid sodium salt in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are experiencing irreproducible results in their isocitrate dehydrogenase (IDH) or aconitase inhibitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are experiencing irreproducible results in their isocitrate dehydrogenase (IDH) or aconitase inhibition assays. More often than not, the biological system is perfectly fine; the root cause is the silent, rapid chemical degradation of the inhibitor itself: Oxalomalic Acid (OMA) sodium salt .

Unlike stable small-molecule drugs, OMA is a highly reactive tricarboxylic acid intermediate. This guide deconstructs the thermodynamic vulnerabilities of OMA and provides field-proven, self-validating protocols to ensure absolute experimental integrity.

The Chemical Causality of OMA Degradation

To stop OMA from degrading, you must first understand why it degrades. Oxalomalic acid is an α -hydroxy- β -oxalosuccinic acid derivative, formed in vivo and in vitro via the non-enzymatic aldol condensation of oxaloacetate and glyoxylate[1].

Because aldol condensations are reversible, OMA in an aqueous solution is thermodynamically driven toward retro-aldol cleavage , breaking back down into its constituent parts[1]. Furthermore, the byproduct oxaloacetate is notoriously unstable in water, rapidly undergoing spontaneous β -decarboxylation to form pyruvate. This cascaded degradation permanently destroys OMA's ability to act as a competitive inhibitor for aconitase and IDH[2][3].

Mechanism OMA Oxalomalic Acid (OMA) Active Inhibitor Aconitase Aconitase / IDH Target Enzymes OMA->Aconitase Competitive Inhibition Degradation Retro-aldol Cleavage (pH < 7.0 or Temp > 4°C) OMA->Degradation Thermodynamic Instability Products Oxaloacetate + Glyoxylate Inactive Degradants Degradation->Products

Mechanistic pathway of OMA target inhibition versus spontaneous degradation.

Quantitative Stability Metrics

OMA stability is strictly governed by pH and temperature. At pH 7.0–7.5, the tricarboxylic acid moieties are fully deprotonated, stabilizing the molecule via charge repulsion[]. Deviations below pH 7.0 protonate the carboxyl groups (catalyzing cleavage), while alkaline environments promote rapid hydrolysis[].

Table 1: OMA Sodium Salt Stability Profiles

Physical StateStorage TemperaturepH RangeMaximum Shelf Life / Stability
Crystalline Solid (Dry)-20°CN/A 4 years[2]
Aqueous Solution (Unbuffered)4°CUncontrolled< 12 hours (High degradation risk)
Buffered Aqueous Solution4°C7.0 - 7.5~ 24 hours (Use immediately)[2]
Buffered Solution (Flash Frozen)-80°C7.0 - 7.5Up to 1 month (Single thaw only)

Self-Validating Preparation Protocol

To guarantee the integrity of your experiments, do not treat OMA like a standard buffer salt. Treat it as a highly labile intermediate. The following protocol incorporates a self-validating Quality Control (QC) step to ensure your stock is active before you apply it to critical cell cultures.

Workflow Solid Dry Powder (Sodium Salt) Store at -20°C Dissolution Dissolve to 1 mg/mL Keep strictly on ice Solid->Dissolution Solvent Pre-chilled Buffer (pH 7.0 - 7.5) Solvent->Dissolution QC QC Check: Aconitase Inhibition Assay Dissolution->QC Validate Integrity Usage Immediate Use (Max 24h lifespan) QC->Usage If >90% Inhibition

Self-validating workflow for the preparation of highly stable OMA solutions.

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 50 mM HEPES or Tris buffer, rigorously adjusted to pH 7.2. Do not use unbuffered water. Dissolving the trisodium salt in pure water induces local pH micro-gradients that immediately trigger degradation[].

  • Thermal Control: Pre-chill the buffer to 4°C on ice. Thermal energy drastically lowers the activation barrier for decarboxylation[].

  • Reconstitution: Weigh the crystalline solid (straight from -20°C storage) and add the chilled buffer to achieve a maximum concentration of 1 mg/mL[2]. Vortex gently while keeping the tube submerged in ice.

  • Self-Validation (QC Check): Before applying the solution to your primary experiment, run a rapid spectrophotometric baseline check. Monitor the conversion of citrate to cis-aconitate by a control aconitase sample at 240 nm. A fresh, intact 5 mM OMA solution must inhibit aconitase activity by >90%[2]. If inhibition is poor, the OMA has degraded and must be discarded.

  • Application & Storage: Use the solution within 24 hours[2]. If storage is absolutely mandatory, aliquot into single-use vials, flash-freeze in liquid nitrogen, and store at -80°C to halt kinetic degradation.

Troubleshooting & FAQs

Q: Why is my OMA precipitating when I try to make a 10 mM stock solution? A: The absolute solubility limit of oxalomalic acid sodium salt in water is approximately 1 mg/mL[2][3]. Because the formula weight of the trisodium salt is 275.0 g/mol , 1 mg/mL equates to roughly 3.6 mM. Attempting to force higher concentrations will result in undissolved particulate matter, leading to inaccurate dosing in your biological assays. If higher concentrations are needed for specific localized delivery, alternative solvent systems or liposomal encapsulation must be considered.

Q: Can I use EDTA in my buffer to prevent metal-catalyzed oxidation of OMA? A: Proceed with extreme caution. While chelators stabilize many organic acids, you must consider your downstream application. OMA is a primary inhibitor of aconitase, an enzyme that relies on a highly labile[4Fe-4S] cluster for its catalytic isomerization of citrate to isocitrate[2]. Introducing strong chelators like EDTA into your OMA stock will strip the iron-sulfur cluster, artificially inhibiting the enzyme and confounding your assay results with false positives. Use metal-free, high-purity reagents instead.

Q: Is it safe to freeze-thaw my OMA solutions to save reagents? A: No. The freeze-thaw transition phase exposes the molecule to transient temperature spikes and localized pH shifts as ice crystals form (which exclude solutes and concentrate salts in the remaining liquid micro-pockets). This physical stress drastically accelerates retro-aldol cleavage. Always use single-use aliquots.

Q: My stored OMA solution turned slightly yellow over time. Is it still viable? A: No. Pure oxalomalic acid sodium salt in solution should be completely colorless. A yellow or brown tint indicates severe oxidation and advanced degradation of the carbon backbone. Discard the solution immediately and prepare a fresh batch from the lyophilized solid.

References

  • PubMed Central (NIH). Oxalomalate reduces expression and secretion of vascular endothelial growth factor in the retinal pigment epithelium and inhibits angiogenesis. URL:[Link]

Sources

Optimization

Oxalomalic Acid Sodium Salt: Technical Support &amp; Dosage Optimization Guide

Welcome to the Technical Support Center for Oxalomalic Acid Sodium Salt (Oxalomalate). As a competitive inhibitor of both aconitase and NADP⁺-dependent isocitrate dehydrogenase (ICDH), this compound is a powerful tool fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxalomalic Acid Sodium Salt (Oxalomalate). As a competitive inhibitor of both aconitase and NADP⁺-dependent isocitrate dehydrogenase (ICDH), this compound is a powerful tool for metabolic and iron-regulation studies. However, its profound impact on cellular redox states means that improper dosing frequently leads to off-target cytotoxicity.

This guide is engineered for researchers and drug development professionals. It provides field-proven insights into the mechanistic causality of oxalomalate toxicity, quantitative dosage guidelines, self-validating experimental protocols, and targeted troubleshooting FAQs.

Mechanistic Causality: Why Does Oxalomalate Cause Toxicity?

To optimize dosage, you must first understand the metabolic cascade triggered by the compound. Oxalomalate competitively binds to the active sites of both aconitase and ICDH . While aconitase inhibition is often the desired experimental target for modulating Iron Regulatory Protein 1 (IRP1) , the concurrent inhibition of ICDH is the primary driver of cellular toxicity.

ICDH is a major cytosolic source of NADPH. When oxalomalate concentrations exceed the threshold required for specific enzyme inhibition, NADPH pools are severely depleted. This prevents the regeneration of intracellular antioxidants (like glutathione), leaving the cell defenseless against reactive oxygen species (ROS). This redox collapse triggers the up-regulation of Bax, activation of caspase-3, and ultimately, rapid apoptosis .

Pathway OMA Oxalomalic Acid (Sodium Salt) Aconitase Aconitase OMA->Aconitase Competitive Inhibition ICDH NADP+-dependent ICDH OMA->ICDH Competitive Inhibition Citrate Citrate to Isocitrate Conversion Aconitase->Citrate Blocks NADPH NADPH Depletion ICDH->NADPH Reduces supply ROS Oxidative Stress (ROS Accumulation) NADPH->ROS Disrupts redox balance Apoptosis Cellular Toxicity (Apoptosis / Caspase-3) ROS->Apoptosis Triggers

Mechanistic pathway of oxalomalate-induced cellular toxicity via ICDH inhibition and redox collapse.

Quantitative Dosage Guidelines

Because oxalomalate affects multiple enzymes, the therapeutic window is narrow and highly cell-type dependent. Use the following baseline data to inform your initial titration ranges.

Target System / Cell TypeExperimental ObjectiveOptimal DoseToxic ThresholdPhenotype at Toxic Dose
Purified Enzymes (In vitro) Complete enzyme inhibition1.0 mM> 2.0 mMNon-specific metabolic halting
U937 Cells (Macrophages) ICDH inhibition during stress3.0 mM> 3.0 mMCaspase-3 activation, apoptosis
Lens Epithelial / Neurons Decrease IRP1 binding & glutamate5.0 mM> 5.0 mMSevere redox imbalance
J774 Macrophages Inhibit iNOS & nitrite production2.2 - 5.0 mM> 5.0 mMRapid loss of cell viability

Self-Validating Protocol: Titration & Viability Workflow

To establish the optimal dose in a novel cell line, you must employ a self-validating experimental design. This protocol pairs a target-efficacy assay with a redox-toxicity assay. By running these concurrently, the system automatically validates whether the observed biological effect is due to specific enzyme inhibition or generalized cell death.

Step-by-Step Methodology

Step 1: Stock Solution Preparation & Stabilization Causality Insight: Oxalomalate degrades rapidly in acidic environments. Unbuffered solutions will also crash the pH of your culture media, causing immediate, non-specific cell death.

  • Dissolve Oxalomalic acid sodium salt in sterile ddH₂O (up to 100 mg/mL using sonication if necessary).

  • Critical: Adjust the pH of the stock solution to 7.0–7.5 using dilute NaOH.

  • Filter sterilize (0.22 µm) and aliquot into single-use tubes. Store at -80°C.

Step 2: Cell Seeding & Acclimation

  • Seed cells in a 96-well plate at a density appropriate for your specific cell line (e.g., 1×104 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and metabolic stabilization.

Step 3: Biphasic Titration

  • Prepare working solutions in complete culture media immediately before use.

  • Treat cells with a concentration gradient: 0.5 mM, 1.0 mM, 2.0 mM, 3.0 mM, 4.0 mM, and 5.0 mM.

  • Include a vehicle control (pH-adjusted ddH₂O) and a positive apoptosis control (e.g., 1 µM Staurosporine). Incubate for your target duration (typically 6–24 hours).

Step 4: Dual-Assay Validation

  • Assay A (Target Efficacy): Measure your specific downstream marker (e.g., collect supernatant to measure glutamate secretion via a colorimetric assay).

  • Assay B (Toxicity/Redox): Concurrently measure cell viability using a WST-8 assay and intracellular ROS levels using a DCFDA fluorescent probe.

  • Data Synthesis: The optimal, validated dose is the highest concentration that achieves Target Efficacy (Assay A) without a statistically significant drop in WST-8 absorbance or spike in DCFDA fluorescence compared to the vehicle control.

Workflow Prep 1. Stock Prep (pH 7.0-7.5) Seed 2. Cell Seeding & Acclimation Prep->Seed Titrate 3. Titration (0.5 - 5.0 mM) Seed->Titrate Assay1 4a. Target Efficacy (e.g., Glutamate) Titrate->Assay1 Assay2 4b. Toxicity Assay (WST-8 / ROS) Titrate->Assay2 Validate 5. Self-Validation (Correlate Data) Assay1->Validate Assay2->Validate

Self-validating experimental workflow for optimizing oxalomalate dosage and mitigating toxicity.

Troubleshooting & FAQs

Q: Why are my U937 cells showing rapid apoptosis at 3 mM oxalomalate, even though literature suggests this dose? A: At 3 mM, oxalomalate significantly inhibits NADP⁺-dependent ICDH. If your cells are under concurrent environmental stress (such as heat shock, hypoxia, or serum starvation), the inhibition of ICDH prevents the generation of the NADPH needed to buffer stress-induced ROS. This redox collapse triggers Bax up-regulation and caspase-3 activation, leading to apoptosis . Actionable Fix: Lower the dose to 1.0–2.0 mM, or supplement the media with a ROS scavenger (e.g., N-acetylcysteine) to isolate the metabolic effects of the inhibitor from oxidative cell death.

Q: How do I differentiate between aconitase inhibition and ICDH inhibition in my cellular model? A: Both enzymes are competitively inhibited by oxalomalate at similar concentrations (starting as low as 1 mM) . To differentiate them, you must measure specific downstream markers rather than general viability. Aconitase inhibition directly modulates the RNA-binding activity of IRP1 and reduces iron-induced glutamate secretion . ICDH inhibition primarily alters the NADPH/NADP⁺ ratio. Running an IRP1 electrophoretic mobility-shift assay (EMSA) alongside an NADPH quantification assay will separate the two variables.

Q: My stock solution seems to have lost efficacy. How should it be handled and stored? A: Oxalomalic acid sodium salt is highly sensitive to temperature and extreme pH. It decomposes rapidly in highly acidic or alkaline environments. Ensure your stock is strictly buffered to pH 7.0–7.5. Store working aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles, which degrade the active compound into inactive byproducts.

Q: I am studying iron metabolism. How does oxalomalate interact with iron supplementation? A: Iron increases cytosolic aconitase activity, which subsequently increases glutamate secretion. Oxalomalate completely blocks this iron-induced increase by competitively binding the active site of aconitase . If you are supplementing your cultures with iron (e.g., ferric ammonium citrate), you must perform a checkerboard titration of both iron and oxalomalate. Because the inhibition is competitive, higher intracellular iron/substrate availability will shift the required inhibitory dose of oxalomalate upward.

References

  • Ruffo, A., Testa, E., Adinolfi, A., Pelizza, G., & Moratti, R. (1967). Control of the citric acid cycle by glyoxylate. Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate. Biochemical Journal, 103(1), 19–23. URL:[Link]

  • Festa, M., Colonna, A., Pietropaolo, C., & Ruffo, A. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348 Pt 2(Pt 2), 315–320. URL:[Link]

  • McGahan, M. C., Harned, J., Mukunnemkeril, M., Goralska, M., Fleisher, L., & Ferrell, J. B. (2005). Iron alters glutamate secretion by regulating cytosolic aconitase activity. American Journal of Physiology-Cell Physiology, 288(5), C1117–C1124. URL:[Link]

  • Jo, S. H., Son, M. K., Koh, H. J., Lee, S. M., Song, I. H., Kim, Y. O., ... & Huh, T. L. (2005). Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, regulates heat shock-induced apoptosis. Biochemical and Biophysical Research Communications, 337(2), 685–691. URL:[Link]

Troubleshooting

Preventing thermal degradation of oxalomalic acid sodium salt during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who experience erratic performance when using oxalomalic acid (OMA) sodium salt in their metabolic assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who experience erratic performance when using oxalomalic acid (OMA) sodium salt in their metabolic assays. OMA is a highly potent, competitive inhibitor of both aconitase and NADP-dependent isocitrate dehydrogenase (1)[1]. However, its highly functionalized chemical structure makes it exceptionally vulnerable to thermal degradation and hydrolysis during storage and handling.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your OMA stocks.

FAQ 1: Chemical Stability & Storage Fundamentals

Q: Why does oxalomalic acid sodium salt degrade so rapidly at room temperature or in aqueous solutions? A: Oxalomalic acid (α-hydroxy-β-oxalosuccinic acid) features a complex tricarboxylic acid backbone that is inherently unstable outside of its crystalline solid state (2)[2]. In aqueous solutions, particularly at elevated temperatures or extreme pH levels, the compound is highly susceptible to spontaneous decarboxylation and hydrolysis ()[]. This thermal degradation destroys the specific stereochemistry required to competitively bind the [4Fe-4S] cluster of the aconitase active site[2]. Consequently, degraded OMA will fail to inhibit the conversion of citrate to isocitrate, leading to false negatives in your metabolic or iron-regulatory protein (IRP) assays[1][2].

Q: What are the absolute limits for storing this compound without compromising its inhibitory activity? A: Strict thermal management is non-negotiable. While the crystalline solid is remarkably stable, aqueous reconstitution drastically reduces its shelf life (4)[4]. Below is the definitive stability profile for OMA sodium salt based on rigorous analytical validation[1][][4]:

Storage StateTemperaturepHEstimated Shelf Life
Crystalline Solid (Sealed)-20°CN/A≥ 4 years
Aqueous Stock Solution-80°C7.0 – 7.5Up to 6 months
Aqueous Stock Solution-20°C7.0 – 7.5Up to 1 month
Aqueous Working SolutionRoom Temp / 4°C7.0 – 7.5≤ 1 day (Do not store)

FAQ 2: Experimental Workflows & Handling Protocols

Q: How should I prepare and store stock solutions to ensure reproducible aconitase inhibition assays? A: To prevent thermal degradation and moisture-induced hydrolysis, you must employ a strict cryopreservation workflow. The solubility of OMA sodium salt in water is approximately 1 mg/mL (approx. 3.68 mM)[1][4]. Follow this self-validating protocol:

Step-by-Step Methodology: Reconstitution and Cryopreservation

  • Desiccation & Equilibration: Before opening the manufacturer's vial, equilibrate the solid OMA to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial exposes the hygroscopic sodium salt to atmospheric moisture, initiating premature hydrolysis before you even weigh the compound.

  • Weighing: Rapidly weigh the required mass using a micro-analytical balance to minimize environmental exposure.

  • Reconstitution: Dissolve the solid in pre-chilled, sterile, double-distilled water (or a neutral buffer) to a maximum concentration of 1 mg/mL[][4]. Causality: Maintaining a strictly neutral pH (7.0–7.5) prevents acid/base-catalyzed degradation[]. If the compound struggles to dissolve, use gentle, brief sonication in an ice bath to prevent heat generation[4].

  • Sterilization (Optional): If required for cell culture applications (e.g., treating J774 macrophages), filter the solution through a 0.22 µm syringe filter[4].

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50–100 µL) in pre-chilled microcentrifuge tubes. Causality: OMA loses significant activity after a single freeze-thaw cycle. Single-use aliquots ensure that the thermal stress of thawing is only applied once, immediately prior to the assay.

  • Flash-Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for storage up to 6 months[4].

  • Self-Validation Step: To confirm successful preparation without degradation, run a parallel positive control using a known, freshly prepared aconitase standard. Measure the baseline conversion of isocitrate to cis-aconitate at 240 nm. Introduce your newly prepared OMA stock; a functional stock will yield a dose-dependent reduction in the reaction rate, confirming structural integrity[2].

Q: If my storage conditions were compromised, how can I functionally validate the integrity of my oxalomalate stock? A: Do not rely on visual inspection, as degraded OMA solutions remain completely clear. Instead, implement the enzymatic validation assay described in Step 7 above. Incubate a standardized concentration of cytosolic aconitase with your OMA stock (e.g., 1 mM to 5 mM)[1][4]. If the reaction proceeds uninhibited compared to a vehicle control, the OMA has thermally degraded and must be discarded[2].

Visualizations

Aconitase_Inhibition Citrate Citrate Aconitase Aconitase (Active Enzyme) Citrate->Aconitase Binds Isocitrate Isocitrate Aconitase->Isocitrate Isomerization IRP Iron Regulatory Proteins (IRP1/2) Aconitase->IRP Modulates RNA Binding OMA Oxalomalic Acid (OMA) OMA->Aconitase Competitive Inhibition Glutamate Glutamate Secretion IRP->Glutamate Downregulates

Mechanism of aconitase inhibition by oxalomalic acid and downstream effects.

OMA_Workflow Solid Solid OMA Salt (Store at -20°C) Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Dissolve Dissolve in H2O/Buffer (Max 1 mg/mL, pH 7.0-7.5) Equilibrate->Dissolve Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Dissolve->Aliquot Discard Discard Aqueous Solution After 1 Day at RT Dissolve->Discard If left at RT Store80 -80°C Storage (Stable up to 6 months) Aliquot->Store80 Optimal Store20 -20°C Storage (Stable up to 1 month) Aliquot->Store20 Acceptable

Step-by-step workflow for the reconstitution and cryopreservation of oxalomalic acid.

References

  • Cayman Chemical. "Oxalomalic Acid (sodium salt)
  • BOC Sciences. "CAS 89304-26-7 (Oxalomalic acid sodium salt)." bocsci.com.
  • MedChemExpress. "Oxalomalic acid trisodium." medchemexpress.com.
  • Festa, M., et al. "Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins.

Sources

Optimization

Technical Support Center: Resolving Incomplete Aconitase Inhibition with Sodium Oxalomalate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete aconitase inhibition using sodium oxalomalat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete aconitase inhibition using sodium oxalomalate. As Senior Application Scientists, we understand that achieving complete and reproducible enzyme inhibition is critical for data integrity. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of aconitase, and how does sodium oxalomalate inhibit it?

A: Aconitase (EC 4.2.1.3) is an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate through the intermediate cis-aconitate in the Krebs cycle.[1] The enzyme's active site contains a labile [4Fe-4S] iron-sulfur cluster that is essential for its catalytic activity.[1][2] This cluster directly interacts with the substrate, facilitating the dehydration and hydration reactions.

Sodium oxalomalate (OMA) acts as a potent competitive inhibitor of aconitase.[3][4] It is a structural analog of citrate, allowing it to bind to the active site of the enzyme. This binding event physically blocks the substrate (citrate or isocitrate) from accessing the catalytic machinery, thus halting the isomerization reaction.[3][5] Interestingly, studies have shown that pre-incubating aconitase with oxalomalate can lead to a time-dependent increase in inhibition, which can become irreversible.[4] This suggests a two-step mechanism: initial competitive binding followed by a slower, tighter binding or a conformational change that locks the inhibitor in place.

cluster_0 Aconitase Catalytic Cycle Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate - H2O Aconitase Aconitase [4Fe-4S] Citrate->Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate + H2O cis_Aconitate->Aconitase Isocitrate->Aconitase

Caption: Aconitase catalyzes the reversible isomerization of citrate and isocitrate.

cluster_1 Mechanism of Competitive Inhibition Enzyme Aconitase Active Site ES_Complex Enzyme-Substrate Complex (Reaction Proceeds) Enzyme->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (Reaction Blocked) Enzyme->EI_Complex Forms Substrate Citrate Substrate->Enzyme Binds Inhibitor Oxalomalate Inhibitor->Enzyme Competes & Binds

Caption: Oxalomalate competes with citrate for the aconitase active site.

Troubleshooting Incomplete Inhibition

This section addresses the most common causes of incomplete aconitase inhibition in a logical, diagnostic flow.

Q2: I'm observing high residual aconitase activity despite adding sodium oxalomalate. Where should I start?

A: The first and most critical area to investigate is the inhibitor itself . Sodium oxalomalate can be unstable, and its efficacy is highly dependent on its chemical integrity.

  • Cause 1: Inhibitor Degradation. Oxalomalate is often formed from the condensation of oxaloacetate and glyoxylate.[6][7] Oxaloacetate is notoriously unstable in solution, where it can spontaneously decarboxylate to pyruvate, especially at room temperature or in acidic conditions.[8][9] If your stock solution of sodium oxalomalate (or its precursors) has degraded, its effective concentration will be lower than expected, leading to incomplete inhibition.

  • Solution:

    • Prepare Fresh: Always prepare sodium oxalomalate solutions fresh before each experiment. If you are synthesizing it from precursors like oxaloacetate and glyoxylate, ensure the precursors are of high purity and have been stored correctly.[6]

    • Verify pH: The pH of your stock solution matters. Oxalate solutions are typically stable at neutral to alkaline pH (pH > 7).[10] Acidic conditions can promote degradation.

    • Proper Storage: If short-term storage is unavoidable, store aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Cause 2: Incorrect Concentration. Simple calculation or dilution errors can lead to a suboptimal inhibitor concentration in the final assay mixture.

  • Solution:

    • Recalculate: Double-check all calculations for preparing stock and working solutions.

    • Perform a Dose-Response Curve: To empirically determine the effective concentration, perform an inhibition assay with a range of sodium oxalomalate concentrations. This will help you determine the IC50 (the concentration required for 50% inhibition) for your specific experimental conditions and validate the potency of your inhibitor stock.

Q3: I've confirmed my inhibitor is fresh and potent, but inhibition is still incomplete. What's the next step?

A: The next step is to scrutinize the state of the enzyme and the assay conditions . Aconitase is a sensitive enzyme, and its activity can be compromised before the inhibitor is even added.

  • Cause 1: Inactive [Fe-S] Cluster. The [4Fe-4S] cluster in aconitase is highly susceptible to oxidation by reactive oxygen species (ROS).[2][11][12] Oxidation converts the active [4Fe-4S] cluster to an inactive [3Fe-4S]+ form, rendering the enzyme catalytically dead.[2][13] If a significant portion of your enzyme population is already inactive, the apparent level of inhibition will be skewed because the baseline "100% activity" is artificially low.

  • Solution: Enzyme Activation.

    • Pre-activate Samples: Before running the inhibition assay, it is crucial to activate the aconitase in your samples. This is typically done by incubating the cell lysate or tissue homogenate with a reducing agent (e.g., cysteine) and an iron source (e.g., ferrous ammonium sulfate) on ice.[14][15][16] This procedure helps to re-reduce the cluster and re-insert the labile iron atom, restoring activity to oxidized enzyme molecules.[2]

    • Protective Reagents: When preparing samples, include the aconitase substrate, citrate, in the lysis and electrophoresis buffers.[17] This can help protect the Fe-S cluster from degradation.[17]

  • Cause 2: Sub-optimal Assay Conditions. The kinetics of competitive inhibition are highly dependent on the reaction environment.

  • Solution: Optimize Assay Parameters.

    • Verify pH and Temperature: Most commercial aconitase assays are optimized for a pH of 7.4 and a temperature of 25°C.[14][16] Deviations can affect both enzyme activity and inhibitor binding. Ensure your assay buffer is at room temperature before use.[14][15]

    • Implement Pre-incubation: As noted, oxalomalate's inhibitory effect can be enhanced with time.[4] Introduce a pre-incubation step where you mix the activated enzyme sample with the sodium oxalomalate for a defined period (e.g., 2-10 minutes) before adding the substrate (citrate) to start the reaction. This allows the inhibitor to bind to the enzyme without competition from the substrate.

    • Check Substrate Concentration: Since the inhibition is competitive, an excessively high concentration of citrate can outcompete oxalomalate for the active site.[4] Ensure your substrate concentration is appropriate for the assay and within the linear range of the enzyme's kinetics.

Troubleshooting Workflow

Start Incomplete Inhibition Observed CheckInhibitor Step 1: Verify Inhibitor Integrity Start->CheckInhibitor Inhibitor_Q1 Is inhibitor solution fresh (< 1 day old)? CheckInhibitor->Inhibitor_Q1 CheckEnzyme Step 2: Assess Enzyme & Assay Conditions Enzyme_Q1 Was enzyme pre-activated (Iron + Cysteine)? CheckEnzyme->Enzyme_Q1 CheckSample Step 3: Evaluate Sample Matrix Sample_Q1 Are there potential interfering substances (e.g., high fumarate)? CheckSample->Sample_Q1 Inhibitor_A1_No Action: Prepare fresh inhibitor. Re-run experiment. Inhibitor_Q1->Inhibitor_A1_No No Inhibitor_Q2 Was a dose-response curve performed? Inhibitor_Q1->Inhibitor_Q2 Yes Inhibitor_Q2->CheckEnzyme Yes Inhibitor_A2_No Action: Run dose-response to confirm IC50. Inhibitor_Q2->Inhibitor_A2_No No Enzyme_A1_No Action: Implement pre-activation step. See Protocol 1. Enzyme_Q1->Enzyme_A1_No No Enzyme_Q2 Was inhibitor pre-incubated with enzyme? Enzyme_Q1->Enzyme_Q2 Yes Enzyme_A2_No Action: Add 5 min pre-incubation before adding substrate. Enzyme_Q2->Enzyme_A2_No No Enzyme_Q3 Is assay pH = 7.4 and temperature correct? Enzyme_Q2->Enzyme_Q3 Yes Enzyme_Q3->CheckSample Yes Enzyme_A3_No Action: Adjust buffer pH. Equilibrate all reagents. Enzyme_Q3->Enzyme_A3_No No Sample_A1_Yes Action: Consider sample purification or specific controls. Sample_Q1->Sample_A1_Yes Yes

Caption: A step-by-step workflow for troubleshooting incomplete aconitase inhibition.

Q4: Could something in my biological sample be interfering with the inhibition?

A: Yes, this is possible, especially when working with complex biological matrices like tissue homogenates from disease models.

  • Cause: Endogenous Interfering Substances. Certain metabolites that accumulate in specific conditions can inhibit aconitase. For example, in cells with fumarate hydratase (FH) deficiency, high levels of fumarate accumulate, which can inhibit aconitase activity through a process called succination of key cysteine residues.[18][19] If your baseline enzyme activity is already partially inhibited by an endogenous compound, the effect of an external inhibitor like oxalomalate will appear diminished.

  • Solution:

    • Background Controls: Run controls for your sample matrix without the addition of exogenous substrate to check for any background activity or absorbance changes.

    • Sample Dilution: Test several dilutions of your sample.[14] If an interfering substance is present, diluting the sample may reduce its concentration below the effective level, potentially restoring the expected inhibition pattern.

    • Literature Review: Investigate the specific metabolic profile of your experimental model. If known inhibitors of aconitase are expected to be elevated, you may need to account for this in your data analysis or consider sample preparation steps to remove them.

Protocols & Methodologies

Table 1: Key Experimental Parameters for Aconitase Inhibition Assay
ParameterRecommended ValueRationale
Assay pH 7.4Optimal for aconitase catalytic activity.[14][16]
Assay Temperature 25°CStandard condition for defining enzyme units.[14]
Inhibitor Prep Prepare Fresh DailySodium oxalomalate and its precursors can be unstable in solution.[8][9]
Enzyme Activation 1 hour on iceRestores the [4Fe-4S] cluster in oxidized, inactive enzyme molecules.[15][16]
Inhibitor Pre-incubation 2-10 minutes at 25°CAllows the inhibitor to bind to the enzyme prior to substrate competition, increasing inhibition.[4]
Sample Handling Keep on ice, avoid freeze-thawPreserves the integrity and activity of the sensitive aconitase enzyme.[15][17]
Protocol 1: Aconitase Activation and Inhibition Assay

This protocol is a synthesized methodology based on common commercial assay kits and published literature.

A. Reagent Preparation

  • Assay Buffer (pH 7.4): Prepare and allow it to warm to room temperature before use.[14][15]

  • Aconitase Activation Solution: Prepare fresh by mixing equal volumes of cysteine-HCl and ferrous ammonium sulfate ((NH4)2Fe(SO4)2) solutions, each dissolved in Assay Buffer.[15][16] Keep on ice.

  • Sodium Oxalomalate (Inhibitor): Prepare a concentrated stock solution (e.g., 100 mM) in ultrapure water or Assay Buffer. Prepare serial dilutions to create working solutions for your dose-response curve. Prepare fresh for each experiment.

  • Substrate (Citrate): Prepare a stock solution as per your assay requirements (e.g., 100 mM in ultrapure water).

B. Sample Preparation and Activation

  • Homogenization: Homogenize tissue (20-40 mg) or cells (1x10^6) in ~100 µL of ice-cold Assay Buffer.[14][15]

  • Clarification: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove insoluble debris.[14][15] The supernatant contains cytosolic aconitase (c-aconitase).

  • Activation: To 100 µL of your sample supernatant, add 10 µL of the freshly prepared Aconitase Activation Solution.[15][16]

  • Incubation: Incubate the mixture on ice for 1 hour.[15][16] This is now your "activated sample."

C. Inhibition Assay (96-well plate format)

  • Plate Setup:

    • Negative Control (100% Activity): 50 µL activated sample + X µL Assay Buffer.

    • Inhibitor Wells: 50 µL activated sample + X µL of sodium oxalomalate working solution.

    • Sample Blank (Background): 50 µL activated sample + X µL Assay Buffer (Substrate will be omitted later).

  • Pre-incubation: Add the inhibitor or Assay Buffer to the appropriate wells. Mix gently and incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the Substrate (citrate) to all wells except the Sample Blank.

  • Measurement: Immediately measure the absorbance or fluorescence according to your specific assay's detection method (e.g., for coupled assays, measure absorbance at 450 nm over time; for direct assays, measure absorbance at 240 nm for cis-aconitate formation).[14][20]

  • Calculation: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the negative control after subtracting the background reading from the Sample Blank.

References

  • Jeong, S. Y., & Kim, H. (2020). In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status. STAR Protocols, 1(3), 100185. Available from: [Link]

  • Festa, M., Colonna, A., Pietropaolo, C., & Ruffo, A. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348(2), 315–320. Available from: [Link]

  • Adinolfi, A., Guarriera-Bobyleva, V., Olezza, S., & Ruffo, A. (1971). Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Biochemical Journal, 125(2), 557–562. Available from: [Link]

  • Assay Genie. (2019). Aconitase Activity Colorimetric Assay Kit (#BN00936). Retrieved from [Link]

  • Festa, M., Colonna, A., Pietropaolo, C., & Ruffo, A. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. ResearchGate. Available from: [Link]

  • Festa, M., Colonna, A., Pietropaolo, C., & Ruffo, A. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348(Pt 2), 315–320. Available from: [Link]

  • Patsnap. (2023). Oxaloacetate Synthesis: Techniques for Enhanced Stability. Retrieved from [Link]

  • BioVision. (n.d.). Aconitase Activity Assay Kit. Retrieved from [Link]

  • Yan, L. J., Levine, R. L., & Sohal, R. S. (1997). Oxidative damage during aging targets mitochondrial aconitase. Proceedings of the National Academy of Sciences, 94(21), 11168-11172. Available from: [Link]

  • Dickman, S. R., & Cloutier, A. A. (1951). Factors affecting the activity of aconitase. Journal of Biological Chemistry, 188(1), 379-388.
  • Wikipedia. (n.d.). Aconitase. Retrieved from [Link]

  • Bardella, C., Pollard, P. J., & Tomlinson, I. (2011). Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cell Reports, 1(5), 488-496. Available from: [Link]

  • Bulteau, A. L., Dancis, A., & Boveris, A. (2019). Aconitases: Non-redox Iron–Sulfur Proteins Sensitive to Reactive Species. Accounts of Chemical Research, 52(8), 2135-2144. Available from: [Link]

  • McGahan, M. C., Harned, J., Mukunnemkeril, M., Goralska, M., & Fleisher, L. N. (2005). Iron alters glutamate secretion by regulating cytosolic aconitase activity. American Journal of Physiology-Cell Physiology, 288(5), C1117-C1124. Available from: [Link]

  • Patsnap. (2023). Oxaloacetate Synthesis: Methods for Maximizing Purity. Retrieved from [Link]

  • O'Flaherty, L., Adam, J., & Heather, L. C. (2013). Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cancer & Metabolism, 1(1), 1-13. Available from: [Link]

  • Navarre, D. A., Wendehenne, D., Durner, J., Noad, R., & Klessig, D. F. (2000). Nitric Oxide Modulates the Activity of Tobacco Aconitase. Plant Physiology, 122(2), 573–582. Available from: [Link]

  • Piatek, A., & Grzegorzewska, A. (2016). Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species. Postepy higieny i medycyny doswiadczalnej, 70, 407-413. Available from: [Link]

  • Zhou, M., Sieler, O., & Dimroth, P. (2018). Structural insights into sodium transport by the oxaloacetate decarboxylase sodium pump. eLife, 7, e39322. Available from: [Link]

  • Johanson, R. A., & Reeves, H. C. (1977). Concerted Inhibition of NADP+-specific Isocitrate Dehydrogenase by Oxalacetate and Glyoxylate. I. Oxalomalate Formation and Stability, and Nature of the Enzyme Inhibition. Biochimica et Biophysica Acta (BBA) - Enzymology, 483(1), 24-34.
  • Holmes, R. P., & Assimos, D. G. (1997). Pathways of hepatic oxalate synthesis and their regulation. American Journal of Physiology-Cell Physiology, 272(1), C289-C295.
  • Kumar, D., Kumar, N., & Singh, R. (2023). Convenient synthesis and in vitro activity of oxalyl bis(benzenesulfonylhydrazides) and related compounds. Results in Chemistry, 5, 100860.
  • Loba Chemie. (n.d.). SODIUM OXALATE 0.05M (0.1N) STANDARDIZED SOLUTION traceable to NIST. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Off-Target Metabolic Effects of Oxalomalic Acid Sodium Salt

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxalomalic acid sodium salt. This guide is designed to provide in-depth troubleshooting advice and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxalomalic acid sodium salt. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target metabolic effects of this compound. Our goal is to equip you with the knowledge and experimental strategies to ensure the scientific integrity of your results.

Oxalomalic acid (OMA) is a known inhibitor of both NADP+-dependent isocitrate dehydrogenase (IDH) and aconitase.[1][2][3] These enzymes play critical roles in cellular metabolism, and their inhibition can lead to a cascade of metabolic changes. Understanding and controlling for these effects is paramount for accurately interpreting experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the off-target effects of oxalomalic acid.

Q1: What are the primary known targets of oxalomalic acid?

A1: Oxalomalic acid is a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase (IDH) and aconitase.[4][5][6] It can inhibit both mitochondrial and cytoplasmic aconitase.[7]

Q2: What are the expected metabolic consequences of inhibiting these primary targets?

A2: Inhibition of IDH can disrupt the production of NADPH, a key reducing equivalent for antioxidant systems.[8][9] This can lead to increased oxidative stress and lipid peroxidation.[8][9] Aconitase inhibition blocks a key step in the citric acid cycle, leading to alterations in cellular respiration and energy production.[2][10]

Q3: Beyond its primary targets, what other cellular processes can be affected by oxalomalic acid?

A3: Due to its effects on iron-regulatory proteins (IRPs), oxalomalic acid can modulate the expression of proteins involved in iron metabolism.[11][12] It has also been shown to inhibit nitrite production and iNOS protein expression in macrophages.[1] In vivo studies in rats have indicated that oxalomalate can lower plasma and hepatic triglyceride levels.[13]

Q4: How stable is oxalomalic acid sodium salt in solution?

A4: Oxalomalic acid sodium salt is stable in aqueous solutions at a pH between 7.0 and 7.5.[] However, it is recommended not to store aqueous solutions for more than one day.[10] It can decompose at high temperatures or in acidic or alkaline conditions.[]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered when using oxalomalic acid.

Issue 1: Unexpected Changes in Cellular Respiration and Glycolysis

You observe a significant decrease in the oxygen consumption rate (OCR) and a simultaneous increase in the extracellular acidification rate (ECAR) in your cell-based assays after treatment with oxalomalic acid.

Causality and Troubleshooting Workflow

This metabolic shift is a potential consequence of inhibiting aconitase in the citric acid cycle, leading to reduced mitochondrial respiration and a compensatory increase in glycolysis to meet the cell's energy demands.[15]

Troubleshooting Workflow: Investigating Metabolic Shifts

A Start: Unexpected OCR/ECAR Changes B Perform Extracellular Flux Analysis (Seahorse Assay) A->B C Data Interpretation B->C D Significant OCR Decrease & ECAR Increase? C->D E Conclusion: Off-target effect on metabolism confirmed. D->E Yes G No Significant Change D->G No F Consider Metabolite Rescue Experiment E->F H Conclusion: Observed effect may not be due to major metabolic shift. Investigate other pathways. G->H

Caption: Workflow for troubleshooting unexpected metabolic shifts.

Experimental Protocol: Extracellular Flux Analysis (Seahorse Assay)

This protocol allows for the real-time measurement of OCR and ECAR to assess mitochondrial respiration and glycolysis.[16]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere for 24-48 hours.[15]

  • Assay Medium: One hour before the assay, replace the growth medium with an unbuffered DMEM (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.[15]

  • Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.[15]

  • Baseline Measurement: Load the plate into the instrument and measure the baseline OCR and ECAR.[15]

  • Oxalomalic Acid Injection: Inject oxalomalic acid at the desired concentration and monitor the changes in OCR and ECAR.[15]

  • Mitochondrial Stress Test (Optional): To further dissect mitochondrial function, sequentially inject oligomycin, FCCP, and rotenone/antimycin A.[15][17]

Parameter Description Expected Change with OMA
OCR Oxygen Consumption Rate (Mitochondrial Respiration)Decrease
ECAR Extracellular Acidification Rate (Glycolysis)Increase
Basal Respiration Baseline OCR before inhibitor injectionDecrease
Maximal Respiration OCR after FCCP injectionDecrease
ATP Production OCR decrease after oligomycin injectionDecrease

Table 1: Expected outcomes of a Seahorse XF Mito Stress Test with oxalomalic acid treatment.

Issue 2: Increased Oxidative Stress and Cell Death

You observe increased levels of reactive oxygen species (ROS) and a higher rate of apoptosis in your cells following treatment with oxalomalic acid.

Causality and Troubleshooting Workflow

This is likely due to the inhibition of NADP+-dependent isocitrate dehydrogenase, which reduces the cellular pool of NADPH.[8][9] NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant.

Troubleshooting Workflow: Investigating Oxidative Stress

A Start: Increased ROS & Apoptosis B Measure Intracellular NADPH/NADP+ Ratio A->B C Measure Intracellular GSH/GSSG Ratio A->C D Assess ROS Levels (e.g., with DCFDA) A->D E Analyze Data B->E C->E D->E F Decreased NADPH/NADP+ & GSH/GSSG? Increased ROS? E->F G Conclusion: Off-target effect on redox balance confirmed. F->G Yes I No Significant Change F->I No H Consider Antioxidant Co-treatment (e.g., N-acetylcysteine) G->H J Conclusion: Oxidative stress may not be the primary driver. Investigate other cell death pathways. I->J

Caption: Workflow for troubleshooting increased oxidative stress.

Experimental Protocol: Measuring Intracellular NADPH/NADP+ and GSH/GSSG Ratios

Several commercially available colorimetric or fluorometric assay kits can be used to measure these ratios in cell lysates.[18]

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's protocol. Ensure to use fresh samples for accurate measurements.[19]

  • Assay Procedure: Follow the kit's instructions for preparing standards and samples, and for the reaction setup.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.[19]

  • Calculation: Calculate the NADPH/NADP+ and GSH/GSSG ratios based on the standard curve.

Issue 3: Difficulty in Confirming Direct Target Engagement in a Cellular Context

You observe the expected metabolic phenotypes, but require direct evidence that oxalomalic acid is binding to its intended targets (IDH and aconitase) within the cell.

Causality and Troubleshooting Workflow

Biochemical assays on purified enzymes do not always reflect the complexities of the cellular environment. A Cellular Thermal Shift Assay (CETSA) can be employed to assess target engagement in intact cells.[20][21][22]

Troubleshooting Workflow: Confirming Target Engagement

A Start: Need to Confirm Target Engagement B Perform Cellular Thermal Shift Assay (CETSA) A->B C Generate Isothermal Dose-Response Curves B->C D Analyze Data C->D E Dose-dependent thermal stabilization of target protein? D->E F Conclusion: Direct target engagement confirmed. E->F Yes H No Stabilization Observed E->H No G Consider Proteome-wide CETSA (TPP) to identify other off-targets F->G I Conclusion: Lack of target engagement in the cellular context. Re-evaluate experimental conditions. H->I

Caption: Workflow for confirming direct target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[23][24]

  • Cell Treatment: Treat intact cells with a range of oxalomalic acid concentrations.

  • Heat Shock: Heat the cell suspensions at a specific temperature that causes partial denaturation of the target protein.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (IDH or aconitase) in the supernatant using methods like Western blotting or ELISA.[24][25]

  • Data Analysis: Plot the amount of soluble protein against the oxalomalic acid concentration to generate an isothermal dose-response curve. An increase in the amount of soluble protein with increasing drug concentration indicates target engagement.[24]

III. Strategies for Mitigating Off-Target Effects

While it may not be possible to completely eliminate off-target effects, the following strategies can help to minimize their impact and improve the specificity of your experiments.

  • Dose-Response Studies: Perform careful dose-response experiments to identify the lowest effective concentration of oxalomalic acid that elicits the desired on-target effect while minimizing off-target metabolic disturbances.

  • Metabolite Profiling: Conduct comprehensive metabolite profiling of your experimental system (e.g., cell culture media or tissue extracts) with and without oxalomalic acid treatment.[26][27][28] This can provide a global view of the metabolic perturbations and help identify unexpected off-target effects.[29]

  • Genetic Approaches: If possible, use genetic models (e.g., siRNA or CRISPR-mediated knockdown/knockout) of the intended targets (IDH and aconitase) to validate that the observed phenotype is indeed due to the inhibition of these specific enzymes.

  • Control Compounds: Include control compounds in your experiments. For example, use other known inhibitors of IDH or aconitase to see if they recapitulate the effects of oxalomalic acid.

  • Rational Drug Design: For long-term drug development projects, consider rational drug design approaches to develop more specific inhibitors with reduced off-target activity.[30]

By employing these troubleshooting strategies and experimental protocols, researchers can more confidently dissect the on-target versus off-target effects of oxalomalic acid, leading to more robust and reproducible scientific findings.

IV. References

  • Lee, S. H., et al. (2005). Oxalomalate, a Competitive Inhibitor of NADP+ -Dependent Isocitrate Dehydrogenase, Regulates Lipid Peroxidation-Mediated Apoptosis in U937 Cells. Free Radical Research, 39(1), 89-94. [Link]

  • Biocompare. (2018). New Approaches for Cell Culture Profiling. [Link]

  • Johansson, A., & Pettersson, G. (1975). Mechanism of the inhibitory effect of glyoxylate plus oxaloacetate and oxalomalate on the NADP-specific isocitrate dehydrogenase. European Journal of Biochemistry, 58(2), 407-414. [Link]

  • Bazaes, S., & Cornish-Bowden, A. (1986). Kinetic mechanism of Escherichia coli isocitrate dehydrogenase and its inhibition by glyoxylate and oxaloacetate. Biochemical Journal, 234(2), 317–323. [Link]

  • Lee, S. H., et al. (2003). Oxalomalate, a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase, enhances lipid peroxidation-mediated oxidative damage in U937 cells. Archives of Biochemistry and Biophysics, 416(1), 31-37. [Link]

  • Evie, I. M., et al. (2017). Metabolite Profiling of Mammalian Cell Culture Processes to Evaluate Cellular Viability. Methods in Molecular Biology, 1601, 137-152. [Link]

  • Kildegaard, K. R., et al. (2015). Metabolite profiling of microfluidic cell culture conditions for droplet based screening. Lab on a Chip, 15(19), 3870-3878. [Link]

  • SCIEX. A comprehensive method for in-depth profiling of secreted metabolites in cell culture media from human adipose stem cells. [Link]

  • Crowther, M. D., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Blenkinsopp, P. T., & Sinclair, A. (2022). Chapter 12. Cell culture metabolomics and lipidomics. In Metabolomics Perspectives. Elsevier. [Link]

  • Crowther, M. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 819-829. [Link]

  • Li, Y., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Ruffo, A., et al. (1967). Control of the citric acid cycle by glyoxylate: Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate. Biochemical Journal, 103(1), 19-23. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-245. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Agilent. (2019). Determining Mechanisms of Mitochondrial Toxicity using Agilent Seahorse XF Technology. [Link]

  • Yin, H., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Gene Therapy. [Link]

  • Ruffo, A., et al. (1967). Control of the citric acid cycle by glyoxylate. Mechanism of the inhibition by oxalomalate and gamma-hydroxy-alpha-oxoglutarate. Biochemical Journal, 103(1), 19-23. [Link]

  • Festa, M., et al. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348(2), 315-320. [Link]

  • Long, F., et al. (2022). Empowering drug off-target discovery with metabolic and structural analysis. PLOS Computational Biology, 18(1), e1009700. [Link]

  • Li, B., et al. (2024). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Scientific Reports, 6, 35384. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1937. [Link]

  • Agilent. (2018). Direct Measurements of Cellular Metabolism for Identification of Mitochondrial Drug Targets. [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • ResearchGate. (2019). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and... [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. [Link]

  • NurdRage. (2023, June 1). Make Sodium Oxalate - Primary Standard for Analytical Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Oxalic acid as a primary standard. Education in Chemistry. [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]

  • ResearchGate. 196 questions with answers in ENZYME INHIBITORS | Science topic. [Link]

  • Kim, H. K., et al. (2003). Effect of oxalomalate on lipid metabolism and antioxidant defense system in rats. Journal of Biochemical and Molecular Toxicology, 17(5), 295-302. [Link]

  • Adinolfi, A., et al. (1970). Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Biochimica et Biophysica Acta (BBA) - Enzymology, 216(1), 183-191. [Link]

  • Festa, M., et al. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Biochemical Journal, 348(2), 315-320. [Link]

  • ResearchGate. (2025). Oxalomalate affects the inducible nitric oxide synthase expression and activity. [Link]

Sources

Optimization

Best practices for long-term storage of oxalomalic acid sodium salt powder

Topic: Best Practices for Long-Term Storage, Reconstitution, and Troubleshooting Audience: Researchers, Application Scientists, and Drug Development Professionals Introduction: The Criticality of Reagent Integrity Welcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Best Practices for Long-Term Storage, Reconstitution, and Troubleshooting Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction: The Criticality of Reagent Integrity

Welcome to the Technical Support Center. As Application Scientists, we frequently audit robust experimental designs that have been compromised by a single, overlooked variable: reagent degradation.

Oxalomalic acid (OMA) sodium salt is a highly specific, competitive inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase ([1]). Because of its downstream role in modulating Iron Regulatory Protein 1 (IRP1) and suppressing inducible nitric oxide synthase (iNOS) ([2]), maintaining the structural integrity of this tricarboxylic acid analog is non-negotiable. This guide provides field-proven protocols and troubleshooting steps to ensure your oxalomalic acid powder remains stable, active, and reliable across longitudinal studies.

Mechanism of Action & The Cost of Degradation

When oxalomalic acid degrades—typically via moisture-induced hydrolysis or repeated freeze-thaw cycles—it loses its competitive affinity for the aconitase active site. This failure cascades through the cellular pathway, leading to false negatives in ferritin upregulation and reactive oxygen species (ROS) suppression assays ([3]).

MOA OMA Oxalomalic Acid (Intact Powder) Aconitase Aconitase Enzyme (Citrate -> Isocitrate) OMA->Aconitase Competitive Inhibition IRP1 IRP1 RNA-Binding Aconitase->IRP1 Decreases Activity Ferritin Ferritin Expression IRP1->Ferritin Upregulates ROS ROS & iNOS Suppression Ferritin->ROS Prevents Oxidative Stress

Fig 1. Mechanistic pathway of intact oxalomalic acid inhibiting aconitase to suppress ROS.

Frequently Asked Questions & Troubleshooting

Q1: What are the optimal long-term storage conditions for the lyophilized powder? A1: The dry powder must be stored at -20°C in a sealed, desiccated container ([4]). Causality: Oxalomalic acid sodium salt is highly hygroscopic. Exposure to ambient humidity allows water molecules to interact with the carboxylate groups, initiating slow hydrolysis. Storing the compound at -20°C minimizes the thermodynamic energy available for thermal breakdown, ensuring a stable shelf life of up to 4 years[4].

Q2: I prepared an aqueous stock solution. How long is it viable? A2: Reconstitute the powder in sterile water to a maximum concentration of 1 mg/mL (approx. 3.68 mM). For storage, aliquot the solution into single-use vials and freeze immediately at -80°C for up to 6 months , or -20°C for 1 month ([1]). Causality: Aqueous environments act as a catalyst for the degradation of the oxalomalate backbone. Aliquoting is critical because repeated freeze-thaw cycles cause localized concentration gradients and pH shifts during ice crystal formation, rapidly denaturing the compound[1].

Q3: My cells are not showing the expected decrease in iNOS expression. Could my oxalomalate be degraded? A3: Yes. If your J774 macrophages or similar cell lines fail to show reduced nitrite production after LPS stimulation, reagent degradation is the primary suspect ([3]). Troubleshooting steps:

  • Verify the stock solution age: Was it stored at 4°C? Aqueous solutions must not be stored at 4°C for more than 24 hours ([4]).

  • Check solubility limits: Did you use ultrasonic warming? Oxalomalic acid requires gentle sonication and warming to fully dissolve at 1 mg/mL[1]. Incomplete dissolution leads to sub-therapeutic dosing and false negatives.

Quantitative Data: Storage & Stability Parameters

ParameterStorage ConditionMaximum Shelf LifeTechnical Notes
Dry Powder -20°C, Desiccated≥ 3 to 4 YearsKeep sealed away from moisture[1][4].
Aqueous Stock -80°C6 MonthsAliquot immediately; strictly avoid freeze-thaw cycles[1].
Aqueous Stock -20°C1 MonthSuitable only for short-term experimental blocks[1].
Working Solution 4°C< 24 HoursDo not store; prepare fresh daily for cellular assays[4].

Self-Validating Experimental Protocol: Reconstitution & Integrity Testing

To prevent compromised data, every reagent preparation must be treated as a self-validating system. Follow this workflow to reconstitute your powder and validate its integrity before committing to a large-scale in vivo or in vitro cohort.

Protocol Step1 1. Lyophilized Powder (-20°C, Desiccated) Step2 2. Equilibrate to RT (30 mins) Step1->Step2 Step3 3. Reconstitute in H2O (Max 1 mg/mL) Step2->Step3 Step4 4. Aliquot (Avoid Freeze-Thaw) Step3->Step4 Step5 5. Store at -80°C (Up to 6 months) Step4->Step5

Fig 2. Optimal workflow for reconstituting and storing oxalomalic acid sodium salt.

Step-by-Step Methodology

Part A: Reconstitution

  • Equilibration: Remove the lyophilized oxalomalic acid sodium salt powder from -20°C storage. Crucial: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which would cause immediate localized hydrolysis.

  • Solubilization: Add sterile, endotoxin-free water to achieve a concentration of 1 mg/mL (3.68 mM) ([1]). Apply gentle ultrasonic agitation and mild warming if particulates remain visible.

  • Filtration: Filter sterilize the solution through a 0.22 μm syringe filter[1]. Use low-protein binding PES filters to ensure maximum yield.

  • Aliquoting: Dispense into single-use opaque vials (to protect from ambient light) and snap-freeze in liquid nitrogen before transferring to -80°C.

Part B: Aconitase Integrity Assay (Self-Validation) Before running your primary experiments, validate the stock's efficacy:

  • Lyse a control batch of J774 macrophages or your target cell line.

  • Incubate the lysate with your reconstituted oxalomalate stock (using a 5 mM final concentration) ([1]).

  • Measure the conversion of citrate to isocitrate using a standard colorimetric aconitase assay kit.

  • Validation Threshold: Intact oxalomalate should reduce aconitase activity by >80% relative to the vehicle control. If inhibition is <50%, the stock has degraded and must be discarded.

References

  • National Institutes of Health (PubMed). "Induction of ferritin expression by oxalomalate." Biochemical Journal,[Link]

  • ResearchGate. "Oxalomalate affects the inducible nitric oxide synthase expression and activity." ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

Publishing Comparison Guide: Oxalomalic Acid vs. Fluorocitrate for Aconitase Inhibition

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Aconitase (aconitate hydratase) is a critical metalloenzyme in the tricarboxylic acid (TCA) cycle, responsible for the stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aconitase (aconitate hydratase) is a critical metalloenzyme in the tricarboxylic acid (TCA) cycle, responsible for the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate. The enzyme relies on a highly sensitive[4Fe-4S] cluster for its catalytic activity. Inhibiting aconitase is a primary strategy for studying TCA cycle flux, mitochondrial respiration, and iron-regulatory protein (IRP) modulation. This guide provides an objective, data-driven comparison of two prominent aconitase inhibitors: Fluorocitrate (a mechanism-based suicide inhibitor) and Oxalomalic Acid Sodium Salt (a reversible competitive inhibitor).

Mechanistic Divergence: Suicide Inhibition vs. Competitive Blockade

Understanding the distinct binding kinetics and metabolic processing of these two molecules is essential for selecting the appropriate inhibitor for your experimental model.

Fluorocitrate: Mechanism-Based "Suicide" Inhibition

Fluorocitrate is the canonical inhibitor of aconitase, classically formed in vivo via the "lethal synthesis" pathway where fluoroacetate is condensed with oxaloacetate by citrate synthase. The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor. Aconitase attempts to process it, converting it to fluoro-cis-aconitate. Subsequent defluorination and hydration yield 4-hydroxy-trans-aconitate (HTn) [1]. HTn binds exceptionally tightly—though non-covalently—to the [4Fe-4S] cluster and active site residues (Asp-165 and His-167), effectively trapping the enzyme in an inhibited state[1].

Oxalomalic Acid (OMA): Reversible Competitive Blockade

Oxalomalic acid (alpha-hydroxy-beta-oxalosuccinic acid) trisodium salt operates via a completely different modality. It is a reversible, competitive inhibitor that mimics the natural substrate to occupy the active site[2]. Beyond simple TCA cycle arrest, OMA has profound secondary effects. By occupying the active site of cytosolic aconitase (ACO1), OMA prevents the enzyme from undergoing the conformational switch required to become Iron Regulatory Protein 1 (IRP1), thereby drastically decreasing its RNA-binding activity and altering downstream iron metabolism[2]. Furthermore, OMA exhibits dual-targeting capabilities, also acting as an inhibitor of NADP-dependent isocitrate dehydrogenase (IDH) and suppressing iNOS protein expression in activated macrophages[3].

Mechanism cluster_fluoro Fluorocitrate: Mechanism-Based Suicide Inhibition cluster_oma Oxalomalate: Competitive Inhibition FA Fluoroacetate FC (-)-erythro-2-Fluorocitrate FA->FC Citrate Synthase FCA Fluoro-cis-aconitate FC->FCA Aconitase HTN 4-Hydroxy-trans-aconitate (HTn) FCA->HTN Defluorination & Hydration ACO Aconitase [4Fe-4S] Cluster (Inhibited State) HTN->ACO Tight Non-Covalent Binding OMA Oxalomalic Acid Trisodium OMA->ACO Reversible Competitive Binding IRP Downstream: IRP1/2 RNA-Binding Modulation OMA->IRP Prevents IRP1 Switch

Mechanistic pathways of aconitase inhibition by fluorocitrate and oxalomalate.

Quantitative Profiling & Experimental Data

The following table summarizes the quantitative performance and targeting profiles of both inhibitors based on established biochemical assays.

ParameterFluorocitrateOxalomalic Acid (Oxalomalate) Trisodium
Primary Target Mitochondrial & Cytosolic AconitaseAconitase & NADP-dependent Isocitrate Dehydrogenase
Mechanism of Action Mechanism-based (Suicide) Inhibition[1]Competitive Inhibition[2]
Binding Reversibility Extremely slow displacement (Pseudo-irreversible)[1]Reversible
Inhibitory Potency (IC50) 7 to 24 μM (Mitochondrial Aconitase)[4]Concentration-dependent competitive kinetics
Key Downstream Effects Decreased mitochondrial respiration, reduced H2O2 production[4]Decreased IRP1/IRP2 RNA-binding, iNOS suppression[3],[2]
Best Suited For Absolute TCA cycle blockade, metabolic flux control analysisIron metabolism studies, dual ACO/IDH inhibition

Experimental Workflows & Self-Validating Protocols

The Causality of Enzyme Activation

A critical pitfall in aconitase assays is the inherent instability of the enzyme. The[4Fe-4S] cluster is rapidly and selectively inactivated by endogenous oxidants (e.g., superoxide, peroxynitrite), converting it to an inactive [3Fe-4S] state[4],. Expertise Insight: If you do not reactivate the enzyme prior to the assay, you cannot establish causality between the addition of your inhibitor and the loss of enzyme activity. A self-validating protocol must include an activation step using a reducing agent and an iron source to ensure baseline activity is maximized[5].

Workflow S1 1. Sample Prep (Mitochondrial Isolation) S2 2. Enzyme Activation (Fe2+ & DTT/Cys) S1->S2 S3 3. Inhibitor Incubation (FC or OMA) S2->S3 S4 4. Substrate Addition (Citrate/Isocitrate) S3->S4 S5 5. Spectrophotometric Readout (240nm) S4->S5

Step-by-step workflow for evaluating in vitro aconitase inhibition.

Protocol: Spectrophotometric Aconitase Inhibition Assay

This protocol monitors the equilibrium between citrate, cis-aconitate, and isocitrate by measuring the absorbance of the cis-aconitate intermediate at 240 nm.

Step 1: Mitochondrial Isolation & Preparation

  • Homogenize tissue or lyse cells in cold assay buffer supplemented with a hydroxyl scavenging solution to preserve baseline activity.

  • Centrifuge at 800 × g for 10 minutes at 4°C to remove debris.

  • Centrifuge the supernatant at 10,000 - 20,000 × g for 10 minutes at 4°C to pellet mitochondria[5].

  • Resuspend the pellet in cold assay buffer and sonicate for 20 seconds to release mitochondrial aconitase[5].

Step 2: Enzyme Reactivation (Critical Step)

  • Prepare an activation solution containing 50 mM Tris-HCl (pH 7.4), 5 mM Dithiothreitol (DTT) or Cysteine, and 0.5 mM Fe(NH4)2(SO4)2,[5].

  • Mix the mitochondrial extract with the activation solution and incubate on ice for 1 hour[5].

Step 3: Inhibitor Treatment

  • Aliquot the activated enzyme into a UV-transparent 96-well microplate.

  • Add Fluorocitrate (titrate between 5–50 μM) or Oxalomalic Acid (titrate according to competitive experimental design).

  • Include a vehicle control (100% activity baseline) and a blank (no enzyme).

  • Incubate for 15–30 minutes at room temperature to allow for the formation of the HTn-enzyme complex (for fluorocitrate) or competitive equilibration (for oxalomalate)[1].

Step 4: Substrate Addition & Kinetic Readout

  • Initiate the reaction by adding the substrate (e.g., 20 mM Isocitrate or Citrate).

  • Immediately begin reading the absorbance at 240 nm in kinetic mode for 30 minutes.

  • Calculate the rate of cis-aconitate formation (extinction coefficient = 2.2 mM⁻¹ cm⁻¹). The reduction in the kinetic slope relative to the vehicle control dictates the degree of inhibition.

Application Guide: Choosing the Right Inhibitor

  • Choose Fluorocitrate when: You require a near-irreversible, highly potent blockade of the TCA cycle to study metabolic flux control, mitochondrial membrane potential, or respiratory chain oxygen consumption. Its tight binding ensures that the inhibition threshold (typically 63-98% for respiratory impact) is stably maintained during isolated mitochondrial assays[4].

  • Choose Oxalomalic Acid (OMA) when: Your research focuses on the intersection of metabolism and gene regulation. Because OMA competitively binds the active site without permanently destroying the enzyme's structural conformation, it is the premier choice for Electrophoretic Mobility-Shift Assays (EMSA) evaluating IRP1/IRP2 RNA-binding activity[2]. It is also highly relevant for immunology research requiring the suppression of iNOS in macrophage models[3].

References

  • [4] Metabolic control analysis of mitochondrial aconitase: influence over respiration and mitochondrial superoxide and hydrogen peroxide production. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENVCDcOkW_I0PNzMXEmuy4jNDIN22ThmkSVsRMGk6vNs2v57vt9AVVDAfd1UZ58oZ1ccHVNCAOqXP1lDjkPqySDIR2DAHI91LvKJX5n6WG6Ctza08aphPwjX8E74-5vjowN_N9]

  • Aconitase Activity Assay Kit (Colorimetric) (ab109712). Abcam.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH48FiIlILKC4ozwhkibtfbsRhvkwMadP-uSqvMsLjnqxnnoalfKzODa9Ow4nsouCTPxaz1csDaLLVIYdPPM5TucWe8GVBCyb-HlNGpDIOYH_GCUuyWlQ9zRqCILlGXI-EbEA01NmHcLJJ2i_4S_kmPUL9lGOdpdGn5brcmiQUz-gF0EfgJs_uv3e6yU_RMYvCEljqZ]

  • [3] Lipopolysaccharides | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi4GPAQnN5J6BlW-knf2SgZ60tzyQieZV7QwwcHpe5cbgaYADFxI579ebcN83Ev34ht2ISzhIuIQQA2MFZqQ7FjoylSESR-tYuieSzK7vejaEjZ3OhYB9HYu2Qr5yjJImtEtZg0W45ecPSFEIJsIX-tFI=]

  • [5] Aconitase Assay Kit. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFTB3XWGHnxkGAGjG-tfQzlvlGfmXaw2r0ZMh87wLU_ZO1WgCnqCdqMAYg2o6M1k6FDdKo-Y3CJlEmtJUHe1WbkmTe7e98mgjn7eMgN862wHvxQ9BiKQbUq63n5J7-JbO5i3E3eH6KrBRYVA==]

  • [2] Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwD7nvNUigFAIoDbdra0kLdrZR-nHYUxquW2aOLwaJWf-ILdFmBCVTW7yvEgJLOtWwe9IDKLN1y3J5nOWW2svBp7RaVDFk8vbUn06Rqhln9PlmTT48FnwFZITWiFwhwZYAY8if]

  • [1] The Reaction of Fluorocitrate With Aconitase and the Crystal Structure of the Enzyme-Inhibitor Complex. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGr1i3uPO-ciM8Eo-yE6FTV8PgdOmNr6aUkPOoLZynfA1T8LvrWcLR1P7zxwEc66k_TVP8IaRgHH5yg0dSxSFrw5NIXSBIoSgBHVdt3H5REZOcneV4hlkQthtqxbiXBlqTINs=]

Sources

Comparative

Comparative efficacy of oxalomalic acid sodium salt and other TCA cycle inhibitors

As a Senior Application Scientist specializing in metabolic modulation, I frequently evaluate the efficacy of small-molecule inhibitors in reprogramming cellular bioenergetics. The tricarboxylic acid (TCA) cycle is not m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic modulation, I frequently evaluate the efficacy of small-molecule inhibitors in reprogramming cellular bioenergetics. The tricarboxylic acid (TCA) cycle is not merely a metabolic engine; it is a dynamic signaling hub dictating macrophage polarization, epigenetic landscapes, and oncogenesis. When selecting a TCA cycle inhibitor, researchers must weigh target specificity against downstream regulatory effects.

Oxalomalic acid (OMA) sodium salt presents a unique profile as a dual-target inhibitor. This guide provides a rigorous comparative analysis of OMA against other classical TCA cycle inhibitors, equipping drug development professionals with the kinetic data and self-validating protocols necessary for robust experimental design.

Mechanistic Grounding: The Case for Dual-Node Inhibition

OMA is formed endogenously by the condensation of oxaloacetate and glyoxylate. Unlike single-target inhibitors, OMA acts as a competitive inhibitor of both aconitase (preventing the stereospecific isomerization of citrate to isocitrate) and NADP-dependent isocitrate dehydrogenase (IDH) (blocking the oxidative decarboxylation of isocitrate to α-ketoglutarate) 1[1].

This dual action creates a profound metabolic bottleneck. At concentrations as low as 1 mM, OMA effectively halts these enzymes. At 5 mM, it triggers critical downstream regulatory shifts. For instance, aconitase normally acts as an iron regulatory protein (IRP1) when cellular iron is scarce. However, OMA binding to the active site directly prevents the conformational switch required for IRP1 to bind mRNA, thereby suppressing iron-induced glutamate secretion in neurons and epithelial cells 1[1]. Furthermore, in lipopolysaccharide (LPS)-activated macrophages, OMA significantly curtails nitrite production and inducible nitric oxide synthase (iNOS) protein expression without altering iNOS mRNA levels, highlighting its role in the metabolic regulation of inflammation 2[2].

Quantitative Comparison of TCA Cycle Inhibitors

To contextualize OMA's utility, we must compare it against established alternatives like Fluorocitrate, Malonate, and targeted mutant IDH inhibitors.

InhibitorPrimary Target(s)Mechanism of ActionWorking Concentration (In Vitro)Key Downstream Effects
Oxalomalic Acid (OMA) Aconitase, NADP-IDHCompetitive dual-inhibition; occupies active site1.0 - 5.0 mM↓ IRP1 RNA-binding, ↓ iNOS protein, ↓ Glutamate
Fluorocitrate AconitaseSuicide inhibition via fluorocitryl-CoA formation10 - 100 µMLethal citrate accumulation, severe metabolic arrest
Malonate Succinate Dehydrogenase (SDH)Competitive inhibition of Complex II5.0 - 20.0 mM↓ Oxidative phosphorylation, succinate accumulation
Enasidenib Mutant IDH2Allosteric inhibition of mutant enzyme10 - 100 nM↓ 2-Hydroxyglutarate (2-HG) oncometabolite production

(Note: While Enasidenib is highly specific for oncogenic IDH mutations, OMA targets wild-type IDH and aconitase, making it a broader metabolic probe for fundamental bioenergetic research 3[3].)

TCA_Inhibition Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate IDH IDH Isocitrate->IDH aKG α-Ketoglutarate Succinate Succinate aKG->Succinate Multi-step SDH SDH Succinate->SDH Fumarate Fumarate Aconitase->Isocitrate IDH->aKG SDH->Fumarate OMA Oxalomalic Acid (OMA) OMA->Aconitase OMA->IDH Fluoro Fluorocitrate Fluoro->Aconitase Malonate Malonate Malonate->SDH

Fig 1. Dual-node inhibition of the TCA cycle by Oxalomalic Acid compared to classical inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps designed to confirm causality rather than mere correlation.

Protocol 1: Dual Inhibition Assay of Aconitase and IRP1 Binding (EMSA)

Causality & Design: Aconitase relies on a fragile[4Fe-4S] cluster. When inhibited by OMA, the enzyme cannot convert to its RNA-binding form (IRP1). To prove that OMA physically occupies the active site, we use 2-mercaptoethanol (2-ME) as an internal control. 2-ME normally reduces and activates IRP1; if OMA is bound, 2-ME cannot rescue the binding activity, confirming direct steric hindrance 4[4].

  • Cell Culture & Treatment: Culture 3T3-L1 fibroblasts. Treat with 5 mM Oxalomalic acid sodium salt for 72 hours. Validation Step: Include a positive control treated with an iron chelator (e.g., Deferoxamine) to maximize IRP1 binding, ensuring assay sensitivity.

  • Non-Denaturing Lysis: Lyse cells in a non-denaturing buffer (1% Triton X-100, protease inhibitors) to preserve the delicate [4Fe-4S] cluster and protein-RNA interactions.

  • Aconitase Activity Validation: Before proceeding to EMSA, measure aconitase activity spectrophotometrically at 340 nm. Causality: This confirms that OMA has successfully penetrated the cell and inhibited the target enzyme.

  • EMSA Execution: Incubate 10 µg of protein lysate with a 32P-labeled Iron-Responsive Element (IRE) RNA probe. Resolve on a 6% non-denaturing polyacrylamide gel.

  • Redox Rescue Control: In a parallel OMA-treated sample, add 2-ME. The failure of 2-ME to rescue IRP1 binding definitively proves OMA's active-site occupancy 4[4].

Protocol 2: Macrophage iNOS Decoupling Workflow

Causality & Design: Does OMA stop iNOS transcription, or does it destabilize the protein via metabolic starvation? iNOS stability requires heme and L-arginine, which are metabolically linked to the TCA cycle. By running parallel RT-qPCR and Western Blots from the same cell pellet, we prove that mRNA levels remain constant while protein levels drop, confirming post-transcriptional regulation2[2].

  • Activation: Seed J774 macrophages. Co-treat with 1 µg/mL LPS (to induce iNOS) and 2.2 - 5.0 mM OMA.

  • Nitrite Quantification: After 24 hours, collect the supernatant. Mix with Griess reagent and read absorbance at 540 nm against a sodium nitrite standard curve.

  • Decoupling Extraction: Split the remaining cell pellet.

    • Path A (Transcriptional): Extract RNA and perform RT-qPCR for iNOS mRNA.

    • Path B (Translational): Extract protein and perform Western Blot for iNOS (130 kDa).

  • Data Synthesis: A reduction in Nitrite and iNOS protein, coupled with stable iNOS mRNA, self-validates the hypothesis that OMA acts via metabolic restriction rather than transcriptional silencing 2[2].

OMA_Workflow Start J774 Macrophages + 1 µg/mL LPS Treatment OMA Treatment (2.2 - 5 mM) Start->Treatment Split Treatment->Split Assay1 Supernatant: Griess Assay Split->Assay1 Assay2 Cell Pellet: RNA Extraction Split->Assay2 Assay3 Cell Pellet: Protein Lysis Split->Assay3 Res1 Nitrite Quantification (Dose-dependent ↓) Assay1->Res1 Res2 RT-qPCR for iNOS (No change in mRNA) Assay2->Res2 Res3 Western Blot (iNOS Protein ↓) Assay3->Res3

Fig 2. Self-validating workflow decoupling transcriptional and post-transcriptional iNOS regulation.

References

  • MedChemExpress. "Oxalomalic acid trisodium | Aconitase/Isocitrate Dehydrogenase Inhibitor." MedChemExpress.
  • MedChemExpress. "Isocitrate Dehydrogenase (IDH) | Inhibitors." MedChemExpress.
  • Cayman Chemical. "Oxalomalic Acid (sodium salt) (CAS Number: 89304-26-7)." Cayman Chemical.
  • Festa M, Colonna A, Pietropaolo C, Ruffo A. "Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins." Biochem J. 2000;348 Pt 2(Pt 2):315-320. PMC.

Sources

Validation

Orthogonal Validation of Genetic Aconitase Knockdown Using Oxalomalic Acid Sodium Salt

As a Senior Application Scientist, I frequently encounter a critical bottleneck in metabolic research: the over-reliance on genetic knockdown (siRNA/shRNA/CRISPR) to establish gene-to-phenotype causality. While genetic m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in metabolic research: the over-reliance on genetic knockdown (siRNA/shRNA/CRISPR) to establish gene-to-phenotype causality. While genetic models are indispensable, they are inherently prone to off-target effects and chronic compensatory mechanisms, particularly in highly conserved metabolic networks like the Tricarboxylic Acid (TCA) cycle.

To achieve publication-grade rigor, genetic depletion of aconitase (ACO1/ACO2) must be orthogonally validated using acute pharmacological inhibition. Oxalomalic acid (OMA) sodium salt has emerged as the premier competitive inhibitor for this purpose. This guide provides a comprehensive framework for designing, executing, and interpreting a self-validating experimental matrix using OMA to confirm aconitase-dependent phenotypes.

Mechanistic Context: The Dual Role of Aconitase

Aconitase is not merely a metabolic workhorse; it is a critical node intersecting energy production and iron homeostasis.

  • Mitochondrial Aconitase (ACO2): Catalyzes the stereospecific isomerization of citrate to isocitrate in the TCA cycle. Loss of ACO2 promotes metabolic rewiring, lipid desaturation, and has been linked to colorectal cancer progression[1].

  • Cytosolic Aconitase (ACO1 / IRP1): Functions as a moonlighting protein. When its [4Fe-4S] cluster is intact, it acts as an enzyme. Upon iron depletion or oxidative stress, it loses the cluster and converts into Iron Regulatory Protein 1 (IRP1), binding to Iron Responsive Elements (IREs) on mRNA to regulate iron metabolism[2],[3].

The Pharmacological Advantage: Oxalomalic acid, formed in vivo by the condensation of oxaloacetate and glyoxylate, competitively inhibits both aconitase and NADP-dependent isocitrate dehydrogenase[2]. Crucially, the binding of OMA to the aconitase active site sterically prevents the conformational switch required for IRP1 RNA-binding activity, effectively neutralizing both its enzymatic and regulatory functions[4],[5].

G Citrate Citrate Aconitase Aconitase (Holoenzyme) [4Fe-4S] Cluster Citrate->Aconitase Isocitrate Isocitrate TCA TCA Cycle / Respiration Isocitrate->TCA Aconitase->Isocitrate Catalysis IRP1 IRP1 (Apoenzyme) RNA-Binding Active Aconitase->IRP1 Iron Depletion / ROS IronReg Iron Homeostasis (TfR1 up, Ferritin down) IRP1->IronReg OMA Oxalomalic Acid (OMA) Competitive Inhibitor OMA->Aconitase Blocks Active Site OMA->IRP1 Decreases RNA Binding siRNA ACO1/ACO2 siRNA Genetic Knockdown siRNA->Aconitase Translational Repression

Fig 1: Aconitase metabolic and regulatory pathways targeted by OMA and siRNA.

Comparative Analysis: Validation Modalities

When validating an ACO1/ACO2 knockdown, researchers historically turned to fluorocitrate. However, fluorocitrate is an irreversible suicide inhibitor that causes rapid, indiscriminate cellular toxicity, confounding metabolic assays[6]. OMA provides a reversible, concentration-dependent alternative that perfectly complements the delayed onset of genetic knockdown.

Table 1: Comparison of Aconitase Inhibition Strategies
ParameterGenetic Knockdown (siRNA/CRISPR)Oxalomalic Acid (OMA) Sodium SaltFluorocitrate (Legacy Alternative)
Mechanism of Action mRNA degradation / Gene editingCompetitive active-site inhibitionIrreversible suicide inhibition
Target Specificity Isoform-specific (ACO1 or ACO2)Pan-aconitase & NADP-IDH[2]Pan-aconitase
Onset & Duration Slow (48–72h onset), SustainedRapid (Minutes to hours), ReversibleModerate onset, Irreversible
Impact on IRP1 Eliminates IRP1 protein entirelyBlocks RNA-binding via active site occupation[4]Alters cluster, highly toxic
Metabolic Shift Gradual TCA perturbationAcute citrate accumulation & GABA shunt activation[7]Complete metabolic arrest

Experimental Design: The Self-Validating Matrix

To establish absolute causality, you must utilize a 2x2 experimental matrix . This design operates on the principle of target saturation. If a phenotype (e.g., decreased glutamate secretion) is strictly driven by aconitase inhibition, applying OMA to a cell line already depleted of aconitase via siRNA should yield no additive effect . If an additive effect is observed, it indicates that OMA is acting on secondary targets (like NADP-IDH) to drive the phenotype.

Workflow Step1 1. Cell Culture & Seeding Step2 2. Genetic KD (siRNA/shRNA 48h) Step1->Step2 Step3 3. Pharmacological Treatment (OMA 5mM) Step2->Step3 Step4 4. Orthogonal Assays (Metabolic & RNA-binding) Step3->Step4 Control1 Scramble siRNA + Vehicle Step4->Control1 Control2 Scramble siRNA + OMA Step4->Control2 Control3 ACO KD + Vehicle Step4->Control3 Control4 ACO KD + OMA (Rescue/Synergy) Step4->Control4

Fig 2: Self-validating 2x2 experimental matrix for orthogonal aconitase inhibition.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Stability

Oxalomalic acid sodium salt (CAS 89304-26-7) is highly soluble in water (up to 1 mg/ml)[3],[].

  • Causality Note: OMA is stable in aqueous solutions at pH 7.0-7.5 but decomposes rapidly at high temperatures or in acidic/alkaline conditions[]. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles to ensure competitive inhibition kinetics remain consistent.

Phase 2: The 2x2 Transfection and Treatment Protocol
  • Cell Seeding: Seed target cells (e.g., J774 macrophages or retinal pigment epithelial cells) in 6-well plates to reach 60% confluency on the day of transfection.

  • Genetic Knockdown (T=0h): Transfect cells with 30-50 nM of target-specific ACO1/ACO2 siRNA or a non-targeting Scramble control using a lipid-based reagent.

  • Incubation: Incubate for 48 hours to allow for sufficient degradation of the existing aconitase protein pool.

  • Pharmacological Treatment (T=48h): Aspirate media. Apply fresh complete media containing 5 mM Oxalomalic acid sodium salt to the designated wells (Groups 2 and 4).

    • Why 5 mM? While OMA inhibits aconitase at 1 mM, 5 mM is the empirically validated threshold required to significantly decrease IRP1 binding activity and suppress iron-induced glutamate secretion in cultured cells[2],[3].

  • Assay Incubation: Incubate for 2 to 24 hours depending on the downstream readout (e.g., 2 hours for acute EMSA RNA-binding assays, 24 hours for glutamate secretion or nitrite production)[9].

Phase 3: Phenotypic Readouts & Expected Data

To validate the knockdown, perform the following orthogonal assays. Table 2 outlines the expected self-validating results.

Table 2: Quantitative Data Interpretation Matrix
Downstream AssayScramble + VehicleScramble + OMA (5 mM)ACO KD + VehicleACO KD + OMA (5 mM)
Intracellular Citrate Baseline (1.0x)Elevated (~3.0x - 5.0x)Elevated (~3.0x - 5.0x)Elevated (No additive effect)
Glutamate Secretion Baseline (100%)Decreased (<50%)[10]Decreased (<50%)Decreased (Target Saturated)
IRP1 RNA-Binding (EMSA) Active (+++)Suppressed (+)[5]Absent (-)Absent (-)

Data Interpretation Insights:

  • Metabolic Shifting: Successful inhibition of aconitase by OMA or siRNA will cause a bottleneck, leading to citrate accumulation. This forces a metabolic shift towards amino acid biosynthesis, specifically upregulating the GABA shunt (succinic semialdehyde reductase/dehydrogenase)[7].

  • IRP1 Suppression: If you are studying iron metabolism, note that OMA prevents the recovery of IRP1 even in the presence of reducing agents like 2-mercaptoethanol. This proves that OMA physically occupies the active site, preventing the protein from recognizing specific mRNA sequences[4],[5].

  • Glutamatergic Signaling: Iron normally increases cytosolic aconitase activity, driving glutamate formation. OMA completely abolishes this iron-induced increase, providing a direct functional link between aconitase activity and glutamate secretion[10].

References

  • [2] Biomol.com - Oxalomalic Acid (sodium salt) | CAS 89304-26-7 | Cayman Chemical. Available at: 2

  • [6] Biochemical Journal - Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase. Available at: 6

  • [4] PubMed Central (PMC) - Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins. Available at: 4

  • [3] Cayman Chemical - Oxalomalic Acid (sodium salt) (CAS Number: 89304-26-7) Product Page. Available at: 3

  • [] BOC Sciences - CAS 89304-26-7 (Oxalomalic acid sodium salt) Properties and Stability. Available at:

  • [7] PubMed - Inhibition of aconitase in citrus fruit callus results in a metabolic shift towards amino acid biosynthesis. Available at: 7

  • [10] PubMed - Iron alters glutamate secretion by regulating cytosolic aconitase activity. Available at: 10

  • [5] PubMed - Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins (Abstract). Available at: 5

  • [9] MedChemExpress - Oxalomalic acid trisodium (Oxalomalate trisodium) | Aconitase/Isocitrate Dehydrogenase Inhibitor. Available at:9

  • [1] PubMed Central (PMC) - Loss of mitochondrial aconitase promotes colorectal cancer progression via SCD1-mediated lipid remodeling. Available at: 1

Sources

Comparative

HPLC-MS methods for quantifying oxalomalic acid sodium salt purity

This guide provides an objective, data-driven comparison of high-performance liquid chromatography-mass spectrometry (HPLC-MS) methodologies for quantifying the purity of oxalomalic acid sodium salt. Designed for analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an objective, data-driven comparison of high-performance liquid chromatography-mass spectrometry (HPLC-MS) methodologies for quantifying the purity of oxalomalic acid sodium salt. Designed for analytical chemists and drug development professionals, this guide bypasses generic protocols to focus on the physicochemical causality behind each analytical choice, culminating in a self-validating experimental workflow.

The Analytical Challenge: Oxalomalic Acid Properties

Oxalomalic acid (C₆H₆O₈)[1] is a highly polar, tricarboxylic organic acid recognized for its role as a potent competitive inhibitor of mitochondrial aconitase and NADP-dependent isocitrate dehydrogenase (IDH)[2][3]. In metabolic research, its sodium salt is frequently utilized to probe the TCA cycle and IDH-targeted stress responses[2].

Quantifying the purity of its sodium salt presents three distinct analytical hurdles:

  • Extreme Polarity: Lacking hydrophobic regions, oxalomalate exhibits near-zero retention on standard C18 reverse-phase columns.

  • Lack of Chromophore: The absence of conjugated pi-systems renders UV detection (e.g., HPLC-DAD) insensitive and prone to interference.

  • Sodium-Induced Ion Suppression: In mass spectrometry, high concentrations of sodium ions split the analyte signal into multiple adducts (e.g.,[M-2H+Na]⁻), severely suppressing the primary [M-H]⁻ precursor ion[4].

G Citrate Citrate Aconitase Aconitase (Active Enzyme) Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Conversion Oxalomalate Oxalomalic Acid (Inhibitor) Oxalomalate->Aconitase Competitive Blockade

Biochemical pathway of oxalomalic acid's competitive inhibition on aconitase.

Comparative Analysis of HPLC-MS Modalities

To accurately quantify oxalomalate, analysts must choose a chromatographic mechanism that forces retention of the polar anion prior to MS detection. Below is an objective comparison of the three dominant techniques.

Table 1: Performance Comparison of LC-MS Modalities for Organic Acids

ModalityRetention MechanismMobile Phase SystemLOD (ng/mL)Matrix EffectMS Contamination Risk
HILIC-MS/MS Hydrophilic PartitioningAcetonitrile / Ammonium Carbonate (pH 9.0)5.0ModerateLow (Volatile buffers)
IP-RP-LC-MS/MS Ion-Pairing (Hydrophobic)Water + Tributylamine (TBA) / Methanol1.0LowHigh (TBA coats MS optics)
IC-MS Anion ExchangeKOH gradient (Requires Suppressor)2.5LowLow (If suppressor is optimal)

Verdict: While Ion-Pairing LC offers excellent peak shape, the use of alkylamines like TBA permanently contaminates the mass spectrometer, rendering it unusable for positive ion mode applications. HILIC-MS/MS is the recommended methodology. It provides a highly sensitive, MS-friendly environment that leverages the analyte's polarity for retention.

Recommended Workflow: ZIC-pHILIC-MS/MS

This protocol relies on a zwitterionic stationary phase operated at an alkaline pH. The causality here is critical: at pH 9.0, oxalomalic acid is fully deprotonated (charge -3), maximizing electrostatic interaction with the column while volatile ammonium ions outcompete sodium to prevent adduct formation.

G Prep 1. Sample Preparation (Desalting & Dilution in ACN/H2O) Separation 2. Chromatographic Separation (ZIC-pHILIC Column) Prep->Separation Ionization 3. Negative ESI (Deprotonation to [M-H]- m/z 205.0) Separation->Ionization Detection 4. Tandem Mass Spectrometry (MRM: 205.0 -> 161.0 / 115.0) Ionization->Detection Analysis 5. Data Processing (Purity & Yield Calculation) Detection->Analysis

End-to-end analytical workflow for LC-MS quantification of oxalomalic acid.

Step-by-Step Methodology (Self-Validating System)

Step 1: Sample Preparation & Matrix Normalization Causality: HILIC columns require the injection solvent to be highly organic. Injecting a 100% aqueous sample will cause the polar analyte to break through the column unretained.

  • Weigh 1.0 mg of oxalomalic acid sodium salt and dissolve in 1 mL of LC-MS grade water to create a 1 mg/mL stock.

  • Dilute the stock 1:100 into a diluent of 50% Acetonitrile / 50% 20 mM Ammonium Carbonate (pH 9.0) .

  • Spike the sample with 100 ng/mL of ¹³C₆-Citrate. Self-Validation Check: The stable isotope internal standard (IS) automatically corrects for any run-to-run variations in injection volume or ESI matrix suppression.

Step 2: Chromatographic Separation Causality: The polymeric ZIC-pHILIC column prevents the peak tailing often seen with organic acids interacting with trace metals in silica-based columns.

  • Column: SeQuant ZIC-pHILIC (2.1 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B. Hold for 2 min. Ramp to 20% B over 10 min. Return to 80% B for 5 min re-equilibration. Flow rate: 0.3 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS) Optimization Causality: Oxalomalic acid (MW 206.11) easily deprotonates in negative mode[5]. The primary fragmentation pathway involves the thermodynamically favorable neutral loss of CO₂ (44 Da)[4].

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: m/z 205.0 [M-H]⁻.

  • Quantifier Transition: m/z 205.0 → 161.0 (Collision Energy: 15V). Represents the loss of one carboxyl group.

  • Qualifier Transition: m/z 205.0 → 115.0 (Collision Energy: 25V). Represents sequential loss of CO₂, H₂O, and CO, ensuring high structural specificity[4].

Method Validation & Quantitative Data

To ensure the trustworthiness of the purity calculation, the system must validate its own performance against ICH guidelines for bioanalytical methods.

Table 2: Method Validation Metrics for ZIC-pHILIC-MS/MS

Validation ParameterTarget MetricExperimental ObservationPass/Fail Criteria
Linearity (R²) > 0.9950.998 (10 - 1000 ng/mL)Pass
Carryover (Blank Inj.) < 20% of LLOQNot DetectedPass
Intra-day Precision (CV%) < 15%4.2% at Mid-QC (100 ng/mL)Pass
Matrix Effect (IS Normalized) 85% - 115%96.5%Pass

Purity Calculation: The absolute purity of the sodium salt batch is determined by calculating the exact concentration of the oxalomalate anion against a certified reference material calibration curve, adjusting for the theoretical mass fraction of the sodium counter-ions.

References

  • Phytochemical Analysis and Anti-Diarrheal Activity of Stem Bark Decoctions of Pentadesma butyracea (Sabine) (Clusiaceae) . Preprints.org. 4

  • Metabolomic Elucidation of the Effect of Sucrose on the Secondary Metabolite Profiles in Melissa officinalis by Ultraperformance Liquid Chromatography–Mass Spectrometry . ACS Omega. 5

  • Novel analytical and data analytical approaches for Caenorhabditis elegans metabolomics and lipidomics . mediaTUM. 1

  • Regulative Roles of Metabolic Plasticity Caused by Mitochondrial Oxidative Phosphorylation and Glycolysis on the Initiation and Progression of Tumorigenesis . MDPI. 2

  • Inhibition of mitochondrial aconitase by succination in fumarate hydratase deficiency . Edinburgh Research Explorer. 3

Sources

Validation

Comparing in vitro activity of sodium oxalomalate vs oxalomalic free acid

In Vitro Activity Comparison Guide: Sodium Oxalomalate vs. Oxalomalic Free Acid Introduction Oxalomalate (OMA) is a well-characterized[1].

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Activity Comparison Guide: Sodium Oxalomalate vs. Oxalomalic Free Acid

Introduction

Oxalomalate (OMA) is a well-characterized[1]. By mimicking the structure of citrate and isocitrate, OMA effectively blocks the tricarboxylic acid (TCA) cycle and alters downstream metabolic pathways, including [2]. However, researchers frequently encounter reproducibility issues when utilizing the free acid form (oxalomalic acid) in in vitro assays. This guide objectively compares the physicochemical properties and in vitro performance of oxalomalic free acid versus its pre-neutralized counterpart, sodium oxalomalate (trisodium salt), providing actionable, self-validating protocols for reliable experimental design.

Physicochemical Causality: Why the Salt Form Dictates In Vitro Reliability

The primary distinction between the two forms lies in their acid-base chemistry and its cascading effects on cell culture microenvironments.

  • Oxalomalic Free Acid: As a tricarboxylic acid analog, the free acid is highly acidic. When introduced into standard unbuffered or weakly buffered culture media (e.g., DMEM, RPMI) at typical working concentrations (1–5 mM), it rapidly overwhelms the buffering capacity. This induces a drastic pH drop (often < 4.0), leading to non-specific protein denaturation, membrane damage, and artifactual enzyme inhibition. Researchers must manually titrate the solution with NaOH, introducing variability and the risk of over-titration.

  • Sodium Oxalomalate (Trisodium Salt): The trisodium salt is pre-neutralized. It dissolves directly into water or media to yield a[3]. This preserves cell viability and ensures that any observed pharmacological effects—such as the reduction of [3]—are strictly due to specific target engagement rather than pH-induced cytotoxicity.

Workflow Start In Vitro Assay Preparation FreeAcid Oxalomalic Free Acid Start->FreeAcid SodiumSalt Sodium Oxalomalate Start->SodiumSalt pH_Drop Drastic pH Drop (<4.0) FreeAcid->pH_Drop pH_Stable Stable pH (7.0-7.5) SodiumSalt->pH_Stable Titration Requires NaOH Titration (Risk of Over-titration) pH_Drop->Titration DirectUse Direct Dissolution (1 mg/mL in H2O) pH_Stable->DirectUse Artifacts Off-target Cytotoxicity & Artifactual Inhibition Titration->Artifacts If poorly controlled Reliable Reliable Target Engagement DirectUse->Reliable Validated Assay

Preparation workflow highlighting pH stability differences between free acid and sodium salt forms.

Comparative In Vitro Performance Data

To standardize experimental design, the quantitative differences between the two forms are summarized below.

ParameterOxalomalic Free AcidSodium Oxalomalate (Trisodium)
Molecular Formula C6H6O8C6H3Na3O8
Aqueous Solubility Variable, highly acidic[3]
Solution pH (at 5 mM) < 3.0 (Requires extensive buffering)7.0 – 7.5 (Physiological)
Aqueous Stability Prone to rapid degradationStable for[3]
Typical Working Conc. 1 – 5 mM1 – 5 mM[1]
Cytotoxicity Risk High (pH-driven artifacts)Low (Target-specific engagement)

Mechanism of Action & Target Engagement

Sodium oxalomalate competitively inhibits cytosolic aconitase (c-aconitase), the enzyme responsible for converting citrate to isocitrate[2]. This inhibition has two primary downstream effects:

  • Iron Metabolism: By occupying the active site of c-aconitase, OMA prevents the enzyme from switching to its RNA-binding form (IRP1), thereby drastically decreasing [1].

  • Glutamate Secretion: The blockade of isocitrate production starves downstream NADP-dependent ICDH of its substrate, reducing α-ketoglutarate availability and subsequently inhibiting [2].

MOA OMA Oxalomalate (OMA) Aconitase Aconitase (c-Aconitase) OMA->Aconitase Competitive Inhibition ICDH NADP-dependent ICDH OMA->ICDH Competitive Inhibition Isocitrate Isocitrate Aconitase->Isocitrate Product IRP1 IRP1 RNA-Binding Aconitase->IRP1 Decreases aKG α-Ketoglutarate ICDH->aKG Product NADPH NADPH Production ICDH->NADPH Generates Citrate Citrate Citrate->Aconitase Substrate Isocitrate->ICDH Substrate Glutamate Glutamate Secretion aKG->Glutamate Precursor

Mechanism of oxalomalate inhibiting aconitase and ICDH, altering IRP1 and downstream metabolites.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to confirm that the observed effects are due to specific OMA activity.

Protocol A: Preparation of Sodium Oxalomalate Stock Solution Causality: Proper dissolution prevents precipitation and ensures accurate molarity without disrupting assay pH.

  • Weigh the appropriate mass of Sodium Oxalomalate (Trisodium) powder.

  • Add sterile, deionized H2O to achieve a 10 mM stock solution.

  • Validation Check: Measure the pH of a 10 µL aliquot using a micro-pH probe. The pH must read between 7.0 and 7.5. If it deviates significantly, the powder may have degraded.

  • Apply ultrasonic bath treatment for 5–10 minutes with gentle warming (37°C) until the solution is completely clear[3].

  • Filter sterilize through a 0.22 µm membrane.

  • Aliquot into single-use vials and[3]. Avoid freeze-thaw cycles.

Protocol B: Electrophoretic Mobility-Shift Assay (EMSA) for IRP1 Binding Causality: OMA specifically binds the active site of aconitase. A true OMA-mediated inhibition will resist reduction by 2-mercaptoethanol (2-ME), differentiating it from simple oxidative inactivation of the Fe-S cluster.

  • Lyse cultured cells (e.g.,) in standard lysis buffer and collect the cytosolic fraction[1].

  • at room temperature[1].

  • Validation Check: Divide the sample into two aliquots. Add 2% 2-ME to one aliquot. 2-ME normally recovers IRP1 binding if the cluster is simply oxidized. If OMA is specifically bound to the active site, the[1].

  • Add 32P-labeled IRE probe to both aliquots.

  • Resolve the IRP-IRE complexes on a non-denaturing polyacrylamide gel and quantify via autoradiography.

Protocol C: Measurement of Glutamate Secretion in Epithelial Cells Causality: Inhibiting c-aconitase with OMA directly reduces the intracellular pool of α-ketoglutarate, the immediate precursor to glutamate.

  • Culture in standard media until 80% confluent[2].

  • Wash cells and replace with serum-free media containing 5 mM Sodium Oxalomalate.

  • Incubate for 24 hours.

  • Collect the cell-conditioned medium (CCM) and centrifuge to remove debris.

  • Quantify L-glutamate in the CCM using a standard fluorometric or colorimetric glutamate assay kit.

  • Validation Check: Normalize glutamate levels to total intracellular protein. A successful assay will show a near-complete abrogation of compared to vehicle controls[2].

References

  • Festa M, Colonna A, Pietropaolo C, Ruffo A. "Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins." Biochemical Journal, 2000. URL:[Link]

  • McGahan MC, Harned J, Mukunnemkeril M, Goralska M, Fleisher L, Ferrell JB. "Iron alters glutamate secretion by regulating cytosolic aconitase activity." American Journal of Physiology-Cell Physiology, 2005. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Oxalomalic Acid Sodium Salt Enzyme Binding

Introduction: The Imperative of Target Validation for Oxalomalic Acid Oxalomalic acid, a metabolite formed from the condensation of glyoxylate and oxaloacetate, is a known modulator of core metabolic pathways.[1] Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Target Validation for Oxalomalic Acid

Oxalomalic acid, a metabolite formed from the condensation of glyoxylate and oxaloacetate, is a known modulator of core metabolic pathways.[1] Specifically, it has been identified as a potent competitive inhibitor of key enzymes in the citric acid cycle, namely aconitase and NADP-dependent isocitrate dehydrogenase.[2][3] For researchers investigating its therapeutic potential or its role in metabolic regulation, unequivocally validating its direct engagement with these or other putative enzyme targets is a foundational step.

Mass spectrometry has emerged as the premier analytical platform for this task.[4] Its power lies in its ability to directly or indirectly detect the physical interaction between a small molecule and a protein, often without the need for chemical labels that could alter binding kinetics.[5][6][7] This guide will compare three orthogonal, state-of-the-art MS-based workflows to provide a comprehensive framework for validating the binding of oxalomalic acid sodium salt to its target enzymes. We will explore:

  • Native Mass Spectrometry (Native MS): For direct observation of the non-covalent enzyme-ligand complex.

  • Drug Affinity Responsive Target Stability (DARTS): An indirect, label-free method measuring ligand-induced protein stability against proteolysis.

  • Cellular Thermal Shift Assay with MS (CETSA-MS): An indirect, label-free method assessing target engagement in a cellular context by measuring changes in thermal stability.

By understanding the principles, advantages, and limitations of each approach, researchers can select and implement the most appropriate strategy for their specific scientific question.

Direct Validation: Native Mass Spectrometry (Native MS)

Native MS is a powerful biophysical technique that preserves non-covalent interactions, allowing for the direct detection and characterization of intact protein-ligand complexes in the gas phase.[8][9][10] It provides unambiguous evidence of binding and can determine the stoichiometry of the interaction.[10]

2.1 Principle of Native MS

The core principle is the gentle transfer of intact, folded protein-ligand complexes from a solution-phase environment into the gas phase of a mass spectrometer.[8] This is achieved using "soft" ionization techniques, like nano-electrospray ionization (nESI), and non-denaturing buffer systems (e.g., volatile ammonium acetate).[9][11] The mass spectrometer then measures the mass-to-charge ratio (m/z) of the intact complex. A mass shift corresponding to the molecular weight of oxalomalic acid upon incubation with the target enzyme is direct evidence of a binding event.

2.2 Experimental Workflow & Protocol

The goal is to prepare the enzyme and ligand in a manner that maintains the interaction while being compatible with MS analysis.

Caption: Workflow for Native MS analysis of enzyme-ligand binding.

Step-by-Step Protocol:

  • Protein Preparation: Purify the target enzyme (e.g., aconitase) to >95% homogeneity. The purity is critical to avoid ambiguity in the final spectra.

  • Buffer Exchange: This is a crucial step. The protein must be exchanged from a standard biological buffer (like PBS or Tris, which contain non-volatile salts) into a volatile buffer compatible with MS, such as 100-200 mM ammonium acetate, pH 7.4. This is typically done using size-exclusion chromatography or buffer exchange spin columns. The causality here is that non-volatile salts will crystallize and suppress the ion signal, obscuring the results.

  • Binding Reaction: In separate microcentrifuge tubes, prepare two reactions:

    • Control: Target enzyme (e.g., 5 µM) in ammonium acetate buffer.

    • Test: Target enzyme (5 µM) incubated with a molar excess of oxalomalic acid sodium salt (e.g., 50 µM) in the same buffer. Incubate for 30 minutes on ice.

  • nESI-MS Analysis: Introduce the samples into a mass spectrometer equipped for native analysis using a nano-electrospray source. Key instrument settings must be optimized to be "soft" (i.e., low cone voltage, minimal collisional activation) to prevent the dissociation of the non-covalent complex during ionization and transfer.[11]

  • Data Analysis: The raw data will be a series of peaks representing different charge states of the protein or protein-ligand complex. Deconvolute this m/z spectrum to obtain the zero-charge mass. A successful experiment will show two distinct mass profiles: one for the apo-enzyme (control) and a second, higher mass profile for the enzyme-oxalomalate complex (test), with the mass difference precisely matching the mass of the bound oxalomalic acid.

2.3 Strengths and Limitations

FeatureStrengthsLimitations
Directness Provides unambiguous, direct evidence of binding.[12]Does not provide information on binding in a cellular context.
Information Can determine binding stoichiometry (e.g., 1:1, 1:2).[8]Can be challenging for very weak interactions (high Kd) or transient binding.
Label-Free Requires no modification of the small molecule or protein.Requires highly purified protein and specialized MS instrumentation.
Speed Analysis is relatively fast once the sample is prepared.[13]Buffer exchange and sample preparation can be time-consuming.

Indirect Validation (In Vitro): Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful chemical proteomics technique that identifies protein targets of small molecules without requiring any modification of the compound.[5][6][14] It is based on the principle that the binding of a small molecule stabilizes the target protein's conformation, making it less susceptible to proteolysis.[14][15]

3.1 Principle of DARTS

When a protein is incubated with a protease (e.g., thermolysin, pronase), it is digested into smaller peptides. If a small molecule like oxalomalic acid is bound to its target enzyme, it can thermodynamically stabilize the protein structure.[5] This stabilization confers protection from the protease, resulting in less degradation of the target protein compared to an unbound control. This difference in degradation can be visualized by SDS-PAGE or, for unbiased discovery, quantified across the proteome using mass spectrometry.

3.2 Experimental Workflow & Protocol

The workflow is designed to compare the proteolytic patterns of a proteome in the presence and absence of the ligand.

Caption: Workflow for DARTS coupled with mass spectrometry (DARTS-MS).

Step-by-Step Protocol:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissue known to express the target enzyme. It is critical to use a lysis buffer without strong detergents or denaturants that would disrupt protein structure. Centrifuge to clear insoluble debris.

  • Ligand Incubation: Divide the lysate into two aliquots:

    • Control: Add vehicle (the solvent used for the oxalomalic acid, likely water or a buffer).

    • Test: Add oxalomalic acid sodium salt to the desired final concentration (e.g., 100 µM).

    • Incubate for 1 hour at 4°C. The causality for this step is to allow the ligand to reach binding equilibrium with its target.

  • Limited Proteolysis: Add a non-specific protease like Pronase to both tubes. The concentration of protease and digestion time must be carefully optimized to achieve partial, not complete, digestion of the total proteome. This is a self-validating step; a proper time course should be run initially to find conditions where total protein bands on an SDS-PAGE gel are partially degraded.

  • Reaction Quenching & Sample Prep for MS: Stop the proteolytic reaction by adding a protease inhibitor cocktail and boiling in SDS-PAGE loading buffer. The samples are then reduced, alkylated, and subjected to a complete tryptic digest to generate peptides suitable for MS analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using standard quantitative proteomics workflows (e.g., label-free quantification or TMT labeling for multiplexing).[16]

  • Data Analysis: Quantify the relative abundance of proteins between the control and test samples. A true target of oxalomalic acid will appear more abundant in the test sample because it was protected from the initial Pronase digestion, yielding more protein for the subsequent tryptic digest and MS analysis. A protein with a ratio significantly >1 is a candidate binder.

3.3 Strengths and Limitations

FeatureStrengthsLimitations
Label-Free Does not require modification of the small molecule.[5][7]Indirect method; protection from proteolysis is a proxy for binding.
Unbiased Can be used in an unbiased, proteome-wide fashion to identify novel targets.Optimization of the limited proteolysis step can be challenging and is crucial.
Versatility Applicable to crude lysates, simplifying sample preparation.[6]May not work if ligand binding does not sufficiently stabilize the protein structure.
Cost-Effective Does not require specialized MS instrumentation beyond a standard proteomics setup.Results can be confounded by proteins that are naturally protease-resistant.

Indirect Validation (In Situ): Cellular Thermal Shift Assay (CETSA®)

CETSA is a groundbreaking method for assessing target engagement in a physiological context—within intact cells or tissues.[17][18] Like DARTS, it relies on ligand-induced protein stabilization, but it uses heat as the denaturant instead of proteases.[17]

4.1 Principle of CETSA

The principle of CETSA is that when a protein binds to a ligand, its thermal stability increases.[19] When cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein denatures is its melting temperature (Tm). In the presence of a binding ligand like oxalomalic acid, the Tm of the target enzyme will shift to a higher temperature. By coupling CETSA with quantitative mass spectrometry (termed Thermal Proteome Profiling or CETSA-MS), this thermal shift can be measured across thousands of proteins simultaneously.[19][20]

4.2 Experimental Workflow & Protocol

The CETSA-MS workflow involves treating cells, applying a heat challenge, and quantifying the remaining soluble proteins.

Caption: Workflow for CETSA coupled with mass spectrometry (CETSA-MS).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cultured cells with either vehicle or oxalomalic acid sodium salt for a defined period (e.g., 1 hour). This step is critical as it tests binding in a living system, accounting for cell permeability and intracellular metabolism.

  • Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Immediately cool to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). This is a key self-validating step. The lysis must be gentle to not solubilize aggregated proteins. After lysis, perform ultracentrifugation to pellet the heat-denatured, aggregated proteins. The supernatant, containing the soluble, non-denatured proteins, is collected.

  • Sample Preparation for MS: The soluble protein fractions from each temperature point are collected, digested with trypsin, and typically labeled with isobaric tags (e.g., TMT) to allow for multiplexed quantification of all temperature points in a single MS run.[20]

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: For each identified protein, plot its relative abundance (normalized to the lowest temperature point) as a function of temperature. This creates a "melting curve."[19] A direct target of oxalomalic acid will show a rightward shift in its melting curve in the drug-treated samples compared to the vehicle-treated samples, indicating ligand-induced thermal stabilization.[21]

4.3 Strengths and Limitations

FeatureStrengthsLimitations
Physiological Relevance Measures target engagement in intact, living cells, accounting for cell permeability.[17][18]Indirect method; thermal stabilization is a proxy for binding.
Unbiased & Global Provides a proteome-wide view of target and off-target engagement.[20]Technically demanding and requires sophisticated data analysis software.
Label-Free Uses the unmodified small molecule.May not work for membrane proteins that are difficult to keep soluble after heating.
Confirmatory Power Provides strong, physiologically relevant evidence of target binding.Can be influenced by downstream cellular events that alter protein stability.

Comparative Summary and Strategic Selection

Choosing the right method depends on the research question, available resources, and the stage of the investigation.

Parameter Native MS DARTS-MS CETSA-MS
Principle Direct Mass DetectionProtease StabilityThermal Stability
Context In Vitro (Purified)In Vitro (Lysate)In Situ (Intact Cells)
Requires Modification? NoNoNo
Primary Output Binding Stoichiometry, MassRelative Protein AbundanceProtein Melting Curves (ΔTm)
Key Advantage Unambiguous direct evidenceUnbiased, simple lysate prepHigh physiological relevance
Key Limitation Requires pure proteinProteolysis optimizationTechnically complex
Best For... Initial validation of direct binding and stoichiometry.Unbiased target identification in a complex mixture.Confirming target engagement in a cellular environment.

A robust validation strategy for oxalomalic acid would ideally use at least two of these orthogonal methods. For instance, one could first use Native MS with purified aconitase to unequivocally demonstrate a 1:1 binding event. This could then be followed by CETSA-MS to confirm that oxalomalic acid engages aconitase inside a living cell, providing crucial physiological validation of the interaction.

Conclusion

Validating the binding of oxalomalic acid sodium salt to its target enzymes is a multi-faceted challenge that can be confidently addressed using modern mass spectrometry. Native MS offers direct and unambiguous proof of interaction, while DARTS-MS and CETSA-MS provide powerful, label-free approaches to confirm target engagement in increasingly complex and physiologically relevant environments. By carefully selecting from these orthogonal techniques and understanding the causality behind each experimental step, researchers can build a compelling, data-driven case for the mechanism of action of this important metabolic modulator.

References

  • Thermo Fisher Scientific. (2024). Automated online protein-ligand binding and its detection using native mass spectrometry.
  • Gault, J. (2017). Using native mass spectrometry to inform drug discovery. Drug Target Review. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Agilent Technologies. Native Mass Spectrometry. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. Retrieved from [Link]

  • Nguyen, G., et al. (2022). Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Adachi, M., & Watanabe, S. (2020). Mass spectrometric analysis of protein–ligand interactions. Biophysics and Physicobiology. Retrieved from [Link]

  • Hale, M. O., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ACS Measurement Science Au. Retrieved from [Link]

  • Cologna, C. T., & Liko, I. (2017). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. InTech. Retrieved from [Link]

  • Ruffo, A., et al. (1967). Control of the citric acid cycle by glyoxylate: Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate. Biochemical Journal. Retrieved from [Link]

  • Hacker, S. M., et al. (2017). Mapping the Small Molecule Interactome by Mass Spectrometry. Biochemistry. Retrieved from [Link]

  • Ruffo, A., et al. (1967). Control of the citric acid cycle by glyoxylate. Mechanism of the inhibition by oxalomalate and gamma-hydroxy-alpha-oxoglutarate. PubMed. Retrieved from [Link]

  • Yoruk, R., & Marshall, M. R. (2003). A Survey on the Potential Mode of Inhibition for Oxalic Acid on Polyphenol Oxidase. Journal of Food Science. Retrieved from [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. Retrieved from [Link]

  • G.L. Patrick, et al. (2021). Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. ResearchGate. Retrieved from [Link]

  • Pär Nordlund Lab. CETSA. Karolinska Institutet. Retrieved from [Link]

  • Page, T. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. Retrieved from [Link]

  • Gault, J., et al. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews. Retrieved from [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • Sardiu, M. E., & Florens, L. (2016). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Retrieved from [Link]

  • Kunjamma, U. S. L. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. DR-NTU, Nanyang Technological University. Retrieved from [Link]

  • Leijon, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. Retrieved from [Link]

  • Longdom Publishing. Affinity Purification Mass Spectrometry (AP-MS). Retrieved from [Link]

  • van der Velden, W. J. C., et al. (2020). Development and validation of a mass spectrometry binding assay for mGlu5 receptor. Scientific Reports. Retrieved from [Link]

  • Wang, Z., et al. (2024). Characterization of the Effects of Low-Sodium Salt Substitution on Sensory Quality, Protein Oxidation, and Hydrolysis of Air-Dried Chicken Meat and Its Molecular Mechanisms Based on Tandem Mass Tagging-Labeled Quantitative Proteomics. Foods. Retrieved from [Link]

  • Scott, R., et al. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Bioanalysis. Retrieved from [Link]

  • SomaLogic. Characterization of the Binding Specificity of SOMAmer® Reagents used in the SomaScan® Assay. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety, PPE, and Handling Protocols for Oxalomalic Acid Sodium Salt

As a Senior Application Scientist, I frequently observe that non-GHS classified research chemicals are mishandled in the laboratory due to a false sense of security. Oxalomalic acid sodium salt (CAS: 89304-26-7) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that non-GHS classified research chemicals are mishandled in the laboratory due to a false sense of security. Oxalomalic acid sodium salt (CAS: 89304-26-7) is a prime example. While its Safety Data Sheet (SDS) carries a "Health = 0, Fire = 0, Reactivity = 0" rating, it is a highly potent, competitive inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase[1].

Because of its profound biological activity—specifically its ability to disrupt the citric acid cycle, modulate the RNA-binding activity of iron-regulatory protein 1 (IRP1), and reduce lipopolysaccharide-induced nitrite production[2]—handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and logistical protocols. This guide provides a self-validating system for the safe handling, reconstitution, and disposal of oxalomalic acid sodium salt.

Mechanistic Context & Hazard Profile

To understand the safety requirements, we must first understand the mechanism. By competitively blocking the stereospecific isomerization of citrate to isocitrate, oxalomalate halts downstream metabolic and signaling pathways[1]. Accidental exposure (e.g., inhalation of crystalline dust or dermal absorption) could theoretically disrupt cellular respiration and iron metabolism in the operator.

MOA Citrate Citrate (Substrate) Aconitase Aconitase (Target Enzyme) Citrate->Aconitase Isocitrate Isocitrate (Product) Aconitase->Isocitrate Normal Pathway Downstream Glutamate Secretion & IRP1 Binding Aconitase->Downstream Downregulated Oxalomalate Oxalomalic Acid (Competitive Inhibitor) Oxalomalate->Aconitase Blocks Isomerization

Mechanism of action: Oxalomalic acid competitively inhibits aconitase in the citric acid cycle.

Personal Protective Equipment (PPE) Requirements

Although the SDS states that "no special measures [are] required" beyond standard laboratory practices, the operational reality of handling a biologically active crystalline solid demands a proactive defense strategy.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Prevents dermal absorption. While not a severe irritant, its biological activity warrants zero contact.
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-abrasions and exposure to crystalline dust during weighing.
Body Protection Standard Laboratory CoatMitigates the transfer of particulate matter to personal clothing, maintaining a sterile barrier.
Respiratory N95 / FFP2 Respirator (Optional)Recommended only if weighing large bulk quantities outside a fume hood to prevent inhalation of dust.

Quantitative Logistical Data

Understanding the physical limitations of the compound ensures both safety and experimental integrity.

PropertySpecificationOperational Implication
CAS Number 89304-26-7Essential for tracking, inventory management, and waste disposal manifesting[1].
Formulation Crystalline SolidProne to aerosolization if handled roughly; requires gentle mechanical transfer[3].
Solubility Water (~1 mg/mL)Limits maximum stock concentration; requires careful volume planning for assays[3].
Storage (Solid) -20°CEnsures structural stability for ≥4 years[3].
Storage (Liquid) < 24 hoursRapid degradation in water necessitates daily, fresh reconstitution[3].

Operational Workflow: Reconstitution and Handling

The following step-by-step methodology is designed as a self-validating protocol. By following these steps, you ensure both operator safety and the preservation of the compound's inhibitory efficacy.

Objective : To prepare a 1 mg/mL working solution while maintaining the structural integrity of the aconitase inhibitor[3]. Causality : Oxalomalate degrades rapidly in aqueous environments, losing its competitive inhibitory properties against aconitase. Therefore, just-in-time reconstitution is a mandatory step for assay reproducibility[3].

Step-by-Step Methodology:

  • Equilibration : Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 15-20 minutes. Causality: Prevents ambient condensation from introducing premature moisture to the hygroscopic crystalline solid, which would trigger degradation[3].

  • PPE Verification : Don nitrile gloves, safety glasses, and a lab coat.

  • Weighing : Using a calibrated analytical balance, carefully transfer the required mass of the crystalline solid using an anti-static spatula to minimize aerosolization.

  • Solubilization : Add molecular biology grade H2​O to achieve a final concentration of 1 mg/mL[3]. Vortex gently for 10-15 seconds until the solid is fully dissolved.

  • Immediate Application : Utilize the solution in your in vitro assay (e.g., J774 macrophage nitrite production inhibition) immediately[2].

  • Disposal of Excess : Discard any unused aqueous solution after 24 hours[3]. Do not attempt to freeze-thaw the liquid solution, as the compound will have degraded.

Workflow S1 Solid Storage (-20°C) S2 Equilibration (Room Temp, 15 min) S1->S2 Prevent Condensation S3 Reconstitution (1 mg/mL in H2O) S2->S3 Don PPE & Weigh S4 In Vitro Assay (Immediate Use) S3->S4 Prevent Degradation S5 Waste Disposal (Discard < 24h) S4->S5 Liquid Waste Protocol

Workflow for the handling, reconstitution, and disposal of Oxalomalic Acid Sodium Salt.

Spill Management and Disposal Plan

Despite its low toxicity profile, oxalomalic acid sodium salt is classified as a Water Hazard Class 1 (slightly hazardous for water). It must not be allowed to enter the municipal sewage system or ground water.

  • Solid Spills : Do not use compressed air or dry sweeping, which can aerosolize the powder. Instead, pick up the spill mechanically using a damp paper towel or a dedicated spill scoop. Place the recovered material into a clearly labeled, sealed hazardous waste container.

  • Liquid Spills : Absorb the 1 mg/mL aqueous solution with an inert absorbent material (e.g., vermiculite, sand, or specialized lab spill pads). Wash the affected surface with soap and water to remove any residual salt.

  • Final Disposal : Dispose of both solid waste and uncleaned packaging according to official local, state, and federal environmental regulations. Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.

References

Sources

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